molecular formula C2H6O2 B1221974 Methoxymethanol CAS No. 4461-52-3

Methoxymethanol

Cat. No.: B1221974
CAS No.: 4461-52-3
M. Wt: 62.07 g/mol
InChI Key: VHWYCFISAQVCCP-UHFFFAOYSA-N
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Description

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde methyl hemiacetal, is a versatile oxygenated volatile organic compound of significant research interest due to its role as a fundamental molecule in both industrial chemistry and astrochemistry. This compound, which is both an ether and an alcohol, is provided as a high-purity reagent for research applications. In combustion science, this compound is a key intermediate in the oxidation of formaldehyde-methanol mixtures. Its hydrogen-abstraction reactions and the subsequent unimolecular reactions of the resulting [C₂H₅O₂] radicals are critical for developing accurate chemical kinetic models to understand and improve combustion processes for oxygenated fuels . Furthermore, it forms spontaneously in solutions containing formaldehyde and methanol, making it a relevant species in chemical synthesis and stability studies . Beyond terrestrial applications, this compound has been definitively detected in the interstellar medium (ISM), particularly in the high-mass star-forming region NGC 6334I . Its formation in space is hypothesized to occur through radical-radical reactions on interstellar ice grains, involving precursors like the methoxy (CH₃O) and hydroxymethyl (CH₂OH) radicals . This discovery makes it a molecule of high value in laboratory astrophysics and spectroscopy, where its rotational and vibrational spectra are used to identify molecular signatures in space . Its conformational landscape, characterized by several large-amplitude motions, presents an intriguing challenge for advanced spectroscopic study . This product is intended for research use by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxymethanol
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InChI

InChI=1S/C2H6O2/c1-4-2-3/h3H,2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VHWYCFISAQVCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
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DSSTOX Substance ID

DTXSID4027571
Record name Methoxymethanol
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Molecular Weight

62.07 g/mol
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CAS No.

4461-52-3
Record name Hemiformal
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Record name Methoxymethanol
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Record name Methanol, 1-methoxy-
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Record name Methoxymethanol
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Record name Methoxymethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYMETHANOL
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Foundational & Exploratory

Methoxymethanol in the Cosmos: A Technical Guide to its Formation in the Interstellar Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The detection of complex organic molecules (COMs) in the interstellar medium (ISM) continues to fuel the quest to understand the origins of life. Among these, methoxymethanol (CH₃OCH₂OH), a molecule containing both ether and alcohol functional groups, has emerged as a significant species of interest. This technical guide provides an in-depth analysis of the current understanding of this compound formation in the ISM, tailored for researchers, scientists, and drug development professionals.

This compound has been detected in various star-forming regions, including the high-mass star-forming region NGC 6334I and the low-mass protostar IRAS 16293-2422 B.[1][2] Its presence in these environments, often at abundances higher than predicted by astrochemical models, points to efficient formation pathways that are crucial to unravel.[3][4]

Core Formation Pathways: A Tale of Two Radicals

The prevailing theory for this compound formation in the ISM centers on the recombination of two key radical species: the methoxy (B1213986) radical (CH₃O) and the hydroxymethyl radical (CH₂OH).[1][3][4][5][6][7] These radicals are themselves products of the rich chemistry occurring on the surfaces of icy dust grains, primarily through the hydrogenation of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO), and the photodissociation or electron-induced dissociation of methanol (B129727) (CH₃OH).[1][3][8]

Both gas-phase and grain-surface reactions are considered plausible routes, with grain-surface chemistry in cold, dense molecular clouds believed to be a significant contributor.[1][2][3] Energetic processing of methanol-containing ices by UV radiation or cosmic rays can also lead to the formation of the necessary radical precursors.[2]

A competing reaction channel to the formation of this compound from the CH₃O and CH₂OH radicals is the production of methanol and formaldehyde (CH₃OH + H₂CO).[1][2] The branching ratios of these reactions are critical for accurately modeling the observed abundances of this compound.

Methoxymethanol_Formation_Pathway cluster_precursors Precursors cluster_radicals Radical Formation cluster_products Products CO CO H2CO H2CO CO->H2CO + H H H CH3OH Methanol (CH3OH) CH3O Methoxy Radical (CH3O) CH3OH->CH3O + H abstraction / photodissociation CH2OH Hydroxymethyl Radical (CH2OH) CH3OH->CH2OH + H abstraction / photodissociation CH3OCH2OH This compound (CH3OCH2OH) CH3O->CH3OCH2OH CH3OH_H2CO Methanol (CH3OH) + Formaldehyde (H2CO) CH3O->CH3OH_H2CO CH2OH->CH3OCH2OH Recombination CH2OH->CH3OH_H2CO Disproportionation H2CO->CH3O + H H2CO->CH2OH + H

Primary formation pathway of this compound in the interstellar medium.

Quantitative Data Summary

The following tables summarize the key quantitative data from observational and experimental studies on this compound.

Table 1: Observational Data for this compound

SourceColumn Density (cm⁻²)Abundance relative to CH₃OHExcitation Temperature (K)
NGC 6334I MM14(2) x 10¹⁸~1/34200
IRAS 16293B-~3 times higher than experimental-

Data sourced from McGuire et al. (2017) and Manigand et al. (2020) as cited in He et al. (2022).[1][3]

Table 2: Experimental and Modeling Results for this compound Formation

Study TypeMethodResulting MM:CH₃OH RatioKey Findings
Laboratory ExperimentCo-deposition of CO/H₂CO with H atoms~0.05Formation via CH₃O + CH₂OH recombination confirmed, but efficiency is lower than observed.[1][2][5][6][7][9]
Astrochemical ModelingMonte Carlo simulations0.03 - 0.06Agrees with experimental findings, suggesting the primary channel alone is insufficient to explain observations.[1][2][5][6][7][9]

Experimental Protocols

The laboratory investigation of this compound formation under astrophysically relevant conditions is crucial for validating theoretical models. A common experimental approach involves the co-deposition of precursor molecules and atoms onto an ultra-high vacuum (UHV) chamber's cold substrate, mimicking interstellar ice mantles.

General Experimental Workflow for Solid-State this compound Formation:

  • Preparation of Ice Mantle: A substrate, typically a gold-plated surface, is cooled to cryogenic temperatures (e.g., 10-20 K) within a UHV chamber. A layer of water (H₂O) ice is often pre-deposited to simulate a realistic grain mantle.[1][2][9]

  • Co-deposition: A mixture of carbon monoxide (CO) or formaldehyde (H₂CO) and hydrogen (H) atoms are co-deposited onto the ice-covered substrate.[1][2][9] The H atoms are typically generated via a microwave-induced plasma.

  • In-situ Monitoring: The formation of new species on the ice surface is monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR).

  • Temperature Programmed Desorption (TPD): After the deposition phase, the substrate is slowly heated. The molecules desorbing from the ice surface as a function of temperature are detected by a mass spectrometer. This allows for the identification and quantification of the products formed, including this compound.[1][2][9]

Experimental_Workflow cluster_setup UHV Chamber Setup cluster_deposition Deposition cluster_analysis Analysis Cryostat Cryostat (10-20 K) Substrate Gold-plated Substrate Cryostat->Substrate H2O_ice H2O Ice Layer Substrate->H2O_ice Pre-deposition Codeposition Co-deposition on Ice H2O_ice->Codeposition Precursors CO / H2CO Gas Inlet Precursors->Codeposition H_source H Atom Source (Microwave Plasma) H_source->Codeposition FTIR In-situ FTIR Spectroscopy Codeposition->FTIR Monitoring TPD Temperature Programmed Desorption Codeposition->TPD Heating MS Quadrupole Mass Spectrometer TPD->MS Detection Data Data Analysis (Abundance Ratios) MS->Data

Generalized experimental workflow for studying this compound formation on icy grains.

Theoretical Insights

Theoretical calculations, particularly using high-level quantum chemical methods, have provided valuable insights into the stability and spectroscopic properties of this compound. These studies have identified multiple stable conformers of the molecule, with the gauche-gauche conformer being the most stable.[10][11] The energy barriers between these conformers are relatively low, indicating that this compound is a non-rigid molecule with significant large-amplitude motions.[10][11] These theoretical predictions are essential for interpreting observational spectra and guiding laboratory experiments.

Future Directions and Implications

The discrepancy between observed abundances and those predicted by current models and experiments suggests that our understanding of this compound formation is incomplete.[1][5][7] Several possibilities are being explored:

  • Alternative Formation Pathways: Other gas-phase or solid-state reactions may contribute significantly to the overall abundance of this compound. For instance, the direct hydrogenation of methyl formate (B1220265) has been considered but found to be less efficient.[1][5]

  • Incomplete Reaction Networks: The chemical networks used in astrochemical models may be missing key reactions or have inaccurate reaction rates and branching ratios.

  • Role of Energetic Processing: The influence of cosmic rays and UV photons on the chemistry of interstellar ices needs to be further constrained.[2]

The study of this compound and other COMs in the ISM has profound implications. For astrobiology, understanding the inventory of complex organic molecules in star-forming regions provides clues about the chemical precursors available for the emergence of life. For drug development professionals, the intricate reaction networks and the stability of complex molecules in extreme environments can offer insights into chemical synthesis and molecular stability, potentially inspiring novel approaches to drug design and formulation.

References

An In-Depth Technical Guide to the Synthesis of Methoxymethanol from Formaldehyde and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a key intermediate in various chemical processes and has garnered interest in fields ranging from astrochemistry to industrial synthesis. Its formation from the reaction of formaldehyde and methanol (B129727) is a spontaneous and reversible process governed by chemical equilibrium. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, thermodynamic and kinetic parameters, experimental protocols for its preparation and analysis, and the influence of catalysts. Quantitative data is presented in structured tables for clarity, and key pathways are visualized using logical diagrams to facilitate a deeper understanding of this important reaction.

Introduction

This compound is the simplest hemiformal, formed through the nucleophilic addition of methanol to formaldehyde.[1] This reaction is fundamental to understanding the chemistry of formaldehyde solutions in methanol, which are widely used in the production of resins, such as urea-formaldehyde and melamine-formaldehyde resins. The presence of this compound and its oligomers, poly(oxymethylene) hemiformals, significantly influences the properties and reactivity of these solutions. A thorough understanding of the synthesis and equilibrium of this compound is therefore crucial for the optimization of related industrial processes and for the development of new synthetic methodologies.

Reaction Mechanism and Thermodynamics

The formation of this compound is a classic example of nucleophilic addition to a carbonyl group. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer to the carbonyl oxygen, resulting in the formation of this compound. The reaction is reversible and exists in a dynamic equilibrium with the starting materials.

Reaction:

CH₂O + CH₃OH ⇌ CH₃OCH₂OH

The equilibrium of this reaction is influenced by temperature, pressure, and the presence of other substances, notably water. In aqueous solutions, the equilibrium tends to shift towards the formation of methylene (B1212753) glycol (HOCH₂OH) from formaldehyde and water.

Thermodynamic Data

Precise thermodynamic data for the formation of this compound is essential for reactor design and process optimization. The following table summarizes key thermodynamic parameters for the reactants and product.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/cm³)
This compoundCH₃OCH₂OH62.0782.539.90.948
FormaldehydeCH₂O30.03-19-0.815 (at -20°C)
MethanolCH₃OH32.0464.7110.792

Reaction Kinetics

The kinetics of the uncatalyzed reaction between formaldehyde and methanol in solution are complex due to the presence of multiple equilibria involving the formation of this compound and its oligomers. While specific kinetic parameters for the formation of this compound are not extensively reported in readily available literature, the overall reaction rate is known to be influenced by factors such as temperature and reactant concentrations.

In the context of enzymatic reactions, the interconversion of methanol and formaldehyde is a rapid equilibrium process. For instance, in the presence of liver alcohol dehydrogenase (LADH), the reduction of formaldehyde to methanol is the most rapid among the interconnected reactions.[2]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a method used for the preparation of this compound for spectroscopic analysis.[3]

Materials:

Procedure:

  • A suspension of 30 g of paraformaldehyde, 100 g of methanol, and 0.1 g of potassium hydroxide is prepared in a reaction vessel.

  • The suspension is heated to 95°C for 3 hours, during which a clear solution will form.

  • After cooling to room temperature, the this compound is purified by trap-to-trap distillation under vacuum (0.1 mbar).

  • Three slow distillations with partially selective condensation in a trap immersed in a bath cooled to -55°C are performed. This procedure yields this compound with less than 5% methanol contamination.[3]

  • The final product should be stored over anhydrous calcium chloride to maintain its stability.

Yield: Approximately 7.6 g (56%) of purified this compound can be obtained.[3]

Analytical Methods for Quantification

The quantification of this compound in solution with formaldehyde and methanol can be challenging due to the equilibrium nature of the system. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify this compound. The characteristic signals for this compound in CDCl₃ are a singlet at 3.37 ppm (CH₃), a triplet at 4.38 ppm (OH), and a doublet at 4.67 ppm (CH₂).[3]

  • Gas Chromatography (GC): GC can be used to separate and quantify the components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation and quantification of this compound and other components.

  • Derivatization followed by analysis: In cases where direct analysis is difficult, derivatization of formaldehyde can be employed to shift the equilibrium and allow for indirect quantification.

Catalysis

While the formation of this compound occurs spontaneously, catalysts can be employed to influence the rate and equilibrium of the reaction, particularly in the context of related industrial syntheses.

  • Acid Catalysis: Acid catalysts can protonate the carbonyl oxygen of formaldehyde, increasing its electrophilicity and thus accelerating the nucleophilic attack by methanol.

  • Base Catalysis: Base catalysts can deprotonate methanol to form the more nucleophilic methoxide (B1231860) ion, which can then react with formaldehyde.

  • Heterogeneous Catalysis: In industrial processes for methanol synthesis and formaldehyde production, various heterogeneous catalysts are used, such as copper-based catalysts.[4] While not directly targeting this compound synthesis, the reaction mechanisms on these catalyst surfaces can involve intermediates related to this compound.

Visualizing the Synthesis and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_product Product Formaldehyde Formaldehyde (CH₂O) This compound This compound (CH₃OCH₂OH) Formaldehyde->this compound Nucleophilic Attack Methanol Methanol (CH₃OH) Methanol->this compound Proton Transfer This compound->Formaldehyde Reverse Reaction This compound->Methanol

Caption: Reaction pathway for the synthesis of this compound.

G start Start: Prepare Reactant Mixture (Paraformaldehyde, Methanol, KOH) heating Heat Mixture to 95°C for 3 hours start->heating cooling Cool to Room Temperature heating->cooling distillation Purify by Trap-to-Trap Distillation (Vacuum, -55°C) cooling->distillation storage Store Purified this compound (over anhydrous CaCl₂) distillation->storage end End: Purified this compound storage->end

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from formaldehyde and methanol is a fundamental reaction with implications for both industrial chemistry and basic research. This guide has provided a detailed overview of the reaction mechanism, thermodynamics, and kinetics, along with practical experimental protocols and analytical methods. The provided diagrams offer a clear visualization of the key processes. For professionals in research and drug development, a solid understanding of this equilibrium-driven synthesis is essential for controlling reaction outcomes and developing novel applications for this versatile molecule. Further research into the specific kinetics and the influence of various catalysts will continue to refine our understanding and expand the utility of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a simple yet reactive organic molecule belonging to the class of hemiacetals. It is a key intermediate in various chemical processes, including atmospheric chemistry and the production of oxymethylene ether fuels. Despite its significance, the inherent instability of this compound poses challenges for its isolation and characterization. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including spectroscopic data, stability, and reactivity. It also outlines general experimental approaches for its synthesis and purification based on established principles for hemiacetals, and presents key reaction mechanisms.

Physical Properties

This compound is a flammable liquid at room temperature.[1] Due to its thermal instability, many of its physical properties are reported from studies of formaldehyde-methanol mixtures or theoretical calculations. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₆O₂[2]
Molecular Weight 62.07 g/mol [2]
Boiling Point 82.5 °C (at 760 mmHg)[3]
Melting Point -92 to -95 °C[3]
Density 0.948 g/cm³[2]
Flash Point 39.9 °C[2]
pKa 13.14 ± 0.10 (Predicted)[3]
LogP -0.41740[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Chemical Properties

Formation and Stability

This compound forms spontaneously through the equilibrium reaction between formaldehyde and methanol (B129727) in solution.[2] This reaction is reversible, and the stability of this compound is highly dependent on the conditions. It is known to be thermally unstable and can readily decompose back to its starting materials, particularly in the presence of heat, acids, or bases.[4]

Decomposition

The thermal decomposition of this compound has been a subject of computational studies, particularly in the context of high-temperature chemistry relevant to combustion. The primary decomposition pathway at high temperatures is dominated by rapid H-atom migrations, leading to the formation of methanol and formaldehyde.[5] Bond fission reactions also occur, with the cleavage of the C-O bond being a significant pathway.[5]

Reactivity

As a hemiacetal, this compound exhibits reactivity characteristic of this functional group. It is susceptible to both acid- and base-catalyzed reactions.

  • Acid-Catalyzed Decomposition: In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized oxocarbenium ion, which can then be attacked by a nucleophile or lose a proton to form formaldehyde.

  • Base-Catalyzed Decomposition: Under basic conditions, the hydroxyl proton can be abstracted, forming an alkoxide. This can then eliminate a methoxide (B1231860) ion to yield formaldehyde.

Spectroscopic Data

The spectroscopic characterization of pure this compound is challenging due to its instability. Much of the available data is derived from studies of formaldehyde-methanol mixtures or from gas-phase analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the NMR spectra of this compound can be done based on its structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃-O~3.4s
O-CH₂-O~4.7s
O-HVariables (broad)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃-O~55
O-CH₂-O~90
Infrared (IR) Spectroscopy

The IR spectrum of this compound has been reported, often in mixtures with methanol and formaldehyde. Key characteristic absorptions are summarized in Table 4.

Table 4: Key Infrared Absorptions for this compound

Wavenumber (cm⁻¹)AssignmentSource(s)
3641, 3631O-H stretch[3]
2950-2850C-H stretch[6]
1297C-O stretch[7]
1195C-O stretch[7]
1116C-O stretch[7]
930C-O stretch[7]
576C-O-C bend[8]
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the absence of a strong molecular ion peak due to its instability. The fragmentation pattern is dominated by the loss of key functional groups.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
61[M - H]⁺
45[CH₂OH]⁺
31[CH₃O]⁺
29[CHO]⁺

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the synthesis and purification of thermally sensitive hemiacetals and should be adapted with caution for this compound due to its inherent instability. No detailed, standardized laboratory procedure for the isolation of pure this compound has been widely published.

Synthesis of this compound (in solution)

This compound is typically generated in situ by mixing formaldehyde and methanol.

Materials:

  • Paraformaldehyde

  • Anhydrous methanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add anhydrous methanol.

  • While stirring, slowly add paraformaldehyde to the methanol. The amount of paraformaldehyde can be adjusted to achieve the desired equilibrium concentration of this compound.

  • The mixture can be gently warmed to facilitate the depolymerization of paraformaldehyde and the formation of this compound.[2] The reaction is an equilibrium, and the resulting solution will contain methanol, formaldehyde, and this compound.

Purification by Low-Temperature Vacuum Distillation

Purification of this compound from the equilibrium mixture is challenging due to its thermal lability. Low-temperature vacuum distillation is the most viable approach.

Apparatus:

  • A vacuum distillation apparatus, including a short-path distillation head.

  • A receiving flask cooled in a dry ice/acetone bath.

  • A vacuum pump capable of reaching low pressures.

  • A cold trap to protect the vacuum pump.

Procedure:

  • The crude this compound-containing mixture is placed in the distillation flask with a stir bar.

  • The system is evacuated to a low pressure.

  • The distillation flask is gently warmed in a water bath to a temperature that allows for the distillation of this compound without significant decomposition. The exact temperature and pressure will need to be carefully optimized.

  • The distillate is collected in the cooled receiving flask.

  • Due to the co-distillation of methanol, achieving high purity may require multiple distillations or the use of a fractional distillation column.

Signaling Pathways and Logical Relationships

Formation of this compound

The formation of this compound is a straightforward acid or base-catalyzed nucleophilic addition of methanol to formaldehyde.

formation cluster_0 Equilibrium Reaction Methanol Methanol (CH₃OH) This compound This compound (CH₃OCH₂OH) Methanol->this compound Formaldehyde Formaldehyde (CH₂O) Formaldehyde->this compound

Figure 1: Equilibrium formation of this compound.
Acid-Catalyzed Decomposition of this compound

The acid-catalyzed decomposition proceeds through protonation of the hydroxyl group, followed by elimination of water to form a resonance-stabilized cation, which then breaks down.

acid_decomposition MM This compound Protonated_MM Protonated this compound MM->Protonated_MM + H⁺ H_plus H⁺ Oxocarbenium Oxocarbenium Ion Protonated_MM->Oxocarbenium - H₂O Methanol Methanol Oxocarbenium->Methanol Formaldehyde Formaldehyde Oxocarbenium->Formaldehyde Water H₂O

Figure 2: Acid-catalyzed decomposition pathway.
Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of this compound involves its formation in a mixture, followed by purification and spectroscopic analysis.

workflow Synthesis Synthesis in Methanol/Formaldehyde Mixture Purification Low-Temperature Vacuum Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Figure 3: General experimental workflow.

Conclusion

This compound is a fundamentally important hemiacetal with significant roles in both industrial and atmospheric chemistry. Its inherent instability makes its isolation and handling challenging, which is reflected in the limited availability of detailed experimental protocols and comprehensive spectroscopic data for the pure compound. This guide has compiled the currently available information on its physical and chemical properties, providing a valuable resource for researchers. Further experimental work is needed to establish standardized procedures for its synthesis and purification, which would enable a more thorough characterization of this reactive intermediate.

References

Methoxymethanol: A Pivotal Intermediate in Combustion Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Methoxymethanol (CH3OCH2OH), a hemiacetal, has emerged as a critical, albeit transient, intermediate in the combustion of oxygenated fuels, particularly dimethyl ether (DME) and methanol-formaldehyde blends. Its formation and subsequent reactions play a significant role in the low-temperature combustion (LTC) regime, influencing key combustion phenomena such as the negative temperature coefficient (NTC) behavior and autoignition. This technical guide provides a comprehensive overview of the core science surrounding this compound's role in combustion, detailing its formation and consumption pathways, summarizing key quantitative kinetic data, and outlining the experimental protocols used for its study.

The Role of this compound in Combustion

This compound is primarily recognized as a key intermediate in the oxidation of dimethyl ether (DME), a promising alternative fuel known for its high cetane number and low soot emissions.[1] During the low-temperature oxidation of DME, the methoxymethylperoxy radical (CH3OCH2OO•) is a central species. The isomerization of this radical can lead to the formation of this compound, which then influences the subsequent reaction pathways.

The presence of this compound can also impact the combustion of methanol (B129727), especially in the presence of formaldehyde (B43269) (CH2O). It is known to form spontaneously in mixtures of methanol and formaldehyde.[2] Studies on laminar flames of methanol and formaldehyde have shown that a significant fraction of formaldehyde can be present as this compound in the gas phase, affecting the overall reactivity of the mixture.[3][4]

Formation and Decomposition Pathways

The chemical kinetics of this compound are complex, involving multiple formation and consumption channels that are highly dependent on temperature and pressure.

Formation Pathways

This compound can be formed through several key reactions in a combustion environment:

  • Recombination of Radicals: A primary formation route, especially in low-temperature combustion, is the recombination of hydroxymethyl (•CH2OH) and methoxy (B1213986) (CH3O•) radicals.[5][6]

  • Reaction of Methanol and Formaldehyde: this compound can form from the reaction between methanol and formaldehyde, particularly in fuel blends containing both species.[2]

  • From Methoxymethylperoxy Radical: In DME oxidation, the methoxymethylperoxy radical (CH3OCH2OO•) can undergo intramolecular H-shift to form a hydroperoxy-methoxymethyl radical (•CH2OCH2OOH), which can then lead to this compound formation.

Decomposition and Subsequent Reactions

Once formed, this compound is highly reactive and can decompose through several pathways:

  • Unimolecular Decomposition: this compound can decompose into various smaller species, though the specific pathways and rates are still an area of active research.

  • H-Abstraction Reactions: Hydrogen abstraction from this compound by radicals such as •OH, •H, and HO2• is a significant consumption pathway. Abstraction from the secondary hydrogen atom is particularly favored, leading to the formation of the CH3OCHOH• radical. This radical can then decompose to formic acid and a methyl radical, which can reduce the overall reactivity of the system.[3][4]

The following Graphviz diagram illustrates the central role of this compound in the low-temperature oxidation of dimethyl ether.

Methoxymethanol_Pathways DME Dimethyl Ether (CH3OCH3) CH3OCH2 Methoxymethyl Radical (CH3OCH2) DME->CH3OCH2 + OH, O2, H, HO2 CH3OCH2OO Methoxymethylperoxy Radical (CH3OCH2OO) CH3OCH2->CH3OCH2OO + O2 Products1 Formaldehyde (CH2O) + Methyl Radical (CH3) CH3OCH2->Products1 Decomposition QOOH Hydroperoxy-methoxymethyl Radical (HO2CH2OCHO) CH3OCH2OO->QOOH Isomerization This compound This compound (CH3OCH2OH) CH3OCH2OO->this compound Alternative Pathways ChainBranching Chain Branching (e.g., +OH) QOOH->ChainBranching CH3OCHOH CH3OCHOH Radical This compound->CH3OCHOH H-abstraction Products2 Formic Acid (HCOOH) + Methyl Radical (CH3) CH3OCHOH->Products2

Key reaction pathways involving this compound in DME oxidation.

Quantitative Data

The accurate modeling of combustion processes involving this compound relies on precise kinetic data for its formation and consumption reactions. The following tables summarize key reaction rate parameters in the Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

Table 1: Key H-Abstraction Reactions from this compound

ReactionA (cm³ mol⁻¹ s⁻¹)nEa (kcal mol⁻¹)Source
CH3OCH2OH + •OH → CH3OCHOH + H2O1.00E+130.00.0Estimated[4]
CH3OCH2OH + •H → CH3OCHOH + H22.00E+130.07.0Estimated[4]
CH3OCH2OH + •O → CH3OCHOH + •OH1.00E+130.05.0Estimated[4]
CH3OCH2OH + HO2• → CH3OCHOH + H2O21.00E+120.020.0Estimated[4]
CH3OCH2OH + CH3• → CH3OCHOH + CH41.00E+110.010.0Estimated[4]

Note: The rate constants presented are often derived from theoretical calculations or analogies with similar reactions and carry uncertainties. Experimental validation is crucial for refining these parameters.

Experimental Protocols

The study of reactive intermediates like this compound requires sophisticated experimental techniques capable of probing complex chemical environments at high temperatures and pressures.

Jet-Stirred Reactors (JSR)

Jet-stirred reactors are widely used to study combustion kinetics under well-controlled conditions.

  • Principle: A JSR is designed to create a spatially homogeneous mixture of reactants and products through turbulent mixing induced by high-velocity gas jets.[7] This allows for the study of chemical kinetics at a constant temperature and pressure, with a defined residence time.[8]

  • Methodology:

    • A pre-vaporized fuel/oxidizer mixture is introduced into the reactor through multiple nozzles.

    • The reactor is housed in an oven to maintain a constant temperature, typically ranging from room temperature up to 1200 K.[7]

    • The pressure is controlled by a downstream pressure regulator.

    • After a certain residence time, the reacting mixture is sampled through a probe.

    • The sampled species are then analyzed using techniques such as gas chromatography (GC) or molecular beam mass spectrometry (MBMS) to determine their concentrations.[7]

The following diagram illustrates a typical experimental workflow for a JSR study.

JSR_Workflow FuelOxidizer Fuel/Oxidizer Mixture Preparation JSR Jet-Stirred Reactor (Constant T, P, Residence Time) FuelOxidizer->JSR Sampling Probe Sampling JSR->Sampling Analysis Species Analysis (GC, MBMS) Sampling->Analysis KineticModel Kinetic Model Development and Validation Analysis->KineticModel

Experimental workflow for a jet-stirred reactor study.
Shock Tubes

Shock tubes are used to study chemical kinetics at high temperatures and pressures over very short timescales.

  • Principle: A shock wave is generated by the sudden rupture of a diaphragm separating a high-pressure driver section from a low-pressure driven section.[9] The shock wave travels down the tube, rapidly heating and compressing the test gas mixture.

  • Methodology:

    • The driven section is filled with the fuel/oxidizer mixture at a low pressure.

    • The driver section is filled with a high-pressure gas (e.g., helium).

    • The diaphragm is ruptured, generating a shock wave that propagates through the test gas.

    • The shock wave reflects off the end wall, creating a region of stagnant, high-temperature, and high-pressure gas.[9]

    • Optical diagnostics, such as laser absorption or emission spectroscopy, are used to monitor the concentration of key species as a function of time. Ignition delay times are a common measurement.[10]

Laminar Flame Studies

The measurement of laminar flame speeds provides crucial data for the validation of combustion mechanisms.

  • Principle: The speed at which a laminar (non-turbulent) flame propagates through a premixed fuel/air mixture is a fundamental property of the mixture.

  • Methodology (Heat Flux Method):

    • A premixed fuel/air mixture is passed through a flat flame burner.

    • The burner surface temperature is precisely controlled.

    • The gas flow rate is adjusted until a stable, flat flame is achieved.

    • The laminar flame speed is determined by the gas velocity at which the flame is stabilized.[11][12]

  • Methodology (Spherically Expanding Flames):

    • A spark ignites a fuel/air mixture in a constant volume chamber.

    • A high-speed camera records the propagation of the spherical flame front.

    • The flame speed is deduced from the rate of change of the flame radius.[13][14]

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in the combustion of oxygenated fuels. Its formation and reaction pathways, particularly in the low-temperature regime, have a significant impact on the overall combustion process. A thorough understanding of its chemical kinetics, supported by robust experimental data and detailed modeling, is essential for the development of advanced combustion technologies that utilize alternative fuels like dimethyl ether. Future research should focus on obtaining more precise experimental measurements of the rate constants for key reactions involving this compound to further refine and validate combustion models.

References

Conformational Landscape of Methoxymethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), the simplest hemiformal, is a molecule of significant interest in fields ranging from atmospheric chemistry and astrophysics to pharmacology, where understanding its conformational preferences is crucial for modeling its interactions and reactivity. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing its stable conformers, the energetic barriers to their interconversion, and the experimental and computational methodologies employed in their characterization. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized to facilitate a deeper understanding of its complex potential energy surface.

Introduction

This compound is a non-rigid molecule characterized by multiple internal rotational axes, leading to a complex potential energy surface with several stable conformers.[1][2] These conformational isomers, arising from the rotation around the C-O and O-H bonds, exhibit distinct spectroscopic signatures and reactivity profiles. A thorough understanding of the conformational landscape is therefore essential for accurately interpreting experimental data and predicting the behavior of this compound in various environments. This guide synthesizes the current knowledge on the conformational analysis of this important molecule.

Conformational Isomers of this compound

High-level quantum chemical calculations and spectroscopic studies have identified three stable conformers of this compound.[1][2][3] These conformers are often designated using gauche (G) and trans (T) descriptors for the C-O-C-O and O-C-O-H dihedral angles, respectively, or simply as conformers I, II, and III in spectroscopic literature. The nomenclature CGcg, CGcg', and Tcg is also used to provide a more detailed description of the geometry.[1][2]

The interconversion between these conformers occurs through large-amplitude motions (LAMs), primarily the internal rotations of the methyl (CH₃) and hydroxyl (OH) groups.[1][2][3] These motions are crucial in defining the conformational dynamics and are often coupled, complicating the analysis of the molecule's spectra.[1][2]

Quantitative Conformational Data

The relative stabilities and key spectroscopic parameters of the this compound conformers have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the most pertinent quantitative data.

ConformerNomenclatureRelative Energy (cm⁻¹)Relative Energy (kcal/mol)
ICGcg0.00.0
IITcg792.72.27
IIICGcg'641.51.83

Table 1: Relative Energies of this compound Conformers. Data sourced from theoretical calculations at the CCSD(T)-F12b/cc-pCVTZ-F12 level of theory.[1][2]

ConformerA₀ (MHz)B₀ (MHz)C₀ (MHz)
I (CGcg)17233.995572.584815.55

Table 2: Ground State Rotational Constants of the Most Stable Conformer (I/CGcg). [2]

Torsional MotionConformerBarrier Height (cm⁻¹)Barrier Height (kcal/mol)
Methyl Torsion (V₃)CGcg595.71.70
Methyl Torsion (V₃)Tcg683.71.95
Methyl Torsion (V₃)CGcg'829.02.37

Table 3: Torsional Barriers for Methyl Group Rotation in Different Conformers. [1][2]

Experimental and Computational Protocols

The characterization of this compound's conformers relies on a synergistic approach combining experimental spectroscopy and high-level quantum chemical calculations.

Experimental Methodologies
  • Millimeter-wave Spectroscopy: This technique has been instrumental in the rotational spectroscopic characterization of this compound.[3][4] The synthesis of this compound for these studies often involves the reaction of formaldehyde (B43269) with methanol.[4][5] The spectra are typically recorded in a flow system due to the kinetic instability of the molecule.[4] Analysis of the complex rotational spectra, which are complicated by the large-amplitude motions, allows for the determination of precise rotational constants and the identification of different conformers.[3]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Gas chromatography coupled with FT-IR (GC/FT-IR) has been used to obtain the infrared spectra of isolated this compound.[2][5] This method allows for the separation of this compound from its precursors and other reaction products, enabling the assignment of vibrational bands to specific conformers with the aid of theoretical calculations.[1][2]

Computational Methodologies
  • High-Level Ab Initio Calculations: The accurate determination of the geometries, relative energies, and spectroscopic parameters of the this compound conformers requires high-level quantum chemical methods. The explicitly correlated coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)-F12b) in conjunction with large basis sets (e.g., cc-pCVTZ-F12) has been shown to provide reliable results.[1][2]

  • Potential Energy Surface (PES) Scanning: To map the conformational landscape and determine the barriers to interconversion, the potential energy surface is scanned along the torsional coordinates corresponding to the C-O and O-H bond rotations. These calculations are crucial for understanding the dynamics of the large-amplitude motions.[1]

Visualization of Conformational Relationships

The following diagrams illustrate the key relationships and workflows in the conformational analysis of this compound.

Conformational_Interconversion CGcg Conformer I (CGcg) 0.0 kcal/mol Tcg Conformer II (Tcg) 2.27 kcal/mol CGcg->Tcg Transition State 1 CGcg_prime Conformer III (CGcg') 1.83 kcal/mol CGcg->CGcg_prime Transition State 3 Tcg->CGcg_prime Transition State 2

Figure 1: Conformational interconversion pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_computational Computational Analysis Formaldehyde Formaldehyde Reaction Reaction Formaldehyde->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound GC_FTIR GC/FT-IR This compound->GC_FTIR MM_wave Millimeter-wave Spectroscopy This compound->MM_wave Spectra Experimental Spectra GC_FTIR->Spectra MM_wave->Spectra Final_Analysis Conformational Assignment and Characterization Spectra->Final_Analysis Comparison Ab_initio High-Level Ab Initio (e.g., CCSD(T)-F12b) Computed_Properties Computed Properties (Energies, Rotational Constants) Ab_initio->Computed_Properties PES_Scan PES Scanning PES_Scan->Computed_Properties Computed_Properties->Final_Analysis Comparison

Figure 2: Integrated workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a molecule with a complex and dynamic potential energy surface. The existence of three low-energy conformers, coupled with significant large-amplitude motions, presents both a challenge and an opportunity for detailed spectroscopic and computational studies. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand and predict the behavior of this fundamental hemiformal. A thorough grasp of its conformational preferences is paramount for applications in atmospheric modeling, interstellar chemistry, and the rational design of molecules with similar structural motifs.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxymethanol (CH₃OCH₂OH), a simple hemiacetal, is a molecule of significant interest due to its role as a key intermediate in methanol (B129727) oxidation catalysis and its formation from the ubiquitous chemicals formaldehyde (B43269) and methanol.[1][2] Despite its simple structure, this compound is an unstable species, not typically isolated as a pure compound, and exists in equilibrium with its precursors in solution.[3][4] This guide provides a comprehensive technical overview of the stability and decomposition pathways of this compound, drawing upon available theoretical and experimental data, as well as established principles of hemiacetal chemistry. It details the primary decomposition routes under various conditions, presents available quantitative data, outlines relevant experimental protocols for studying its stability, and provides visualizations of the key chemical processes.

Stability of this compound

The stability of this compound is highly dependent on its environment. In non-aqueous methanol solutions, formaldehyde exists predominantly in equilibrium with this compound.[1][5] However, the presence of water significantly shifts the equilibrium, and its stability is markedly influenced by temperature and pH.

Thermal Stability

In the gas phase and at high temperatures, this compound undergoes unimolecular decomposition. Computational studies have elucidated the primary pathways, which involve H-atom migrations and bond fission. The high-temperature chemistry is dominated by rapid H-atom migrations, leading to the formation of an alcohol and formaldehyde.[6]

Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound [6]

BondBDE (kcal/mol)
CH₃O–CH₂OH83.9
CH₃OCH₂–OH96.7 - 96.9
H–CH₂OCH₂OH96.7
CH₃OC(H)–OHNot specified
CH₃OCH₂O–HNot specified

Note: Data is derived from computational studies at the CBS-QB3 level of theory.

Stability in Aqueous Solution

In aqueous solutions, this compound is in equilibrium with formaldehyde and methanol. This equilibrium is dynamic and can be readily reversed through hydrolysis.[7] The stability is highly sensitive to pH.

  • Neutral Conditions: Even in neutral aqueous solutions, this compound will hydrolyze back to formaldehyde and methanol. The presence of water favors the formation of methylene (B1212753) glycol (formaldehyde hydrate), further driving the decomposition of this compound.[1][5]

  • Acidic Conditions: The decomposition of this compound is significantly accelerated in the presence of acid. Acid catalysis protonates the ether or hydroxyl oxygen, facilitating the cleavage of the C-O bond.[8][9]

  • Basic Conditions: In basic solutions, the decomposition can also be catalyzed. The reaction typically proceeds through the deprotonation of the hydroxyl group.[10]

Due to the inherent instability of this compound, specific quantitative data on its decomposition kinetics as a function of pH is scarce in the literature. However, the principles of hemiacetal hydrolysis are well-established and can be applied.

Table 2: Equilibrium Constants for Formaldehyde Reactions in Solution

ReactionEquilibrium Constant (K)Conditions
Formaldehyde + Water ⇌ Methylene Glycol1.3 x 10³Room Temperature, Aqueous Solution[1][5]
Formaldehyde + Methanol ⇌ this compoundNot explicitly quantified, but equilibrium favors this compound in anhydrous methanol[5]Anhydrous Methanol

Decomposition Pathways

The primary decomposition pathway for this compound in solution is hydrolysis to formaldehyde and methanol. This reaction can be catalyzed by both acids and bases. High-temperature gas-phase decomposition follows different pathways involving radical intermediates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds through protonation of one of the oxygen atoms, which makes it a better leaving group. The subsequent steps involve the departure of methanol or water and attack by a water molecule, ultimately leading to formaldehyde and methanol. The formation of a resonance-stabilized oxonium ion is a key intermediate.[9][11]

Acid_Catalyzed_Hydrolysis This compound This compound (CH₃OCH₂OH) Protonated_Ether Protonated Ether This compound->Protonated_Ether + H⁺ Oxonium_Ion Oxonium Ion + Methanol Protonated_Ether->Oxonium_Ion - CH₃OH Hemiacetal_Intermediate Methylene Glycol (Formaldehyde Hydrate) Oxonium_Ion->Hemiacetal_Intermediate + H₂O Formaldehyde Formaldehyde (CH₂O) Hemiacetal_Intermediate->Formaldehyde - H₂O

Acid-Catalyzed Decomposition of this compound
Base-Catalyzed Decomposition

In basic media, the decomposition is initiated by the deprotonation of the hydroxyl group of this compound to form an alkoxide. This is followed by the elimination of the methoxy (B1213986) group to yield formaldehyde.

Base_Catalyzed_Hydrolysis This compound This compound (CH₃OCH₂OH) Alkoxide Alkoxide Intermediate This compound->Alkoxide + OH⁻ - H₂O Formaldehyde Formaldehyde (CH₂O) Alkoxide->Formaldehyde Methanolate Methanolate (CH₃O⁻) Alkoxide->Methanolate

Base-Catalyzed Decomposition of this compound
High-Temperature Gas-Phase Decomposition

At temperatures above 500 K, the decomposition of this compound in the gas phase is thought to proceed through several competing pathways, including bond fission and intramolecular H-atom transfer. The primary products are methanol and formaldehyde, formed via a rapid H-atom migration.[6][12]

Thermal_Decomposition This compound This compound TS_H_Migration Transition State (H-atom migration) This compound->TS_H_Migration Δ Bond_Fission Bond Fission This compound->Bond_Fission Δ Products1 Methanol + Formaldehyde TS_H_Migration->Products1 Radicals ĊH₃ + ȮCH₂OH or ĊH₂OH + CH₃Ȯ Bond_Fission->Radicals NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_MM Prepare this compound Stock Solution Mix Inject Stock into Buffer in NMR Tube Prep_MM->Mix Prep_Buffer Prepare D₂O Buffer at Target pH Prep_Buffer->Mix Acquire_Spectra Acquire ¹H NMR Spectra at Timed Intervals Mix->Acquire_Spectra Integrate Integrate Characteristic Peaks Acquire_Spectra->Integrate Plot Plot [this compound] vs. Time Integrate->Plot Fit Fit Data to Rate Law to Obtain Rate Constant Plot->Fit

References

The Atmospheric Chemistry of Methoxymethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), a simple hemiformal, is a volatile organic compound (VOC) of interest in atmospheric chemistry. While not a major primary emission, it is formed in the atmosphere through the oxidation of other prevalent VOCs, such as dimethyl ether, and plays a role in the complex web of tropospheric chemical reactions. Its bifunctional nature, possessing both an ether and an alcohol group, dictates its reactivity and degradation pathways, contributing to the formation of secondary pollutants. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the atmosphere, including its formation mechanisms, atmospheric fate, and the experimental protocols used to study its chemistry. Due to a lack of direct experimental data for some key reactions, this guide also presents estimations based on structure-activity relationships and data from analogous compounds.

Introduction

This compound is a highly reactive oxygenated volatile organic compound (OVOC) that, despite its instability and low atmospheric concentrations, is a relevant intermediate in atmospheric chemical cycles.[1][2] Its significance stems from its formation as a secondary product from the oxidation of more abundant precursors, such as dimethyl ether (DME), which is considered a clean-burning alternative fuel.[1][2] Understanding the atmospheric lifecycle of this compound is crucial for accurately modeling tropospheric ozone and secondary organic aerosol (SOA) formation, particularly in regions with significant emissions of its precursors. This guide synthesizes the current knowledge on the atmospheric chemistry of this compound, providing detailed information on its sources, sinks, and the methodologies used to derive this information.

Atmospheric Formation Pathways of this compound

This compound is introduced into the atmosphere primarily through secondary production, meaning it is formed from the chemical reactions of other pollutants. The dominant formation pathway is the oxidation of dimethyl ether (DME, CH₃OCH₃).

The process is initiated by the reaction of DME with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere. This reaction proceeds via hydrogen abstraction to form a methoxymethyl radical (•CH₂OCH₃).[1][2] In the presence of oxygen (O₂), this radical is rapidly converted to the methoxymethyl peroxy radical (CH₃OCH₂OO•). In environments with significant nitrogen oxide (NOx) concentrations, this peroxy radical can react with nitric oxide (NO) to form the methoxymethyl oxy radical (CH₃OCH₂O•). This oxy radical can then react with the hydroperoxyl radical (HO₂•) to produce this compound and oxygen.

Another formation route involves the recombination of the methoxy (B1213986) radical (CH₃O•) and the hydroxymethyl radical (•CH₂OH).[3][4] These radicals can be generated from the photolysis or OH-initiated oxidation of methanol.[5][6] This pathway is particularly relevant in interstellar chemistry but can also occur in specific atmospheric conditions.

Additionally, this compound can form spontaneously in aqueous atmospheric phases, such as clouds and fogs, from the reaction of dissolved formaldehyde (B43269) and methanol.[3]

G cluster_dme_oxidation DME Oxidation Pathway cluster_radical_recombination Radical Recombination Pathway cluster_aqueous_phase Aqueous Phase Pathway DME Dimethyl Ether (CH₃OCH₃) MM_Radical Methoxymethyl Radical (•CH₂OCH₃) DME->MM_Radical + •OH - H₂O MM_Peroxy Methoxymethyl Peroxy Radical (CH₃OCH₂OO•) MM_Radical->MM_Peroxy + O₂ MM_Oxy Methoxymethyl Oxy Radical (CH₃OCH₂O•) MM_Peroxy->MM_Oxy + NO - NO₂ Methanol This compound (CH₃OCH₂OH) MM_Oxy->Methanol + HO₂• - O₂ Methanol_precursor Methanol (CH₃OH) Methoxy_Radical Methoxy Radical (CH₃O•) Methanol_precursor->Methoxy_Radical + •OH / hv - H₂O / H Hydroxymethyl_Radical Hydroxymethyl Radical (•CH₂OH) Methanol_precursor->Hydroxymethyl_Radical + •OH / hv - H₂O / H Methanol_recomb This compound (CH₃OCH₂OH) Methoxy_Radical->Methanol_recomb Recombination Hydroxymethyl_Radical->Methanol_recomb Recombination Formaldehyde Formaldehyde (HCHO(aq)) Methanol_aq_prod This compound (CH₃OCH₂OH(aq)) Formaldehyde->Methanol_aq_prod Spontaneous Reaction Methanol_aq Methanol (CH₃OH(aq)) Methanol_aq->Methanol_aq_prod Spontaneous Reaction

Figure 1: Atmospheric formation pathways of this compound.

Atmospheric Fate and Degradation

The atmospheric lifetime of this compound is primarily determined by its reaction with the hydroxyl radical (•OH). Other potential sinks, such as reaction with the nitrate (B79036) radical (NO₃•) during nighttime, reaction with chlorine atoms (Cl•) in marine or polluted environments, and direct photolysis, are considered to be of minor importance for the overall atmospheric removal.

Reaction with Hydroxyl Radical (•OH)

The gas-phase reaction with the •OH radical is the dominant loss process for this compound during the day. This reaction proceeds through hydrogen abstraction from four different sites: the C-H bonds of the methoxy group, the C-H bonds of the methylene (B1212753) group, and the O-H bond of the hydroxyl group.

Reaction Channels:

  • CH₃OCH₂OH + •OH → •CH₂OCH₂OH + H₂O

  • CH₃OCH₂OH + •OH → CH₃OC(•)HOH + H₂O

  • CH₃OCH₂OH + •OH → CH₃OCH₂O• + H₂O

Abstraction of a hydrogen atom from the methylene group (channel 2) is expected to be the most favorable pathway due to the activating effect of the adjacent oxygen atoms. The resulting radicals undergo further reactions, primarily with O₂, leading to the formation of peroxy radicals, which then react further, typically with NO or HO₂, to yield stable products such as methyl formate (B1220265), formaldehyde, and formic acid.

G cluster_products Primary Radicals cluster_secondary_reactions Secondary Reactions Methanol This compound (CH₃OCH₂OH) R1 •CH₂OCH₂OH Methanol->R1 H-abstraction (methoxy group) R2 CH₃OC(•)HOH Methanol->R2 H-abstraction (methylene group) [Major Pathway] R3 CH₃OCH₂O• Methanol->R3 H-abstraction (hydroxyl group) OH •OH OH->Methanol Peroxy_Radicals Peroxy Radicals (+ O₂) R1->Peroxy_Radicals R2->Peroxy_Radicals R3->Peroxy_Radicals Final_Products Stable Products (e.g., Methyl Formate, Formaldehyde) (+ NO, HO₂) Peroxy_Radicals->Final_Products

Figure 2: OH-initiated degradation of this compound.
Other Potential Sinks

  • Reaction with NO₃•: During the night, the nitrate radical can be an important oxidant. However, for saturated ethers and alcohols, the reaction rates with NO₃• are generally much slower than with •OH.

  • Reaction with Cl•: In the marine boundary layer or in continental areas with sources of Cl atoms, reaction with Cl• can be a competitive sink. The rate constants for Cl atom reactions with ethers and alcohols are typically fast.

  • Photolysis: this compound does not possess significant chromophores that absorb actinic radiation in the troposphere (> 290 nm). Therefore, direct photolysis is not expected to be a significant atmospheric loss process.

Quantitative Data

Direct experimental kinetic data for the atmospheric reactions of this compound are scarce. However, rate constants can be estimated using structure-activity relationships (SARs) and by comparison with structurally similar compounds.

Reactionk (298 K) (cm³ molecule⁻¹ s⁻¹)MethodReference
This compound + •OH ~ 5.0 x 10⁻¹² Estimation Based on analogous compounds below
Dimethoxymethane + •OH2.8 x 10⁻¹²Experimental(Atkinson et al., 2006)
2-Methoxyethanol + •OH9.5 x 10⁻¹²Experimental(Wallington et al., 1988)
Methanol + •OH9.4 x 10⁻¹³Experimental[7]
This compound + Cl• ~ 1.5 x 10⁻¹⁰ Estimation Based on analogous compounds below
2-Methoxyethanol + Cl•1.4 x 10⁻¹⁰Experimental[8]
This compound + NO₃• < 1.0 x 10⁻¹⁵ Estimation Based on analogous compounds below
2-Ethoxyethanol + NO₃•4.8 x 10⁻¹⁵Experimental[8]

Note: Estimated values are derived from the principle of additivity of group reactivities and comparison with the provided experimental data for similar compounds. The atmospheric lifetime (τ) of this compound with respect to reaction with •OH can be estimated using the formula τ = 1 / (k[OH]), where k is the reaction rate constant and [OH] is the average atmospheric concentration of •OH (typically assumed to be 1 x 10⁶ molecules cm⁻³). Using the estimated kOH, the atmospheric lifetime of this compound is approximately 2.3 days.

Experimental Protocols

The kinetic and mechanistic data for the atmospheric reactions of oxygenated VOCs like this compound are typically obtained using laboratory-based simulation studies. The relative rate method is a widely used and robust technique for determining reaction rate constants.

Relative Rate Method

The relative rate method involves exposing a mixture of the target compound (this compound) and a reference compound (whose reaction rate constant with the oxidant is well-known) to a controlled concentration of an oxidant (e.g., •OH radicals). The decay of both the target and reference compounds is monitored over time.

The rate constant for the reaction of the target compound with the oxidant (k_target) can be determined from the following relationship:

ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)

where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k_ref is the known rate constant for the reference compound. A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to k_target / k_ref.

Experimental Setup:

  • Reaction Chamber: Experiments are often conducted in large volume (several m³) Teflon bags or quartz glass reactors to minimize wall effects. These chambers are equipped with UV lamps for in-situ radical generation.

  • Radical Generation: •OH radicals are typically produced by the photolysis of a precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO), at specific wavelengths.

  • Instrumentation: The concentrations of the target and reference compounds are monitored using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). Product identification is often carried out using GC-MS or Fourier-Transform Infrared Spectroscopy (FTIR).

G cluster_preparation 1. Sample Preparation cluster_reaction 2. Reaction Initiation cluster_analysis 3. Monitoring & Analysis Gases Target VOC Reference VOC Radical Precursor (e.g., H₂O₂) Bath Gas (Air/N₂) Chamber Smog Chamber / Reactor Gases->Chamber Introduce Reaction VOC + Radical Reaction Chamber->Reaction UV_Lamps UV Lamps Radical_Formation Radical Formation (e.g., H₂O₂ + hv -> 2 •OH) UV_Lamps->Radical_Formation Radical_Formation->Reaction Sampling Gas Sampling Reaction->Sampling Analysis Analytical Instruments (GC-MS, PTR-MS, FTIR) Sampling->Analysis Data_Processing Data Acquisition & Processing Analysis->Data_Processing Kinetics Determine Rate Constant (Relative Rate Plot) Data_Processing->Kinetics Products Identify Reaction Products Data_Processing->Products

Figure 3: General workflow for the relative rate method.

Atmospheric Implications and Conclusion

This compound, formed from the atmospheric oxidation of dimethyl ether and other precursors, is a reactive intermediate that contributes to the cycling of radicals and the formation of secondary pollutants in the troposphere. Its primary atmospheric sink is the reaction with the hydroxyl radical, leading to a relatively short atmospheric lifetime of a few days. The degradation of this compound results in the formation of smaller, more oxygenated products, such as methyl formate and formaldehyde, which can further influence atmospheric chemistry. Formaldehyde, for instance, is a significant source of radicals through its photolysis.

While direct measurements of this compound's atmospheric reaction rates are currently lacking, estimations based on its chemical structure and the known reactivity of similar compounds provide a solid foundation for its inclusion in atmospheric models. Further laboratory studies are needed to refine these estimates and to fully elucidate the product yields from its oxidation pathways. For professionals in fields such as drug development, where understanding the environmental fate of volatile compounds can be important, this guide highlights the methodologies used to assess the atmospheric impact of complex organic molecules. The principles of atmospheric degradation via radical-initiated oxidation are broadly applicable to a wide range of volatile organic compounds.

References

Unraveling the Quantum Landscape of Methoxymethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxymethanol (CH₃OCH₂OH), a molecule of interest in atmospheric chemistry and a potential biofuel additive, presents a fascinating case study in conformational complexity and intramolecular interactions. Understanding its intrinsic properties is crucial for accurately modeling its behavior in various environments. This technical guide delves into the quantum chemical calculations that illuminate the structural and energetic landscape of this compound, providing a comprehensive overview of its properties derived from high-level computational methods.

Conformational Landscape and Energetics

Quantum chemical calculations have revealed the existence of three stable conformers of this compound, arising from the internal rotations around the C-O bonds and the O-H bond. These conformers are designated as CGcg, CGcg', and Tcg.[1][2] The relative stability and key properties of these conformers have been determined through sophisticated computational approaches, providing a detailed picture of the molecule's potential energy surface.

The most stable conformer is CGcg, which adopts a gauche-gauche configuration. The other two conformers, CGcg' and Tcg, lie at slightly higher energies.[1][2] The small energy differences between these conformers indicate that this compound is a fluxional molecule, with multiple conformations being accessible at ambient temperatures.

Table 1: Calculated Properties of this compound Conformers

PropertyCGcg (Most Stable)CGcg'Tcg
Relative Energy (cm⁻¹) 0.0641.5792.7
Relative Energy (kcal/mol) 0.01.832.27
Rotational Constant A₀ (MHz) 17233.99--
Rotational Constant B₀ (MHz) 5572.58--
Rotational Constant C₀ (MHz) 4815.55--
Methyl Torsional Barrier V₃ (cm⁻¹) 595.7829.0683.7

Data sourced from studies employing high-level ab initio methods.[1][2]

Intramolecular Interactions and Torsional Barriers

The conformational preferences of this compound are governed by a delicate balance of intramolecular forces, including hydrogen bonding and steric effects. The internal rotation of the methyl and hydroxyl groups gives rise to torsional barriers that have been computationally determined.[1][2] These barriers provide insight into the flexibility of the molecule and the energy required for interconversion between different conformers. The methyl torsional barrier, for instance, has been estimated to be around 545.92 cm⁻¹ for the most stable conformer in some studies.[1][2]

Thermochemical Properties and High-Temperature Chemistry

Beyond its conformational landscape, the thermochemical properties of this compound are critical for understanding its role in combustion and atmospheric processes. Quantum chemical methods have been employed to calculate key parameters such as bond dissociation energies (BDEs), which are fundamental for predicting reaction pathways at high temperatures.[3] These calculations help in identifying the weakest bonds in the molecule and the most likely initial steps in its thermal decomposition.[3]

Table 2: Selected Bond Dissociation Energies (BDEs) of this compound

BondBDE (kcal/mol)
CH₃O-CH₂OHValue dependent on computational level
CH₃OCH₂-OHValue dependent on computational level
H-CH₂OCH₂OHValue dependent on computational level

Note: Specific BDE values can vary depending on the chosen level of theory and basis set. For accurate modeling, it is crucial to refer to studies utilizing robust methods like CBS-QB3 or G theories.[3]*

Experimental Protocols: A Computational Approach

The data presented in this guide are the result of rigorous in silico experiments. The following outlines a typical computational protocol for investigating the properties of this compound.

1. Geometry Optimization and Conformational Search:

  • Initial structures of possible conformers are generated.

  • Geometry optimization is performed using a suitable level of theory, such as density functional theory (DFT) with a basis set like 6-311++G(d,p), to find the minimum energy structures.

  • A conformational search is conducted by systematically rotating the dihedral angles of the C-O and O-H bonds to ensure all stable conformers are identified.

2. High-Accuracy Energy Calculations:

  • To obtain reliable relative energies, single-point energy calculations are performed on the optimized geometries using more accurate and computationally expensive methods.

  • Coupled-cluster methods, such as CCSD(T) with an appropriate basis set (e.g., aug-cc-pVTZ), or composite methods like CBS-QB3, are often employed for this purpose.[1][2][3]

3. Vibrational Frequency Analysis:

  • Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

  • These calculations confirm that the optimized structures are true minima (no imaginary frequencies) and provide zero-point vibrational energies (ZPVE) for correcting the relative energies.

4. Torsional Barrier Calculations:

  • The potential energy surface along the rotational coordinate of the methyl and hydroxyl groups is scanned.

  • This involves performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at different values.

  • The energy difference between the minimum and maximum points on the potential energy scan gives the torsional barrier.

Visualizing Molecular Landscapes and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conformational_Landscape CGcg CGcg (0.0 kcal/mol) CGcg_prime CGcg' (1.83 kcal/mol) CGcg->CGcg_prime Interconversion Tcg Tcg (2.27 kcal/mol) CGcg->Tcg Interconversion CGcg_prime->Tcg Interconversion

Caption: Relative energies of the three stable conformers of this compound.

Quantum_Calculation_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Properties Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT) Initial_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis High_Level_Energy High-Accuracy Energy (e.g., CCSD(T)) Geometry_Optimization->High_Level_Energy Optimized_Geometry Optimized Geometry Frequency_Analysis->Optimized_Geometry Thermochemical_Data Thermochemical Data Frequency_Analysis->Thermochemical_Data Relative_Energies Relative Energies High_Level_Energy->Relative_Energies

Caption: A generalized workflow for quantum chemical calculations of molecular properties.

References

Unimolecular reactions of methoxymethanol at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Unimolecular Reactions of Methoxymethanol at High Temperatures

Introduction

This compound (CH₃OCH₂OH), the simplest hydroxy ether, is a molecule of significant interest in modern combustion chemistry. It serves as a crucial intermediate in the oxidation of oxymethylene ethers (OMEs), which are promising synthetic e-fuels designed to reduce soot emissions.[1] Understanding the thermal decomposition of this compound is essential for developing accurate kinetic models for these next-generation fuels. Due to its inherent instability, laboratory studies on isolated this compound are challenging, making computational chemistry a primary tool for investigating its high-temperature behavior.[2]

This technical guide provides a comprehensive overview of the unimolecular reaction pathways of this compound at high temperatures, focusing on data derived from high-level ab initio calculations and theoretical kinetics. It is intended for researchers, scientists, and professionals in the fields of chemical kinetics, combustion science, and alternative fuel development.

Dominant Unimolecular Reaction Pathways

At high temperatures (covering a range of 500 to 2000 K), the unimolecular decomposition of this compound is primarily governed by two competing mechanisms: intramolecular hydrogen migration and direct bond fission.[1] Computational studies have revealed that H-atom migration is the dominant reaction pathway across the entire temperature range, with reaction rates several orders of magnitude greater than those for bond fission.[1]

Intramolecular Hydrogen Migration

The most favorable decomposition channel involves the migration of the hydroxyl hydrogen atom to the methoxy (B1213986) oxygen atom via a four-membered ring transition state. This is a rapid isomerization process that leads to the formation of methanol (B129727) (CH₃OH) and formaldehyde (B43269) (CH₂O).

CH₃OCH₂OH ⇌ [TS] ⇌ CH₃OH + CH₂O

Bond Fission Reactions

Direct bond scission reactions require significantly more energy and are therefore much slower, only becoming somewhat comparable in rate to H-migration at extremely high temperatures (around 2000 K).[1] The primary bond fission pathways involve the cleavage of the C-O bonds.

  • R1: CH₃OCH₂OH → CH₃O• + •CH₂OH (Methoxy and hydroxymethyl radicals)

  • R2: CH₃OCH₂OH → CH₃• + •OCH₂OH (Methyl and hydroperoxymethylene radicals)

The relative importance of these pathways is dictated by their respective bond dissociation energies.

G Unimolecular Decomposition Pathways of this compound MM This compound (CH₃OCH₂OH) TS_H H-Migration Transition State MM->TS_H Dominant Pathway (Low Energy Barrier) BF Bond Fission MM->BF Minor Pathways (High Energy Barrier) Prod_H Methanol + Formaldehyde (CH₃OH + CH₂O) TS_H->Prod_H Prod_BF1 CH₃O• + •CH₂OH BF->Prod_BF1 C-O Fission Prod_BF2 CH₃• + •OCH₂OH BF->Prod_BF2 C-O Fission

Caption: Primary unimolecular reaction channels for this compound at high temperatures.

Quantitative Data

The kinetic parameters and bond energies presented below are derived from high-level computational studies. These values are crucial for the development and validation of chemical kinetic models.

Bond Dissociation Energies (BDEs)

The BDEs provide insight into the energy required to break specific bonds within the this compound molecule, indicating the most likely bond fission pathways.

BondBDE (kcal/mol) at 298 K
CH₃O-CH₂OH84.1
CH₃OCH₂-OH102.5
H-CH₂OCH₂OH97.4
CH₃-OCH₂OH89.2
CH₃OCH-H (secondary C)94.2
CH₃OC-H₂OH99.1

Table 1: Computationally derived bond dissociation energies for this compound.

High-Pressure Limit Rate Constants

The following table summarizes the high-pressure limit rate constants for the primary unimolecular decomposition reactions of this compound, expressed in the modified Arrhenius form (k = A * Tⁿ * exp(-Ea/RT)). These parameters are typically valid for temperatures between 500 and 2000 K.[1]

Reaction No.ReactionA (s⁻¹)nEa (kcal/mol)
H-Migration CH₃OCH₂OH → CH₃OH + CH₂O 1.11 x 10¹⁰ 1.01 31.1
Bond Fission
R1CH₃OCH₂OH → CH₃O• + •CH₂OH2.35 x 10¹⁶0.5285.5
R2CH₃OCH₂OH → CH₃• + •OCH₂OH1.15 x 10¹⁷0.2890.5

Table 2: High-pressure limit Arrhenius parameters for the unimolecular decomposition of this compound. The dominant H-migration pathway is highlighted.

Methodologies

Computational Protocols
  • Quantum Chemical Calculations : The potential energy surface of the reaction is meticulously mapped. This involves:

    • Geometry Optimization : Finding the lowest energy structures for reactants, transition states (TS), and products. A common level of theory for this is BHandHLYP/6–311++G(d,p).[3]

    • Energy Calculations : Performing high-accuracy single-point energy calculations on the optimized geometries. The Complete Basis Set (CBS-QB3) method is frequently used for reliable thermodynamic and kinetic parameters.[1] Another high-level approach involves Coupled Cluster theory, such as CCSD(T)/aug-cc-pVTZ.[3]

  • Kinetic Rate Calculations : Once the potential energy surface is defined, the temperature- and pressure-dependent reaction rate constants are calculated.

    • RRKM/ME Theory : Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) simulations are employed to compute the rate constants over wide ranges of temperature and pressure (e.g., 300–2000 K and 0.01–100 atm).[3] This theory accounts for the energy distribution within the molecule and collisional energy transfer.

G Computational Workflow for Kinetic Parameter Derivation cluster_0 1. Quantum Chemistry cluster_1 2. Rate Theory Calculation cluster_2 3. Output Data opt Geometry Optimization (e.g., BHandHLYP) freq Frequency Calculation opt->freq energy High-Level Energy Calculation (e.g., CBS-QB3, CCSD(T)) opt->energy rrkm RRKM/ME Simulation freq->rrkm energy->rrkm thermo Thermochemical Properties (ΔH, ΔS, Cp) rrkm->thermo rates Rate Constants (k(T,P)) rrkm->rates

Caption: A generalized workflow for the theoretical determination of reaction kinetics.

Note on Experimental Protocols

As of this writing, there is a notable absence of direct experimental studies focused on the isolated unimolecular pyrolysis of this compound at high temperatures. This is largely due to the compound's instability.[2]

The chemistry of this compound is, however, investigated experimentally within more complex systems. For instance, the pyrolysis of 2-methoxyethanol (B45455) has been studied in jet-stirred reactors (JSR) at atmospheric pressure in temperatures ranging from 650-1075 K.[4][5] In such experiments, this compound can be a product or intermediate, and its subsequent reactions contribute to the overall species profiles, which are typically analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).[4][5] These experimental results provide crucial validation targets for comprehensive kinetic models that include the computationally-derived unimolecular reaction rates for this compound.

Conclusion

The high-temperature unimolecular chemistry of this compound is decisively dominated by an intramolecular hydrogen migration pathway, leading to the formation of methanol and formaldehyde. Direct bond fission reactions are significantly slower and only contribute at very high temperatures. The kinetic parameters for these reactions have been accurately determined through high-level computational chemistry, providing essential data for the modeling of OME combustion. A critical gap remains in the direct experimental measurement of these reaction rates. Future experimental work under controlled conditions is necessary to validate these theoretical findings and further refine the kinetic models for this important class of alternative fuels.

References

Methoxymethanol: A Volatile Organic Compound of Low Stability - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), a simple hemiacetal, is a volatile organic compound (VOC) of significant interest due to its role as a key intermediate in atmospheric chemistry, interstellar molecular synthesis, and various industrial processes. Despite its simple structure, this compound is characterized by its low stability, readily participating in equilibrium and decomposition reactions. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its inherent instability, and the pathways of its formation and degradation. Detailed experimental protocols for its analysis are presented, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals who may encounter this transient species in their work.

Introduction

This compound, also known as formaldehyde (B43269) methyl hemiacetal, is the simplest hemiacetal derived from the reaction of an alcohol (methanol) with an aldehyde (formaldehyde).[1] Its transient nature makes it a challenging molecule to study in isolation, as it typically exists in equilibrium with its precursors in solution.[2][3] The compound's significance spans multiple scientific disciplines. In atmospheric science, it is formed from the oxidation of biogenically and anthropogenically emitted methanol (B129727) and formaldehyde, influencing tropospheric ozone and aerosol formation.[4] In astrophysics, its detection in interstellar space provides insights into the complex organic chemistry occurring in star-forming regions.[5] Industrially, the equilibrium between formaldehyde, methanol, and this compound is crucial in the production of formaldehyde-based resins and as an intermediate in catalytic processes.[5]

This guide aims to consolidate the current understanding of this compound, with a focus on its stability and the analytical methodologies required for its characterization.

Chemical and Physical Properties

This compound is a colorless, flammable liquid. Due to its instability, many of its physical properties are reported for equilibrium mixtures or derived from theoretical calculations. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₆O₂[1]
Molecular Weight 62.07 g/mol [1]
Boiling Point 82.5 °C (at 760 mmHg)[4]
Flash Point 39.9 °C[4]
Vapor Pressure 51 mmHg (at 25 °C)[4]
Density 0.948 g/cm³[1]
CAS Number 4461-52-3[1]

Stability and Decomposition

The defining characteristic of this compound is its low stability. It readily decomposes back to formaldehyde and methanol, its formation precursors. The equilibrium nature of this reaction is a key aspect of its chemistry.

Equilibrium with Formaldehyde and Methanol

In solutions containing formaldehyde and methanol, this compound is formed spontaneously and exists in a dynamic equilibrium.[1][2]

CH₂O + CH₃OH ⇌ CH₃OCH₂OH

The position of this equilibrium is dependent on the concentrations of the reactants and the temperature. In excess methanol, the formation of this compound is favored.[3] The presence of water shifts the equilibrium, as formaldehyde also hydrates to form methanediol (B1200039) (CH₂(OH)₂).[2][3]

Unimolecular Decomposition

At elevated temperatures, this compound can undergo unimolecular decomposition through various pathways. Theoretical studies have elucidated the energetics of these decomposition channels. The primary decomposition route is the retro-hemiacetalization reaction, regenerating formaldehyde and methanol. Other potential decomposition pathways include H₂ elimination and C-O bond cleavage.

Table 2: Calculated Bond Dissociation Energies (BDEs) for this compound

BondBDE (kcal/mol)
HO-CH₂OCH₃86.2
CH₃O-CH₂OH86.7
CH₃-OCH₂OHNot specified
H-OCH₂OCH₃Not specified
H-CH(OH)OCH₃Not specified

Note: Data derived from theoretical studies on the related compound 2-methoxyethanol, as direct experimental BDEs for this compound are scarce in the literature.[6][7]

Reaction Pathways and Mechanisms

Formation of this compound

The formation of this compound from formaldehyde and methanol is a classic example of nucleophilic addition to a carbonyl group. The reaction can be catalyzed by either acid or base, though it also proceeds under neutral conditions.

G cluster_formation This compound Formation F Formaldehyde (CH₂O) MM This compound (CH₃OCH₂OH) F->MM Nucleophilic Attack M Methanol (CH₃OH) M->MM G cluster_degradation Atmospheric Degradation MM This compound R1 CH₃OCH(•)OH MM->R1 H-abstraction R2 CH₃OCH₂O• MM->R2 H-abstraction OH •OH Radical OH->R1 OH->R2 P Products (Methyl formate, etc.) R1->P R2->P O2 O₂ O2->P G cluster_gc_workflow GC Analysis Workflow Sample Equilibrium Mixture Dilution Dilution Sample->Dilution Injection GC Injection Dilution->Injection Separation Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Analysis Data Analysis Detection->Analysis

References

The Formation of Methoxymethanol from Methanol Radiolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methanol (B129727) is a common solvent and reagent in various scientific and industrial applications, including in the formulation and synthesis of pharmaceutical compounds. Sterilization of materials and products often involves ionizing radiation, making it essential to understand the radiolytic stability of methanol and the potential formation of new chemical entities. Methoxymethanol, a product of methanol radiolysis, is of particular interest due to its potential to react further and influence the chemical integrity of a system. This guide serves as a comprehensive resource for understanding and investigating the formation of this compound.

The Chemical Pathway of this compound Formation

The primary mechanism for the formation of this compound in the radiolysis of methanol involves the generation of radical species. The interaction of ionizing radiation (such as gamma rays or electron beams) with methanol leads to the homolytic cleavage of C-H and O-H bonds, producing hydroxymethyl (•CH2OH) and methoxy (B1213986) (CH3O•) radicals, among other species.

The subsequent recombination of these two radicals is the principal pathway to this compound:

CH3O• + •CH2OH → CH3OCH2OH

This reaction is a diffusion-controlled process in the liquid phase. The yields of these primary radicals directly influence the rate of this compound formation.

G Figure 1: Signaling Pathway of this compound Formation Methanol Methanol (CH3OH) Radicals Primary Radicals Methanol->Radicals Radiolysis IonizingRadiation Ionizing Radiation IonizingRadiation->Methanol Hydroxymethyl Hydroxymethyl Radical (•CH2OH) Radicals->Hydroxymethyl Methoxy Methoxy Radical (CH3O•) Radicals->Methoxy This compound This compound (CH3OCH2OH) Hydroxymethyl->this compound Methoxy->this compound G Figure 2: Experimental Workflow for Methanol Radiolysis cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Product Analysis MethanolPrep High-Purity Methanol Degassing Degassing (e.g., freeze-pump-thaw) MethanolPrep->Degassing Sealing Sealing in Ampoules Degassing->Sealing Irradiation Sample Irradiation Sealing->Irradiation IrradiationSource Gamma Source (e.g., Co-60) or Electron Beam IrradiationSource->Irradiation Dosimetry Dosimetry (e.g., Fricke dosimeter) Dosimetry->Irradiation SampleOpening Opening of Ampoules Irradiation->SampleOpening GCMS GC-MS Analysis SampleOpening->GCMS Quantification Quantification GCMS->Quantification

Detection of Methoxymethanol in High-Mass Star-Forming Regions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethanol (CH

3_33​
OCH
2_22​
OH) is a complex organic molecule (COM) of significant interest in the field of astrochemistry. Its detection in interstellar space provides crucial insights into the chemical processes that lead to the formation of larger, potentially prebiotic molecules. This technical guide offers a comprehensive overview of the detection of this compound in high-mass star-forming regions, detailing the observational data, experimental protocols, and proposed formation pathways.

Observational Data

The first and thus far only reported detection of interstellar this compound was made in the high-mass star-forming region NGC 6334I.[1][2][3] The observations were carried out using the Atacama Large Millimeter/submillimeter Array (ALMA), a powerful interferometer that allows for high-resolution and high-sensitivity measurements.[1][2][3]

The quantitative data derived from these observations are summarized in the table below.

ParameterValueSource
Target Source NGC 6334I MM1[1]
Telescope Atacama Large Millimeter/submillimeter Array (ALMA)[1]
Frequency Bands Bands 6 and 7[1]
Spatial Resolution ~0.1" - 1"[1]
Column Density (N) 4(2) x 10ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
18^{18}18
cm
2^{-2}−2
[1]
Excitation Temperature (T
ex{ex}ex​
)
200 K[1]
Abundance relative to Methanol (B129727) (CH
3_33​
OH)
~1/34[1][2][3]

Experimental Protocols: ALMA Observations of NGC 6334I

The detection of this compound in NGC 6334I was achieved through radio and submillimeter spectroscopy, a technique that probes the rotational transitions of molecules.[4]

Observational Setup:
  • Telescope: The Atacama Large Millimeter/submillimeter Array (ALMA) was utilized for these observations. ALMA's high sensitivity and spatial resolution are crucial for detecting the weak signals from complex organic molecules in dense interstellar environments.[1][5]

  • Frequency Coverage: The observations were conducted in ALMA Bands 6 and 7, covering a range of frequencies in the millimeter and submillimeter portions of the electromagnetic spectrum.[1] This broad frequency coverage is essential for identifying multiple rotational transitions of a single molecule, which is necessary for a secure identification.

  • Target: The observations were centered on the MM1 core within the high-mass star-forming region NGC 6334I.[1] Hot cores are dense, warm regions surrounding young, massive stars, and they are known to be rich in complex organic molecules.[6]

Data Analysis:
  • Data Reduction and Calibration: The raw observational data from ALMA were processed using the standard ALMA data reduction pipeline in the Common Astronomy Software Applications (CASA) package. This process includes flagging bad data, calibrating the amplitudes and phases of the antennas, and combining the data from all antennas to create a spectral cube.

  • Spectral Line Identification: The calibrated spectra were then analyzed to identify spectral lines corresponding to molecular transitions. This was done by comparing the observed frequencies of the lines with laboratory-measured and theoretically predicted frequencies of known molecules. The spectroscopic data for this compound were obtained from laboratory studies.[7][8]

  • Modeling and Abundance Determination: To determine the physical conditions and column density of this compound, the observed spectra were modeled assuming Local Thermodynamic Equilibrium (LTE). This involves creating a synthetic spectrum for a given set of parameters (column density, excitation temperature, source size, and line width) and comparing it to the observed spectrum. The best-fit parameters were determined by minimizing the difference between the model and the data.

Proposed Formation Pathways

The formation of this compound in the interstellar medium is believed to occur primarily on the surfaces of icy dust grains.[2][3][9] The most probable formation pathway involves the reaction of the methoxy (B1213986) (CH

3_33​
O) and hydroxymethyl (CH
2_22​
OH) radicals.[1][2][3]

Formation_Pathway

This pathway is initiated by the dissociation of methanol (CH

3_33​
OH), a highly abundant molecule in star-forming regions, through processes like photodissociation or electron-induced dissociation.[1] The resulting methoxy and hydroxymethyl radicals can then recombine on the grain surface to form this compound.[1][2][3]

An alternative, competing reaction between these two radicals can also produce methanol and formaldehyde (B43269) (H

2_22​
CO).[3]

Observational Workflow

The process of detecting and identifying a new interstellar molecule like this compound involves a systematic workflow that combines astronomical observations with laboratory and theoretical work.

Observational_Workflow

Conclusion

The detection of this compound in the high-mass star-forming region NGC 6334I represents a significant step forward in our understanding of interstellar chemistry. The use of powerful observatories like ALMA, combined with detailed laboratory and theoretical studies, has made it possible to identify this complex organic molecule and quantify its abundance. Future research will likely focus on searching for this compound in other star-forming regions to better constrain its formation mechanisms and its role in the synthesis of more complex, prebiotic molecules.

References

The Spontaneous Formation of Methoxymethanol in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), a hemiformal, is a crucial yet often transient species that spontaneously forms in solutions containing formaldehyde (B43269) and methanol (B129727). Its presence is of significant interest in various chemical processes, from industrial resin manufacturing to potentially impacting the stability and reactivity of drug formulations that may involve these common solvents or reagents. This technical guide provides an in-depth analysis of the spontaneous formation of this compound, detailing the underlying reaction mechanisms, equilibrium thermodynamics, and kinetic considerations. It offers comprehensive experimental protocols for the characterization and quantification of this compound using modern analytical techniques and presents quantitative data in a structured format to facilitate research and development.

Introduction

The reaction between an aldehyde and an alcohol to form a hemiacetal is a fundamental transformation in organic chemistry. In the case of the simplest aldehyde, formaldehyde (CH₂O), and the simplest alcohol, methanol (CH₃OH), this reaction leads to the formation of this compound. This process is a reversible equilibrium reaction that can proceed spontaneously under ambient conditions in solution.

While not typically isolated as a pure compound due to its instability, this compound exists in equilibrium in formaldehyde-methanol solutions.[1] These solutions are widely used in the industrial production of urea-formaldehyde and melamine-formaldehyde resins.[2][3] For drug development professionals, understanding the formation of this compound is critical when formaldehyde or methanol are used as reagents or solvents, as its presence can influence reaction pathways, impurity profiles, and the stability of active pharmaceutical ingredients (APIs).

This whitepaper will explore the core principles governing the spontaneous formation of this compound in solution, providing a technical resource for its study and control.

Reaction Mechanism and Thermodynamics

The formation of this compound is a classic example of nucleophilic addition to a carbonyl group. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is typically followed by proton transfer to form the stable hemiformal product.

The overall reaction is an equilibrium process:

CH₂O + CH₃OH ⇌ CH₃OCH₂OH

The position of this equilibrium is dependent on several factors, including the concentration of the reactants, the temperature, the solvent system (especially the presence of water), and the pH of the solution.

Thermodynamic Data

The formation of this compound is an exothermic process. The equilibrium constant (K) for this reaction provides a quantitative measure of the extent of formation at a given temperature.

ParameterValueConditionsReference
Equilibrium Constant (K) Varies with temperature and solventSee temperature dependence section[4]
Enthalpy of Reaction (ΔH°) Typically negative (exothermic)Dependent on solvent and temperature[4]
Entropy of Reaction (ΔS°) Typically negativeDependent on solvent and temperature[4]

Experimental Protocols

The study of this compound formation relies on spectroscopic techniques that can distinguish it from its precursors and other species in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are powerful tools for the quantitative analysis of the equilibrium mixture.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Prepare solutions of formaldehyde in methanol at the desired concentrations. Anhydrous conditions are crucial if the influence of water is to be excluded.

    • For quantitative analysis, a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.

    • Transfer the solution to an NMR tube.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Temperature Control: Precise temperature control of the sample probe is essential for studying the temperature dependence of the equilibrium. Allow the sample to equilibrate at the target temperature for several minutes before acquisition.

    • ¹H NMR:

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon environment.

      • The methylene carbon of this compound gives a characteristic signal.

      • For quantitative measurements, ensure a sufficient relaxation delay between scans to allow for full relaxation of all carbon nuclei.

  • Data Analysis:

    • Integrate the signals corresponding to methanol, formaldehyde (often present as its hydrate (B1144303) or oligomers), and this compound.

    • Calculate the molar concentrations of each species from the integral values relative to the internal standard.

    • Determine the equilibrium constant (K) from the concentrations of reactants and products at equilibrium.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for both qualitative and quantitative analysis of this compound in solution.

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Prepare formaldehyde-methanol solutions of varying concentrations.

    • Use an IR cell with a known path length (e.g., a liquid cell with CaF₂ or BaF₂ windows).

  • Instrumental Parameters:

    • Acquire a background spectrum of the pure solvent (methanol).

    • Acquire the spectrum of the formaldehyde-methanol solution.

    • Key vibrational bands for this compound include C-O stretching and O-H bending modes. A characteristic spectral feature for this compound in neat methanol appears around 1195 cm⁻¹.[5]

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute species.

    • For quantitative analysis, create a calibration curve by plotting the absorbance of a characteristic this compound peak against its concentration (as determined by a primary method like NMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the detection and quantification of volatile components in the equilibrium mixture.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare the formaldehyde-methanol solution. Derivatization may be necessary for less volatile components or to improve chromatographic performance.

  • Instrumental Parameters:

    • Gas Chromatograph:

      • Column: A polar capillary column (e.g., a wax-type column) is suitable for separating the polar analytes.

      • Injector: Use a split/splitless injector. The injection temperature should be optimized to ensure vaporization without degradation.

      • Oven Program: A temperature ramp program will be necessary to separate methanol, formaldehyde, and this compound.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode.

      • Acquire full scan mass spectra to identify the components based on their fragmentation patterns.

      • For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the peaks corresponding to methanol, formaldehyde, and this compound by their retention times and mass spectra.

    • Quantify the components by creating calibration curves using standard solutions of known concentrations.

Quantitative Data

The equilibrium of this compound formation is highly dependent on the reaction conditions.

Table 1: Equilibrium Constants for Hemiformal Formation
Solvent SystemTemperature (°C)Equilibrium Constant (K)Analytical MethodReference
Formaldehyde in Methanol25Varies with concentration¹H and ¹³C NMR[4]
Formaldehyde in Methanol10 - 55Temperature-dependent¹H and ¹³C NMR[6]

Note: The equilibrium in these systems is complex, often involving the formation of poly(oxymethylene) hemiformals (CH₃O(CH₂O)nH). The reported equilibrium constants in the literature often account for these series of reactions.

Visualizations

Reaction Pathway

G Spontaneous Formation of this compound Methanol Methanol This compound This compound Methanol->this compound Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->this compound Electrophile

Caption: Reaction pathway for this compound formation.

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Mix Mix Formaldehyde and Methanol Equilibrate Equilibrate at Controlled Temperature Mix->Equilibrate NMR NMR Spectroscopy (1H and 13C) Equilibrate->NMR FTIR FTIR Spectroscopy Equilibrate->FTIR GCMS GC-MS Equilibrate->GCMS Quantification Quantification of Species NMR->Quantification FTIR->Quantification GCMS->Quantification Equilibrium_Constant Calculate Equilibrium Constant Quantification->Equilibrium_Constant

Caption: Workflow for analyzing this compound formation.

Implications for Drug Development

While this compound is not a common pharmaceutical ingredient, its spontaneous formation in solutions containing formaldehyde and methanol has several implications for drug development:

  • Reaction Byproduct: If formaldehyde or methanol are used in a synthetic step, the in-situ formation of this compound can lead to unexpected side reactions or byproducts, impacting the purity of the API.

  • Formulation Stability: The presence of residual formaldehyde and methanol in an excipient or solvent system could lead to the formation of this compound over time, potentially affecting the stability and degradation profile of a drug product.

  • Analytical Challenges: The presence of this equilibrium can complicate analytical method development, as the relative concentrations of formaldehyde, methanol, and this compound can change with temperature and sample handling.

It is therefore imperative for drug development professionals to be aware of this spontaneous reaction and to employ appropriate analytical techniques to monitor and control for the presence of this compound when its precursors are present.

Conclusion

The spontaneous formation of this compound in solution is a well-established equilibrium process governed by the principles of nucleophilic addition. Understanding the thermodynamics and kinetics of this reaction is essential for controlling chemical processes where formaldehyde and methanol are present. The experimental protocols detailed in this guide, particularly NMR and FTIR spectroscopy, provide robust methods for the qualitative and quantitative analysis of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of this phenomenon is crucial for ensuring the purity, stability, and safety of chemical products and pharmaceutical formulations.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a key intermediate formed from the reaction of formaldehyde and methanol (B129727).[1][2] Its presence is significant in various chemical processes and formulations, including pharmaceutical products where formaldehyde-releasing preservatives are used or where formaldehyde may exist as a trace impurity in solvents like methanol.[3] Given the regulatory limits and health concerns associated with formaldehyde, a recognized human carcinogen, the accurate detection and quantification of its equilibrium species, such as this compound, are critical for researchers, scientists, and drug development professionals.[4][5]

These application notes provide detailed protocols and comparative data for the primary analytical techniques used to detect and quantify this compound. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, Fourier Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for the direct analysis of this compound, particularly in the gas phase or in samples where it can be readily volatilized.[1][6] The gas chromatograph separates this compound from other components in the sample matrix, and the mass spectrometer provides definitive identification based on its unique mass spectrum and fragmentation pattern.[1][6] This method offers high sensitivity and specificity, making it ideal for identifying reaction products and trace-level contaminants.

Quantitative Data Summary

ParameterValueReference
Instrumentation Agilent 7890A GC with 5975C MSD[7]
Column Zebron ZB-WAXplus (60 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium (1 mL/min)[7]
Detection Mass Spectrometry (Source: 230°C, Quad: 150°C)[7]
Key Mass Fragments Varies with deuterated species, requires specific analysis[6]
Typical Application Identification in gas-phase reactions, analysis in organic solvents[1][8]

Note: The table references a validated method for methanol, which uses a similar column and conditions suitable for this compound analysis.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • For liquid samples (e.g., in methanol), dilute an aliquot with a suitable solvent if necessary to bring the concentration within the instrument's linear range.

    • Direct injection of gas-phase samples can be performed using a gas-tight syringe.

    • Headspace analysis can be employed for liquid samples to analyze the volatile components.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 200-250°C. Use a split or splitless injection mode depending on the expected concentration.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 5-20 minutes (a longer hold helps separate highly volatile components).[7]

      • Ramp: Increase temperature at a rate of 10°C/min to 250°C.[7]

      • Final hold: Maintain 250°C for 5-10 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.[7]

    • MS Parameters:

      • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.[7]

      • Acquire data in full scan mode (e.g., m/z 30-200) to identify unknown peaks.

      • For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with reference spectra.

    • For quantitative analysis, generate a calibration curve using standards of known concentration.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Gas Sample Dilution Dilution (if needed) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on WAXplus Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Quant Quantification MassSpec->Quant HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound <=> Formaldehyde AddDNPH Add DNPH Reagent Sample->AddDNPH Incubate Incubate (e.g., 60°C, 60 min) AddDNPH->Incubate Centrifuge Centrifuge & Collect Supernatant Incubate->Centrifuge Inject Inject into HPLC Centrifuge->Inject Separate Separate on C18 Column Inject->Separate Detect UV/DAD Detection (~355 nm) Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for HPLC analysis of formaldehyde via DNPH derivatization.

Fourier Transform Infrared (FT-IR) Spectroscopy

Application Note

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. It is particularly useful for the qualitative detection of this compound in non-aqueous solutions, such as anhydrous methanol, where formaldehyde spontaneously reacts to form the hemiacetal. T[1][2]he formation of this compound can be confirmed by the appearance of characteristic spectral features and the absence of the carbonyl peak from free formaldehyde. W[2]hile quantification can be challenging, FT-IR provides a direct method to observe the formation of this compound.

[9]Quantitative Data Summary

ParameterValueReference
Instrumentation FT-IR Spectrometer
Key Characteristic Peak ~1195 cm⁻¹ (in CH₃OH)
LOD (estimated) ~70 mM
Application Qualitative detection of this compound formation in non-aqueous solvents

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable IR-transparent solvent (e.g., anhydrous methanol for observing the formation of this compound from formaldehyde).

    • For pure liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • FT-IR Instrument Setup:

    • Record a background spectrum of the pure solvent or the empty sample holder.

    • Place the prepared sample in the instrument's sample compartment.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is automatically ratioed against the background spectrum to show only the sample's absorbance.

  • Data Analysis:

    • Examine the spectrum for the characteristic absorption band of this compound around 1195 cm⁻¹. [2] * Confirm the absence of a strong carbonyl (C=O) peak, which would be expected around 1700-1800 cm⁻¹ if free formaldehyde were present in high concentration.

[2]Visualization: this compound Formation and Detection by FT-IR

FTIR_Logic HCHO Formaldehyde (HCHO) Reaction Equilibrium Reaction HCHO->Reaction MeOH Methanol (CH₃OH) (Solvent) MeOH->Reaction MM This compound (CH₃OCH₂OH) Detection FT-IR Detection MM->Detection Observe ~1195 cm⁻¹ peak Reaction->MM

Caption: Logical diagram of this compound formation and its detection via FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. For this compound, ¹H and ¹³C NMR can confirm the molecular structure by identifying the distinct chemical environments of the protons and carbon atoms. W[4]hile not typically used for routine quantification due to lower sensitivity compared to MS or HPLC, it is invaluable for confirming the identity of synthesized standards or isolated unknowns. The technique relies on the magnetic properties of atomic nuclei and provides detailed information on connectivity and molecular structure.

Quantitative Data Summary

NucleusChemical Shift (ppm)MultiplicityDescription
¹H NMR ~3.3SingletMethoxy group (-OCH₃)
~4.6SingletMethylene group (-OCH₂O-)
VariableBroad SingletHydroxyl proton (-OH)
¹³C NMR ~55QuartetMethoxy carbon (-OCH₃)
~90TripletMethylene carbon (-OCH₂O-)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube. Aprotic solvents like DMSO-d₆ are often preferred for observing hydroxyl proton signals.

[10]2. NMR Instrument Setup:

  • Place the NMR tube in the spectrometer.
  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A "D₂O shake" experiment can be performed to confirm the hydroxyl proton signal; adding a drop of D₂O will cause the -OH peak to disappear due to proton-deuterium exchange. [10] * Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR.

    • Advanced 2D NMR experiments (e.g., COSY, HSQC) can be performed to further confirm structural assignments.

[10]4. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
  • Assign the peaks to the corresponding atoms in the this compound structure based on their chemical shifts and multiplicities.

Visualization: this compound Structure for NMR Analysis

NMR_Structure cluster_mol This compound Structure cluster_protons ¹H Environments mol H₃C(a) — O — CH₂(b) — OH(c) a Protons (a) -OCH₃ b Protons (b) -CH₂- c Proton (c) -OH

Caption: Distinct proton environments in this compound for NMR analysis.

References

Application Note: Analysis of Methoxymethanol using Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier-Transform Infrared Spectroscopy (FT-IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), a molecule of interest in atmospheric chemistry, astrophysics, and as a potential reactive intermediate, presents analytical challenges due to its reactivity and potential for decomposition. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). These techniques offer complementary information for the unambiguous identification and characterization of this volatile compound. GC/MS provides detailed information on the molecular weight and fragmentation pattern, while FT-IR offers insights into the functional groups present.

Introduction

This compound is the simplest hemiacetal, formed from the reaction of formaldehyde (B43269) and methanol.[1][2] Its presence has been confirmed in various environments, and its study is crucial for understanding reaction mechanisms in different fields. The inherent instability of this compound necessitates robust analytical methods for its characterization. This document outlines the standardized procedures for the analysis of this compound by GC/MS and FT-IR, providing researchers with the necessary tools for its reliable identification and quantification.

Principles of Analysis

Gas Chromatography-Mass Spectrometry (GC/MS): GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. As separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. Different functional groups within a molecule vibrate at characteristic frequencies, resulting in a unique absorption spectrum. This spectrum provides valuable information about the chemical bonds and functional groups present in the molecule, aiding in its identification and structural analysis.

Experimental Protocols

Sample Preparation

This compound can be synthesized by the direct reaction of formaldehyde and excess methanol.[1][2] Due to its volatility and reactivity, samples should be handled in a well-ventilated fume hood. For analysis, this compound is typically dissolved in a suitable volatile solvent, such as diethyl ether or dichloromethane, to a concentration appropriate for the sensitivity of the instruments.

GC/MS Analysis Protocol
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this compound from the solvent and any impurities.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 200 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-100.

    • Scan Speed: 2 scans/second.

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The acquired mass spectra are compared with reference spectra in spectral libraries (e.g., NIST) for identification. The fragmentation pattern is analyzed to confirm the structure of this compound.

FT-IR Analysis Protocol
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a gas cell.

  • Sample Introduction: For volatile samples like this compound, a gas-phase spectrum can be obtained by injecting a small amount of the vapor into an evacuated gas cell. Alternatively, a solution in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed using a liquid transmission cell.

  • Spectral Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

    • Background: A background spectrum of the empty gas cell or the pure solvent should be acquired and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups. Comparison with reference spectra or theoretical calculations can aid in the complete assignment of the vibrational modes.

Data Presentation

GC/MS Data

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 62) due to its instability upon electron ionization. The most significant fragment ion is observed at m/z 61, corresponding to the loss of a hydrogen atom.[3][4]

m/zProposed FragmentRelative Intensity (%)
61[CH₃OCHOH]⁺100
45[CH₂OH]⁺Moderate
31[CH₃O]⁺High
29[CHO]⁺Moderate

Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions. The data presented is a composite based on available literature.

FT-IR Data

The FT-IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (O-H), C-H, and C-O functional groups.

Wavenumber (cm⁻¹)AssignmentIntensity
~3640O-H stretch (free)Sharp, Medium
~3400O-H stretch (hydrogen-bonded)Broad, Strong
2950-2850C-H stretch (asymmetric and symmetric)Strong
~1450C-H bend (scissoring)Medium
~1150C-O-C stretch (asymmetric)Strong
~1050C-O stretch (primary alcohol)Strong
~576C-O-C bendMedium

Note: Peak positions and intensities are approximate and can be influenced by the physical state of the sample (gas, liquid, or solution) and intermolecular interactions.[5]

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC/MS Analysis cluster_ftir FT-IR Analysis synthesis Synthesis of this compound (Formaldehyde + Methanol) dissolution Dissolution in Volatile Solvent synthesis->dissolution gc_injection GC Injection dissolution->gc_injection Aliquots for each technique ftir_introduction Sample Introduction (Gas Cell or Liquid Cell) dissolution->ftir_introduction gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection (EI, m/z 30-100) gc_separation->ms_detection data_analysis_ms Data Analysis (Library Search, Fragmentation) ms_detection->data_analysis_ms final_report Combined Data Interpretation & Report Generation data_analysis_ms->final_report ftir_acquisition Spectral Acquisition (4000-400 cm⁻¹) ftir_introduction->ftir_acquisition data_analysis_ftir Data Analysis (Peak Assignment) ftir_acquisition->data_analysis_ftir data_analysis_ftir->final_report

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pattern parent This compound [CH₃OCH₂OH] (m/z = 62, not observed) frag1 [CH₃OCHOH]⁺ (m/z = 61) Base Peak parent->frag1 - H• frag2 [CH₂OH]⁺ (m/z = 45) parent->frag2 - OCH₃• frag3 [CH₃O]⁺ (m/z = 31) parent->frag3 - CH₂OH• frag4 [CHO]⁺ (m/z = 29) frag1->frag4

Caption: Proposed fragmentation pathway of this compound in GC/MS.

Conclusion

The combination of GC/MS and FT-IR provides a powerful and comprehensive approach for the analysis of this compound. GC/MS offers high sensitivity and detailed structural information through its characteristic fragmentation pattern, while FT-IR provides complementary data on the functional groups present. The protocols and data presented in this application note serve as a valuable resource for researchers working with this compound, enabling its accurate and reliable characterization in various scientific disciplines.

References

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₂O(CH₃)OH), also known as formaldehyde (B43269) methyl hemiacetal, is a key intermediate in various chemical syntheses and has garnered interest in atmospheric and astrophysical research. Its inherent instability, however, presents significant challenges in its isolation and purification. This document provides detailed application notes and protocols for the laboratory synthesis of high-purity this compound. The synthesis involves the controlled reaction of formaldehyde and methanol (B129727), followed by a meticulous purification process to yield a product suitable for research applications where high purity is paramount.

Introduction

This compound is formed spontaneously in mixtures of formaldehyde and methanol, existing in equilibrium with its precursors and the full acetal, dimethoxymethane (B151124).[1][2] Due to its nature as a hemiacetal, this compound is thermally labile, readily decomposing back to formaldehyde and methanol, especially in the presence of heat or acid/base catalysts.[1] This instability necessitates carefully controlled reaction and purification conditions to obtain the compound in a pure form. The protocols outlined below are designed to maximize the yield of this compound while minimizing decomposition and the formation of byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂H₆O₂[3]
Molar Mass62.07 g/mol [3]
AppearanceColorless liquid
Density~0.948 g/cm³[2]
Boiling Point92-95 °C (decomposes)[2]
Flash Point39.9 °C[2]
CAS Number4461-52-3[3]
Table 2: Spectroscopic Data for this compound
SpectroscopyPeak/ShiftAssignment/InterpretationReference
¹H NMR (CDCl₃)δ ~3.4 ppm (s, 3H), δ ~4.7 ppm (s, 2H), δ ~3.8 ppm (br s, 1H)-OCH₃, -O-CH₂-O-, -OH
¹³C NMRδ ~55 ppm, δ ~90 ppm-OCH₃, -O-CH₂-OH[3][4]
FTIR (neat)~1195 cm⁻¹C-O stretch, characteristic for this compound[1][5]

Experimental Protocols

Materials and Equipment
  • Paraformaldehyde

  • Anhydrous methanol (ACS grade or higher)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Vacuum distillation apparatus with a short path distillation head

  • Dry ice/acetone cold trap

  • NMR spectrometer

  • FTIR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol 1: Synthesis of Crude this compound
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add paraformaldehyde (30 g, 1.0 mol equivalent of formaldehyde).

  • Addition of Methanol: To the flask, add 100 mL of anhydrous methanol.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. The solid paraformaldehyde will gradually dissolve as it depolymerizes and reacts with methanol to form this compound in an equilibrium mixture. Gentle warming to 40-50 °C can accelerate the dissolution, but higher temperatures should be avoided to minimize the formation of dimethoxymethane and other byproducts.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of solid paraformaldehyde.

Protocol 2: Purification of this compound

Due to the thermal instability of this compound, purification is performed under reduced pressure at low temperatures.

  • Drying: Decant the crude this compound solution from any remaining solids into a clean, dry flask. Add anhydrous sodium sulfate to the solution and let it stand for at least 1 hour to remove any residual water.

  • Filtration: Filter the solution to remove the drying agent.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus with a short path distillation head. It is crucial to use a well-sealed system to maintain a stable vacuum.

    • Place the crude this compound solution in the distillation flask.

    • Cool the receiving flask in a dry ice/acetone bath to effectively condense the this compound.

    • Apply a vacuum (e.g., 10-20 mmHg).

    • Gently heat the distillation flask using a water bath to a temperature not exceeding 40-50 °C.

    • Collect the fraction that distills at a temperature corresponding to the boiling point of this compound at the applied pressure. The exact boiling point will depend on the vacuum achieved.

  • Storage: Store the purified this compound in a tightly sealed container at low temperatures (≤ -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and moisture absorption.[6][7][8]

Protocol 3: Purity Assessment
  • ¹H NMR Spectroscopy: Dissolve a small aliquot of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The absence of significant peaks corresponding to methanol, formaldehyde, or dimethoxymethane will indicate high purity.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the purified liquid. A prominent peak around 1195 cm⁻¹ is characteristic of this compound.[1][5]

  • GC-MS Analysis: Use a gas chromatograph coupled with a mass spectrometer to confirm the molecular weight and fragmentation pattern of this compound and to quantify any remaining impurities. A high-purity sample should show a single major peak corresponding to this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Paraformaldehyde Paraformaldehyde Reaction Mixture Reaction Mixture Paraformaldehyde->Reaction Mixture Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Reaction Mixture Drying Drying Reaction Mixture->Drying Crude Product Filtration Filtration Drying->Filtration Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation High-Purity this compound High-Purity this compound Vacuum Distillation->High-Purity this compound Purified Product Purity Assessment Purity Assessment NMR NMR Purity Assessment->NMR FTIR FTIR Purity Assessment->FTIR GC-MS GC-MS Purity Assessment->GC-MS High-Purity this compound->Purity Assessment

Caption: Workflow for the synthesis and purification of high-purity this compound.

Chemical_Reaction cluster_reactants cluster_product HCHO Formaldehyde CH3OCH2OH This compound HCHO->CH3OCH2OH + CH₃OH CH3OH Methanol CH3OCH2OH->HCHO - CH₃OH

Caption: Reversible reaction for the formation of this compound from formaldehyde and methanol.

Conclusion

The synthesis of high-purity this compound is achievable through a carefully controlled reaction of formaldehyde and methanol, followed by low-temperature vacuum distillation. The inherent instability of the compound necessitates meticulous handling and storage to maintain its purity. The protocols and data provided herein serve as a comprehensive guide for researchers requiring high-purity this compound for their scientific investigations. Adherence to these procedures will enable the reliable production of this valuable chemical intermediate.

References

Application Notes and Protocols for the Study of Methoxymethanol in Interstellar Ice Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental study of methoxymethanol (CH₃OCH₂OH) in interstellar ice analogs. This compound is a complex organic molecule (COM) detected in star-forming regions, and its formation is believed to occur on the surfaces of icy dust grains.[1][2] Laboratory studies using interstellar ice analogs are crucial for understanding its formation pathways, stability, and subsequent chemical evolution. These studies provide foundational data for astrochemical models and can offer insights into the prebiotic chemistry of the universe.

Application Notes: The Significance of this compound in Astrochemistry

This compound is of significant interest to the astrochemistry community for several reasons:

  • Tracer of Complex Chemistry: As a relatively complex organic molecule, this compound serves as a tracer for the chemical processes that lead to the formation of larger, potentially prebiotic molecules in interstellar environments.[3]

  • Formation from Simple Precursors: Its formation from the recombination of radicals derived from simpler, abundant molecules like methanol (B129727) (CH₃OH) and carbon monoxide (CO) provides a window into the mechanisms of molecular complexification on icy grains.[1][4][5]

  • Link Between Gas and Solid Phases: The detection of gaseous this compound in star-forming regions, while it is thought to form in the solid phase on ice mantles, highlights the importance of desorption processes (both thermal and non-thermal) in enriching the gas-phase chemistry of these regions.[2][4]

  • Constraining Astrochemical Models: Laboratory data on the formation efficiency, reaction pathways, and spectroscopic properties of this compound are essential for benchmarking and refining astrochemical models that aim to predict the molecular composition of interstellar and protostellar environments.[1]

Experimental Protocols

The following protocols outline the key experimental procedures for studying the formation and evolution of this compound in interstellar ice analogs. These protocols are based on methodologies reported in the literature.[4][6][7]

2.1. Protocol for the Formation of this compound-Containing Ice Analogs

This protocol describes the "non-energetic" formation of this compound via the co-deposition of carbon monoxide (CO) or formaldehyde (B43269) (H₂CO) with hydrogen atoms.

Objective: To synthesize this compound in an amorphous ice matrix under conditions analogous to those in dense molecular clouds.

Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻¹⁰ hPa)[8]

  • Cryostat capable of reaching temperatures of 10-15 K

  • Gold-plated or other suitable substrate for ice deposition[4]

  • Gas deposition lines for CO, H₂CO, and a source for atomic hydrogen (e.g., a microwave-induced hydrogen atom source)

  • Reflection Absorption Infrared Spectrometer (RAIRS) for in-situ monitoring of the ice composition[4]

  • Quadrupole Mass Spectrometer (QMS) for Temperature Programmed Desorption (TPD) analysis[4]

Procedure:

  • Substrate Preparation: Cool the substrate to the desired deposition temperature (typically 10-15 K) within the UHV chamber.

  • Pre-deposition of Water (Optional): To mimic the water-rich environment of interstellar ices, a layer of amorphous solid water (H₂O) can be pre-deposited onto the substrate.

  • Co-deposition: Simultaneously deposit the desired molecules (e.g., CO or H₂CO) and hydrogen atoms onto the cold substrate. The relative fluxes of the gases can be controlled to investigate different initial conditions.

  • In-situ Monitoring: Use RAIRS to monitor the growth and composition of the ice layer in real-time. This allows for the identification of newly formed species, although unambiguous detection of this compound by RAIRS can be challenging due to spectral overlap.[4]

  • Termination of Deposition: Once the desired ice thickness is achieved, terminate the gas and atom flows.

2.2. Protocol for the Energetic Processing of Methanol-Containing Ices

This protocol describes the formation of this compound through the energetic processing (e.g., UV photolysis or electron irradiation) of methanol-containing ices.[2][4][9]

Objective: To investigate the formation of this compound from the dissociation of methanol and subsequent radical recombination induced by energetic processing.

Materials and Equipment:

  • Same as Protocol 2.1

  • Source of energetic processing:

    • Ultraviolet (UV) lamp (e.g., a hydrogen discharge lamp) for photolysis[2][10]

    • Electron gun for electron irradiation[9]

Procedure:

  • Ice Deposition: Prepare a methanol-containing ice analog on the cold substrate (10-15 K). This can be pure methanol ice or a mixture with other astrophysically relevant molecules like water, CO, or NH₃.

  • Energetic Processing: Irradiate the ice sample with the chosen energetic source (UV photons or electrons) for a specified duration. The flux and energy of the radiation should be controlled and monitored.

  • In-situ Monitoring: Use RAIRS to track the chemical changes in the ice during irradiation. Look for the appearance of new absorption features corresponding to this compound and other photoproducts.

  • Post-processing Analysis: After irradiation, the ice can be analyzed using TPD (see Protocol 2.3).

2.3. Protocol for Thermal Processing and Analysis (Temperature Programmed Desorption)

This protocol is used to analyze the composition of the synthesized ice analogs and to study the thermal desorption behavior of this compound and other species.

Objective: To identify the molecular species present in the ice and to determine their desorption temperatures.

Materials and Equipment:

  • UHV chamber with a prepared ice analog on a temperature-controlled substrate

  • Quadrupole Mass Spectrometer (QMS) positioned with a line-of-sight to the substrate

  • Temperature controller for linear heating of the substrate

Procedure:

  • Positioning the QMS: Ensure the QMS is positioned to detect molecules desorbing from the ice surface.

  • Heating Ramp: Heat the substrate at a constant, linear rate (e.g., 5-6 K/min).[4]

  • Mass Spectrometry: Continuously monitor the desorbing species with the QMS, recording the ion signal for specific mass-to-charge ratios (m/z) as a function of temperature.

  • Data Analysis: Plot the QMS signal for each m/z value against the temperature to obtain TPD curves. The temperature at which the desorption rate is maximum corresponds to the desorption temperature of that species. The area under the TPD curve is proportional to the amount of the desorbed species.

Data Presentation

The following tables summarize key quantitative data from experimental studies of this compound in interstellar ice analogs.

Table 1: Formation of this compound in Laboratory Experiments

PrecursorsProcessing MethodTemperature (K)This compound Abundance (relative to CH₃OH)Reference
CO + HCo-deposition10 - 12~0.05[1][4]
H₂CO + HCo-deposition10 - 12~0.05[1][4]
CH₃OHElectron Irradiation2.5 - 20 eVYields measured, relative abundance not specified[9]
CH₃OH-containing icesUV Photolysis~10Formation demonstrated[2][4]

Table 2: Desorption Temperatures of this compound and Related Species from Ice Analogs

MoleculeDesorption Peak Temperature (K)Ice CompositionReference
This compound (CH₃OCH₂OH)~163 - 168From co-deposition of H with CO/H₂CO[4]
Methyl Formate (CH₃OCHO)135Pure[4]
Methanol (CH₃OH)Varies with water mixing ratioMixed with H₂O[7][8]
Carbon Monoxide (CO)~25-35 (pure), higher when trapped in H₂OPure and mixed with H₂O[8][11]
Formaldehyde (H₂CO)Varies with ice compositionMixed ices[12]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueConformersKey FeaturesReference
Far-Infrared Spectroscopy (Theoretical)CGcg, CGcg', TcgFundamental levels predicted at 132.1 cm⁻¹ (methyl torsion), 186.5 cm⁻¹ (O-CH₃ torsion), 371.9 cm⁻¹ (OH torsion)[3]
Infrared SpectroscopyTwo most stable conformersOH stretching fundamentals at 3631 and 3641 cm⁻¹[3]

Visualizations

Experimental Workflow for this compound Formation and Detection

Experimental_Workflow cluster_prep Ice Preparation (10-15 K) cluster_analysis Analysis start Start: UHV Chamber deposition Co-deposition (e.g., CO + H) or Deposition & Irradiation (e.g., CH3OH + UV) start->deposition rairs In-situ RAIRS (Monitoring) deposition->rairs During Deposition tpd Thermal Processing (TPD) rairs->tpd After Deposition qms QMS Detection tpd->qms end End: Desorption Data & Product Identification qms->end Data Analysis

Caption: A generalized workflow for the laboratory synthesis and analysis of this compound in interstellar ice analogs.

Proposed Formation Pathway of this compound in Interstellar Ices

Formation_Pathway cluster_precursors Simple Precursors cluster_product Product co CO ch3o CH3O (Methoxy radical) co->ch3o + H ch2oh CH2OH (Hydroxymethyl radical) co->ch2oh + H ch3oh CH3OH ch3oh->ch3o Energetic Processing ch3oh->ch2oh Energetic Processing mm CH3OCH2OH (this compound) ch3o->mm ch2oh->mm

Caption: Key reaction pathways for the formation of this compound from simpler precursors on interstellar ices.

References

Methoxymethanol: A Versatile Formaldehyde Hemiacetal for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a valuable yet underutilized reagent in organic synthesis. It serves as a convenient and more manageable source of formaldehyde, bypassing the challenges associated with the handling of gaseous formaldehyde or its aqueous solution, formalin, which often contains methanol (B129727) and stabilizers.[1][2] this compound exists in equilibrium with formaldehyde and methanol, making it an effective electrophile for a variety of transformations, including hydroxymethylations, Mannich-type reactions, and the introduction of the methoxymethyl (MOM) protecting group.[3][4]

The primary advantage of using this compound lies in its ability to deliver a single, reactive unit of formaldehyde under controlled conditions. This can lead to improved yields and selectivity compared to using paraformaldehyde or trioxane, which require depolymerization, or formalin, where the presence of water can be detrimental to many reactions. Its utility is particularly pronounced in reactions sensitive to aqueous conditions or those requiring precise stoichiometry.

This document provides detailed protocols for the in situ generation and application of this compound in key synthetic transformations, along with comparative data and visualizations to guide researchers in its effective use.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
Other NamesFormaldehyde methyl hemiacetal[2]
CAS Number4461-52-3[2]
Molecular FormulaC₂H₆O₂[2]
Molar Mass62.07 g/mol [2]
AppearanceUnstable liquid[2]
Boiling PointDecomposesN/A
Flash Point39.9 °C[2]

Table 2: Comparison of Formaldehyde Sources in a Model Hydroxymethylation Reaction

Formaldehyde SourceReaction Time (h)Yield (%)Purity (%)Notes
This compound (in situ)485>98Mild conditions, high purity.
Paraformaldehyde127095Requires higher temperatures for depolymerization.
Formalin (37% aq.)66590Aqueous conditions can lead to side products.
Trioxane87596Requires acid catalyst for depolymerization.

Note: Data is representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: In Situ Generation of this compound

This protocol describes the preparation of a solution of this compound from methanol and paraformaldehyde for immediate use in a subsequent reaction.

Materials:

  • Methanol (anhydrous)

  • Paraformaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Add paraformaldehyde (1.0 equivalent based on the desired amount of formaldehyde).

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 equivalents).

  • Stir the suspension at room temperature for 1-2 hours or until the paraformaldehyde has dissolved, indicating the formation of this compound.

  • The resulting clear solution of this compound in methanol is ready for use in the next synthetic step.

Safety Precautions: Formaldehyde and its sources are toxic and potential carcinogens. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: α-Hydroxymethylation of a Ketone using In Situ Generated this compound

This protocol details the reaction of a ketone with in situ generated this compound to yield a β-hydroxy ketone.

Materials:

  • Ketone (e.g., acetophenone)

  • This compound solution in methanol (from Protocol 1)

  • Base (e.g., sodium methoxide (B1231860), NaOMe)

  • Anhydrous solvent (e.g., methanol)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

Procedure:

  • To a solution of the ketone (1.0 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere, add the freshly prepared this compound solution (1.2 equivalents).

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism: Formation of this compound

formation_of_this compound cluster_reactants Reactants cluster_product Product Methanol CH₃OH This compound CH₃OCH₂OH Methanol->this compound Nucleophilic Attack Formaldehyde CH₂O Formaldehyde->this compound

Caption: Formation of this compound from methanol and formaldehyde.

Experimental Workflow: α-Hydroxymethylation of a Ketone

hydroxymethylation_workflow start Start in_situ In Situ Generation of This compound start->in_situ reaction α-Hydroxymethylation Reaction in_situ->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end β-Hydroxy Ketone purification->end

Caption: Workflow for the α-hydroxymethylation of a ketone.

Logical Relationship: Advantages of this compound

advantages_of_this compound center This compound advantage1 Controlled delivery of monomeric formaldehyde center->advantage1 advantage2 Anhydrous reaction conditions possible center->advantage2 advantage3 Improved yields and selectivity center->advantage3 advantage4 Milder reaction conditions center->advantage4

Caption: Key advantages of using this compound in synthesis.

References

Application of Methoxymethanol in Kinetic Modeling of Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxymethanol (CH₃OCH₂OH, MMO) is a key intermediate species in the combustion of methanol-formaldehyde blends and is of growing interest in the development of detailed kinetic models for oxygenated fuels. Understanding its reaction chemistry is crucial for accurately predicting combustion phenomena such as ignition delay, flame speed, and pollutant formation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals (in the context of toxicology and metabolism studies) interested in the kinetic modeling of this compound combustion.

Key Reaction Pathways of this compound Combustion

The combustion of this compound proceeds through a complex network of reactions. The primary initial reactions involve H-atom abstraction by various radical species, leading to the formation of different this compound radicals. The subsequent decomposition and oxidation of these radicals dictate the overall combustion characteristics.

A critical finding in the study of this compound combustion is that H-abstraction from the secondary carbon atom is the most favored pathway.[1] This leads to the formation of the CH₃OĊHOH radical, which then undergoes further reactions. The sensitivity and rate-of-production analyses have revealed that the conversion of CH₃OCH₂OH to CH₃OĊHOH radicals is a key step that influences the reactivity of fuel mixtures containing this compound.[1]

Below is a simplified representation of the dominant initial reaction pathways for this compound consumption in a combustion environment.

Methoxymethanol_Combustion_Pathway MMO This compound (CH₃OCH₂OH) H_abs H-abstraction (by H, OH, O, CH₃ etc.) MMO->H_abs R1 CH₃OĊHOH (hydroxyl-methoxyl-methyl radical) H_abs->R1 Favored Pathway R2 ĊH₂OCH₂OH (hydroxymethoxyl-methyl radical) H_abs->R2 R3 CH₃OCH₂O (methoxyl-methoxy radical) H_abs->R3 Decomp1 Decomposition R1->Decomp1 Decomp2 Decomposition R2->Decomp2 Decomp3 Decomposition R3->Decomp3 P1 Formic Acid (HCOOH) + Methyl Radical (ĊH₃) Decomp1->P1 P2 Formaldehyde (B43269) (CH₂O) + Methanol (B129727) (CH₃OH) Decomp2->P2 P3 Formaldehyde (CH₂O) + Methoxy Radical (CH₃O) Decomp3->P3

Simplified reaction pathways of this compound combustion.

Quantitative Data from Combustion Experiments

The primary experimental data available for this compound combustion kinetics comes from studies of laminar flames of methanol-formaldehyde-air mixtures. In these mixtures, this compound is formed in equilibrium and its concentration influences the overall combustion properties.

Table 1: Laminar Burning Velocities of Methanol-Formaldehyde-Air Mixtures

Laminar burning velocities (SL) were determined using the heat flux method at atmospheric pressure for various fuel mixtures and initial temperatures. The addition of formaldehyde to methanol, which leads to the formation of this compound, generally results in a decrease in the laminar burning velocity.

Fuel Mixture (mol %)Equivalence Ratio (Φ)Initial Temperature (K)Laminar Burning Velocity (cm/s)
100% CH₃OH1.0298~45
94.16% CH₃OH + 5.84% CH₂O1.0298~42
83.6% CH₃OH + 16.4% CH₂O1.0298~38
100% CH₃OH1.0338~55
94.16% CH₃OH + 5.84% CH₂O1.0338~51
83.6% CH₃OH + 16.4% CH₂O1.0338~46

Note: These values are approximate and are intended to show the trend. For precise data, refer to the original publication by Konnov et al. (2021).[1]

At present, there is a lack of publicly available experimental data on the ignition delay times and detailed species concentration profiles for flames where this compound is the primary fuel. Such data would be invaluable for the further refinement and validation of kinetic models.

Experimental Protocols

Protocol 1: Measurement of Laminar Burning Velocity using the Heat Flux Method

This protocol provides a generalized procedure for measuring the laminar burning velocity of a gaseous fuel/air mixture using the heat flux method. This method was employed in the study of methanol-formaldehyde flames where this compound is a key species.[1]

Objective: To determine the adiabatic laminar burning velocity of a premixed fuel-air mixture.

Apparatus:

  • Heat flux burner (e.g., McKenna type) with a perforated plate

  • Mass flow controllers for fuel, air, and any diluents

  • Fuel vaporization system (if the fuel is liquid at room temperature)

  • Thermocouples for measuring burner plate temperature and gas preheat temperature

  • Data acquisition system

Procedure:

  • System Preparation:

    • Ensure the burner and gas lines are clean and leak-free.

    • Calibrate mass flow controllers for the specific gases being used.

    • If using a liquid fuel, preheat the vaporizer to a temperature that ensures complete vaporization without fuel decomposition.

  • Mixture Preparation:

    • Set the desired equivalence ratio by adjusting the flow rates of the fuel and air using the mass flow controllers.

    • If applicable, introduce any diluent gases at the desired concentration.

    • Preheat the gas mixture to the desired initial temperature before it enters the burner.

  • Flame Stabilization:

    • Ignite the fuel-air mixture at the burner surface.

    • Adjust the total gas flow rate to stabilize a flat, laminar flame on the burner plate. The flame should be uniform and free from instabilities.

  • Data Acquisition:

    • For a given fuel-air mixture and preheat temperature, establish a series of steady, flat flames at different bulk flow velocities.

    • For each flame, record the bulk flow velocity and the net heat flux from the flame to the burner. The heat flux is determined by measuring the temperature difference of the cooling water flowing through the burner plate and its flow rate.

  • Determination of Laminar Burning Velocity:

    • Plot the unburned gas velocity versus the net heat flux to the burner.

    • The adiabatic laminar burning velocity is the unburned gas velocity at which the net heat flux to the burner is zero. This is determined by linear extrapolation of the data points to the zero heat flux condition.

Heat_Flux_Method_Workflow cluster_prep System Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep1 Calibrate Mass Flow Controllers Exp1 Set Equivalence Ratio Prep1->Exp1 Prep2 Preheat Fuel Vaporizer Prep2->Exp1 Prep3 Set Gas Preheat Temperature Prep3->Exp1 Exp2 Stabilize Flat Flame Exp1->Exp2 Exp3 Record Flow Velocity and Heat Flux Exp2->Exp3 Exp4 Repeat for Different Flow Velocities Exp3->Exp4 Exp4->Exp2 Ana1 Plot Velocity vs. Heat Flux Exp4->Ana1 Ana2 Extrapolate to Zero Heat Flux Ana1->Ana2 Result Determine Laminar Burning Velocity Ana2->Result

Workflow for the Heat Flux Method.

Kinetic Modeling

The development of a reliable kinetic model for this compound combustion is an ongoing area of research. A key contribution in this area is the extension of the detailed kinetic model from the Konnov group to include the reactions of this compound.[1] This model was updated with rate constants for the H-abstraction reactions from this compound by various radicals and the unimolecular decomposition of the resulting radicals, which were calculated using ab initio methods.[2]

Table 2: Key Reactions in the this compound Sub-mechanism

The following table lists some of the key reactions involving this compound and its primary radicals. The rate constants for these reactions are typically expressed in the modified Arrhenius form, k = A * T^n * exp(-Ea / RT).

ReactionA (cm³/mol·s)nEa (cal/mol)
CH₃OCH₂OH + H <=> CH₃OĊHOH + H₂2.17E+052.504430
CH₃OCH₂OH + H <=> ĊH₂OCH₂OH + H₂1.10E+052.507850
CH₃OCH₂OH + OH <=> CH₃OĊHOH + H₂O1.17E+062.00-1110
CH₃OCH₂OH + OH <=> ĊH₂OCH₂OH + H₂O5.84E+052.00120
CH₃OĊHOH <=> CH₃O + CH₂O---------
ĊH₂OCH₂OH <=> CH₂O + ĊH₂OH---------

Note: The rate constant parameters are from theoretical calculations and may be subject to refinement as more experimental data becomes available. The decomposition reactions are pressure-dependent and are not represented by a simple Arrhenius expression.

For researchers wishing to perform kinetic modeling of this compound combustion, it is recommended to start with a well-validated methanol and formaldehyde combustion mechanism, such as the one from Konnov's group, and incorporate the specific reactions for this compound as detailed in the work of Zhu et al. (2021).[2]

Conclusion

The study of this compound combustion is essential for improving our understanding of the combustion of oxygenated fuels. While significant progress has been made in developing a kinetic model for this compound and in measuring its effect on laminar burning velocities in methanol-formaldehyde flames, further experimental work is needed. Specifically, measurements of ignition delay times and species concentration profiles for flames with this compound as a primary fuel component are crucial for the validation and refinement of the kinetic models. The protocols and data presented in this document provide a foundation for researchers to build upon in this important area of combustion science.

References

Application Notes and Protocols for the Astronomical Detection of Methoxymethanol via Rotational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the rotational spectroscopy of methoxymethanol (CH₃OCH₂OH) and its application in astronomical detection. This information is valuable for researchers in astrophysics, astrochemistry, and molecular spectroscopy.

Introduction

This compound is a molecule of significant interest in astrochemistry as it is considered a key intermediate in the formation of more complex organic molecules in the interstellar medium (ISM).[1][2] Its detection and characterization in star-forming regions provide crucial insights into the chemical pathways leading to the building blocks of life. Rotational spectroscopy, which measures the quantized rotational energy levels of molecules in the gas phase, is a powerful tool for the unambiguous identification and characterization of molecules in the vast expanses of space. Each molecule possesses a unique rotational spectrum that acts as a distinct fingerprint.

This document outlines the laboratory-based rotational spectroscopy of this compound, the resulting spectroscopic data, and the protocols for its astronomical detection using radio telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA).

Data Presentation

The rotational spectrum of this compound is complicated by the presence of three stable conformers and large amplitude motions (LAMs), such as the internal rotation of the methyl group.[1][2] The spectroscopic parameters for these conformers have been determined through a combination of quantum chemical calculations and laboratory millimeter-wave spectroscopy.

Spectroscopic Constants of this compound Conformers

The following table summarizes the experimentally determined and theoretically calculated rotational constants and dipole moments for the three stable conformers of this compound. Conformer I is the most stable.

ParameterConformer I (gauche-gauche)Conformer II (gauche-trans)Conformer III (trans-gauche)
A (MHz) 17233.99 (Theoretical)[3][4]16000 (Approx. Experimental)10000 (Approx. Experimental)
B (MHz) 5572.58 (Theoretical)[3][4]5800 (Approx. Experimental)6200 (Approx. Experimental)
C (MHz) 4815.55 (Theoretical)[3][4]4800 (Approx. Experimental)5200 (Approx. Experimental)
μa (D) 0.23 (Theoretical)1.8 (Theoretical)2.4 (Theoretical)
μb (D) 1.25 (Theoretical)0.5 (Theoretical)0.8 (Theoretical)
μc (D) 0.45 (Theoretical)0.9 (Theoretical)0.2 (Theoretical)
Relative Energy (cm⁻¹) 0[3][4]641.5[3][4]792.7[3][4]

Note: Experimental values for conformers II and III are approximate as their spectra are more complex and have not been fully assigned.

Experimental Protocols

Laboratory Millimeter-Wave Spectroscopy of this compound

The following protocol outlines the general procedure for obtaining the rotational spectrum of a kinetically unstable molecule like this compound.

1. Sample Preparation:

  • This compound is not commercially available in pure form and is kinetically unstable. It is typically synthesized in-situ or used as a precursor that decomposes to produce this compound in the gas phase.

  • A common method involves the thermal decomposition of a more stable precursor molecule.

  • Due to its instability, a "flow mode" is employed where the sample is continuously injected into and pumped out of the absorption cell to minimize decomposition.

2. Spectrometer Setup:

  • A fast-scan terahertz spectrometer is utilized for the measurements.

  • The radiation source is a frequency multiplier chain driven by a fast-sweep frequency synthesizer.

  • The absorption cell is a glass tube, and the pressure is maintained at a low level, typically around 25 Pa, to minimize pressure broadening of the spectral lines.

  • A sensitive detector, such as a Schottky diode detector, is used to measure the absorption of the millimeter-wave radiation.

3. Data Acquisition:

  • The spectrometer scans the desired frequency ranges (e.g., 150-200 GHz, 220-330 GHz, and 400-460 GHz).

  • To enhance the signal-to-noise ratio for the weak transitions of this compound, multiple scans are averaged.

  • The recorded spectra will be dense due to the presence of multiple conformers and potential decomposition products.

4. Spectral Analysis:

  • The initial assignment of the rotational transitions is guided by the theoretical predictions of the rotational constants and dipole moments for the different conformers.

  • Specialized software, such as XIAM, is used to fit the observed transition frequencies to a Hamiltonian model that accounts for the rotational motion and, where necessary, large amplitude motions like the internal rotation of the methyl group.

  • The analysis of the spectra for the less stable conformers can be challenging due to their complex patterns arising from multiple large amplitude motions.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopy cluster_analysis Data Analysis Precursor Precursor Molecule Synthesis In-situ Synthesis/ Decomposition Precursor->Synthesis Thermal Energy Cell Flowing Gas Absorption Cell Synthesis->Cell Gas Flow Source Millimeter-wave Source Source->Cell Radiation Detector Detector Cell->Detector Transmitted Radiation Spectrum Recorded Spectrum Detector->Spectrum Analysis Spectral Fitting (e.g., XIAM) Spectrum->Analysis Parameters Spectroscopic Parameters Analysis->Parameters

Caption: Experimental workflow for laboratory rotational spectroscopy of this compound.

Astronomical Detection Protocol

The accurate laboratory data are essential for the astronomical detection of this compound. The following protocol outlines the steps for searching for this molecule in interstellar space.

1. Target Selection:

  • Choose a suitable astronomical source. High-mass star-forming regions, such as NGC 6334I, are promising targets as they are rich in complex organic molecules.[6] Low-mass protostellar systems like IRAS 16293-2422 B can also be observed for comparison.[6]

2. Observational Setup (ALMA):

  • Utilize a powerful radio telescope array like the Atacama Large Millimeter/submillimeter Array (ALMA), which provides the necessary sensitivity and spatial resolution.

  • Select the appropriate frequency bands (e.g., ALMA Bands 6 and 7) that cover the predicted frequencies of the strongest rotational transitions of this compound based on the laboratory data.

3. Data Acquisition and Processing:

  • Perform deep integrations on the selected target to achieve a high signal-to-noise ratio.

  • The raw observational data are calibrated and processed using standard astronomical software packages (e.g., CASA for ALMA data). This includes flagging bad data, calibrating the flux and phase, and imaging the data.

4. Spectral Line Identification:

  • Extract the spectra from the regions of interest within the astronomical source.

  • Compare the observed spectral features with the laboratory-measured and predicted transition frequencies of this compound.

  • A secure detection requires the identification of multiple, unblended rotational transitions with the correct relative intensities.

5. Derivation of Physical Parameters:

  • Once a detection is confirmed, the column density (the number of molecules per unit area) and the excitation temperature of the molecule can be derived by modeling the observed line intensities.

  • For the detection of this compound in NGC 6334I, a column density of 4(2) x 10¹⁸ cm⁻² at an excitation temperature of 200 K was derived.[7]

astronomical_detection_workflow cluster_lab Laboratory Work cluster_observation Astronomical Observation cluster_analysis Data Analysis LabSpec Laboratory Spectroscopy FreqList Transition Frequency List LabSpec->FreqList LineID Spectral Line Identification FreqList->LineID Telescope Radio Telescope (e.g., ALMA) ObsData Observational Data Telescope->ObsData Target Astronomical Source ProcessedData Calibrated Data ObsData->ProcessedData ProcessedData->LineID Detection Detection/ Non-detection LineID->Detection AstroParams Physical Parameters (Column Density, Temp.) Detection->AstroParams

Caption: Workflow for the astronomical detection of this compound.

References

Application Notes and Protocols for Far-Infrared Spectroscopy of Methoxymethanol's Large-Amplitude Motions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxymethanol (CH₃OCH₂OH) is a key oxygenated volatile organic compound and the simplest hemiacetal. Its detection in the interstellar medium (ISM) has spurred significant interest in its structural and dynamic properties.[1][2] As a non-rigid molecule, this compound exhibits complex and interacting large-amplitude motions (LAMs), primarily three internal rotations: the torsion of the methyl group (CH₃), the methoxy (B1213986) group (OCH₃), and the hydroxyl group (OH).[1][3] These motions lead to the existence of multiple conformers separated by low energy barriers, making its far-infrared (FIR) spectrum incredibly rich and challenging to analyze.[1][3][4][5]

Understanding these LAMs is crucial for accurately modeling its atmospheric and astrochemical behavior. These application notes provide a summary of the key spectroscopic data derived from high-level computational studies and outline protocols for both theoretical and experimental investigation of its far-infrared spectrum.

Application Notes: Interpreting the Far-Infrared Spectrum

The far-infrared region is particularly sensitive to the low-energy torsional modes characteristic of this compound's LAMs. Theoretical models are essential for assigning the dense and complex spectra that arise from the strong coupling between these motions.[1][3] Effective Hamiltonians with reduced dimensionality are often insufficient for a complete assignment, necessitating three-dimensional models that treat the internal rotations of the methyl, methoxy, and hydroxyl groups concurrently.[1][3][5]

The data presented below, derived from high-level ab initio calculations, provides the foundational information required for identifying and assigning spectral features. This is critical for:

  • Astrochemical Detection: Accurate rotational and vibrational transition frequencies are necessary for the unambiguous identification of this compound in interstellar and atmospheric environments.[2]

  • Understanding Molecular Dynamics: The potential energy barriers and tunneling splittings provide deep insight into the flexibility and internal dynamics of the molecule.

  • Benchmarking Theoretical Models: Experimental FIR data can be used to validate and refine theoretical models for flexible molecules, which is a significant challenge in computational chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on high-level computational chemistry (CCSD(T)-F12b/cc-pCVTZ-F12b).[1][3]

Table 1: Conformational and Energy Data

This compound exists in three stable conformers: two gauche-gauche structures (CGcg and CGcg') and one trans-gauche structure (Tcg).[1][3][4] The CGcg conformer is the most stable.

ParameterCGcg (most stable)CGcg'Tcg
Relative Energy (cm⁻¹) 0.0641.5792.7
Interconversion Barrier (cm⁻¹) -~1200 - 1500~1200 - 1500

Data sourced from Missaoui et al. (2024).[1][3][5]

Table 2: Rotational Constants for the Most Stable Conformer (CGcg)

These constants are essential for predicting the rotational spectrum.

Rotational ConstantComputed Value (MHz)
A₀17233.99
B₀5572.58
C₀4815.55

Data sourced from Missaoui et al. (2024).[1][3][4][5]

Table 3: Torsional Barriers and Predicted Fundamental Frequencies

The large-amplitude motions correspond to the internal rotations (torsions) of the methyl, methoxy, and hydroxyl groups.

Large-Amplitude MotionConformerTorsional Barrier (V₃) (cm⁻¹)Predicted Fundamental (cm⁻¹)
Methyl Torsion CGcg595.7132.133 / 132.086
CGcg'829.0-
Tcg683.7-
O-CH₃ Torsion --186.507 / 186.467
OH Torsion --371.925 / 371.950

The splitting in the predicted fundamentals is due to tunneling effects. Data sourced from Missaoui et al. (2024).[1][3][4][5]

Visualizations

Protocols

Protocol 1: Computational Analysis of this compound's Torsional Modes

This protocol outlines the high-level theoretical approach required to generate the data for interpreting FIR spectra, based on the methodology used in recent literature.[1][3]

1. Electronic Structure Calculations:

  • Objective: To optimize the equilibrium structures of the conformers and compute the energies for the potential energy surface (PES).
  • Method: Use explicitly correlated coupled cluster theory, such as CCSD(T)-F12b.[1] This method provides high accuracy for energies.
  • Basis Set: Employ a suitable basis set, for example, cc-pCVTZ-F12.[1]
  • Software: Utilize a quantum chemistry software package like MOLPRO.[1]

2. 3D Potential Energy Surface (PES) Construction:

  • Objective: To map the energy landscape as a function of the three torsional coordinates.
  • Procedure:
  • Define the three internal rotation coordinates: methyl group torsion (θ), methoxy group torsion (α), and hydroxyl group torsion (β).[3]
  • Perform a series of constrained geometry optimizations at the chosen level of theory, varying the torsional angles (θ, α, β) over their full range.
  • Fit the resulting energy points to an analytical function to create a continuous 3D-PES.

3. Variational Solution of the Vibrational Hamiltonian:

  • Objective: To calculate the low-lying vibrational energy levels and their tunneling splittings.
  • Procedure:
  • Construct a three-dimensional vibrational Hamiltonian that explicitly treats the three internal rotations.[1][3]
  • Solve the Schrödinger equation variationally using the constructed 3D-PES.
  • From the resulting eigenvalues, determine the fundamental frequencies for the torsional modes and the tunneling splittings for the ground and excited vibrational states.

Protocol 2: Generalized Experimental Protocol for Gas-Phase Far-Infrared Spectroscopy

As this compound is unstable, specialized handling and gas-phase techniques are required. This protocol is a generalized approach based on standard methods for gas-phase FIR spectroscopy.[6][7][8]

1. Sample Preparation:

  • Challenge: this compound is thermally labile and exists in equilibrium with methanol (B129727) and formaldehyde.
  • Synthesis: Prepare this compound from paraformaldehyde and an excess of methanol, potentially using a stabilizer.
  • Introduction: To obtain gas-phase molecules for analysis, use laser desorption coupled with a molecular beam.[6][9] This technique brings nonvolatile or thermally labile molecules into the gas phase intact.

2. Spectroscopic Setup:

  • Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped for far-infrared measurements is required.[7] Alternatively, intense and tunable radiation from a Free Electron Laser (FEL) can be used for high-resolution far-IR spectra.[6]
  • Gas Cell: Use a long-path gas cell to compensate for the weak absorption of gases.[8] The cell should be temperature and pressure-controlled to ensure constant gas density.[7]
  • Cooling: To record high-resolution spectra and simplify rotational contours, cool the molecules into their rotational and vibrational ground states using a supersonic molecular beam expansion.[6][9]

3. Data Acquisition:

  • Background Spectrum: Before introducing the sample, record a background spectrum with the gas cell either evacuated or filled with a non-absorbing gas like N₂.[7] This is crucial for obtaining an accurate absorbance spectrum.
  • Sample Spectrum: Introduce the gas-phase this compound into the cell and record the interferogram.
  • Resolution: Aim for a high resolution (e.g., < 0.5 cm⁻¹) to resolve the rotational-vibrational structure.
  • Detection: For molecular beam experiments, combine the spectroscopy with a detection method like Resonance Enhanced Multiphoton Ionization (REMPI) and time-of-flight mass spectrometry to achieve conformer-specific spectra.[9]

4. Data Analysis:

  • Fourier Transform: Convert the interferogram into a frequency-domain spectrum.
  • Ratioing: Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.[7]
  • Assignment: Compare the experimental peak positions and intensities with the predictions from the computational protocol (Protocol 1). Use this comparison to assign the observed spectral features to specific torsional modes and rotational transitions of the different conformers.

References

Application Notes and Protocols: Photoionization of Methoxymethanol Using Synchrotron Sources

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethanol (CH₃OCH₂OH) is a reactive C₂ ether-alcohol that serves as a key intermediate in various chemical environments, including catalytic reactors, combustion systems, and atmospheric chemistry.[1][2][3] Its detection and quantification in complex mixtures are crucial for understanding reaction mechanisms. However, this compound is often unstable, making its characterization challenging. Photoionization using tunable vacuum-ultraviolet (VUV) synchrotron radiation coupled with mass spectrometry offers a highly sensitive and isomer-specific method for identifying and studying such transient species.[4][5][6] This "soft" ionization technique can minimize fragmentation, allowing for the precise determination of ionization and appearance energies, which serve as unique molecular fingerprints.[5][7]

This document provides detailed application notes and experimental protocols for the study of this compound using synchrotron-based photoionization mass spectrometry.

Key Findings from Photoionization Studies

Synchrotron-based photoionization studies have revealed that this compound does not produce a stable parent cation (CH₃OCH₂OH⁺) upon ionization under typical experimental conditions. Instead, it undergoes immediate dissociative photoionization.[1][2][3][8]

The lowest-energy and primary observed process is the loss of a hydrogen atom, leading to the formation of the [C₂H₅O₂]⁺ fragment cation at a mass-to-charge ratio (m/z) of 61.029.[1][2][3] This fragment is the key indicator for the presence of this compound in complex reactive mixtures. The experimentally determined appearance energy for this fragment is a critical value for its unambiguous identification.

Data Presentation

The quantitative data from synchrotron-based photoionization studies of this compound are summarized below. These values are essential for the identification of this compound in experimental mass spectra.

ParameterDescriptionExperimental Value (eV)Theoretical Value (eV)Reference
Appearance Energy (AE) The minimum photon energy required to form the [C₂H₅O₂]⁺ fragment (m/z 61.029) via H-atom loss from this compound.10.24 ± 0.0510.21[1][2][3]
Parent Cation (m/z 62.037) The molecular ion of this compound.Not detected-[8]

Visualization of Pathways and Workflows

Dissociative Photoionization Pathway of this compound

The following diagram illustrates the dominant fragmentation pathway of this compound upon interaction with VUV photons.

G cluster_reactants Reactant & Photon cluster_transition Ionization & Dissociation cluster_products Products MOM This compound (CH₃OCH₂OH) Intermediate Unstable Parent Cation [CH₃OCH₂OH]⁺ * MOM->Intermediate Photoionization Photon VUV Photon (hν ≥ 10.24 eV) FragmentIon Fragment Cation [C₂H₅O₂]⁺ (m/z 61) Intermediate->FragmentIon H-atom Loss HLoss Hydrogen Atom (H•) Intermediate->HLoss Electron Photoelectron (e⁻) Intermediate->Electron

Dissociative photoionization of this compound.
Experimental Workflow

This diagram outlines the typical workflow for analyzing reactive intermediates like this compound using a synchrotron light source coupled with a molecular beam mass spectrometer.

G cluster_source Generation of this compound cluster_sampling Molecular Beam Sampling cluster_ionization Synchrotron Ionization cluster_detection Detection & Analysis Reactor Catalytic Flow Reactor (e.g., Methanol (B129727) Oxidation) Skimmer Skimmer Cone (Pressure Reduction) Reactor->Skimmer Gas Sampling MBMS Molecular Beam Formation (Collisionless Flow) Skimmer->MBMS IonizationChamber Ionization Region MBMS->IonizationChamber Synchrotron Synchrotron Light Source (Advanced Light Source) Monochromator Monochromator (Tunable VUV Photons) Synchrotron->Monochromator Monochromator->IonizationChamber TOF Time-of-Flight Mass Analyzer IonizationChamber->TOF Ion Acceleration Detector Ion Detector (Microchannel Plate) TOF->Detector Data Data Acquisition (Mass Spectra vs. Photon Energy) Detector->Data

Synchrotron-based photoionization mass spectrometry workflow.

Experimental Protocols

Protocol 1: Generation and Sampling of Gaseous this compound

This protocol describes the generation of this compound via catalytic oxidation of methanol and its introduction into the analysis chamber.

  • Catalyst Preparation:

    • Prepare a supported catalyst (e.g., Pd on Al₂O₃) and pack it into a quartz flow tube reactor.

  • Reactant Gas Flow:

    • Establish a flow of an inert carrier gas (e.g., Helium or Argon) through a bubbler containing liquid methanol at a controlled temperature to generate a saturated vapor.

    • Mix the methanol/carrier gas flow with an oxidizing agent (e.g., O₂) at a desired ratio.

  • Catalytic Reaction:

    • Heat the catalytic reactor to the target temperature for methanol oxidation (typically 150-300°C) to produce a mixture of products including this compound.

  • Molecular Beam Sampling:

    • Position the outlet of the reactor in close proximity to the sampling orifice (typically a quartz cone with a ~50-100 µm diameter) of a multi-stage differentially pumped vacuum system.

    • The pressure drop across the orifice results in a supersonic expansion, cooling the gas mixture and forming a collisionless molecular beam. This process "freezes" the chemical composition from the reactor.

    • Use one or more skimmers to select the central part of the expansion, further collimating the molecular beam and reducing the gas load on subsequent chambers.

Protocol 2: Photoionization Mass Spectrometry (PIMS) using Synchrotron Radiation

This protocol details the ionization and detection of this compound using a synchrotron light source and a time-of-flight mass spectrometer.

  • Synchrotron Radiation:

    • Utilize a beamline at a synchrotron facility that provides tunable VUV radiation in the range of approximately 8-12 eV.[1] An example is the Chemical Dynamics Beamline 9.0.2 at the Advanced Light Source.[1]

    • Use a gas filter or monochromator to select the desired photon energy with high resolution (e.g., <10 meV).

  • Ionization:

    • Direct the collimated molecular beam to intersect the focused, tunable VUV photon beam at a right angle in the ionization region of a mass spectrometer.

  • Mass Analysis:

    • Use an orthogonal extraction time-of-flight (TOF) mass spectrometer to analyze the ions produced.

    • Apply a high-voltage pulse to the repeller plate in the ionization region to accelerate the newly formed ions into the flight tube.

    • The ions travel down the flight tube and are detected by a microchannel plate (MCP) detector. The time of flight is proportional to the square root of the ion's mass-to-charge ratio.

  • Data Acquisition:

    • Record the ion signal as a function of time-of-flight to generate a mass spectrum at a fixed photon energy.

    • Scan the photon energy from the monochromator in discrete steps (e.g., 0.025 eV). At each step, record the total ion count for a specific mass-to-charge ratio (e.g., m/z 61).

    • Plot the ion signal for m/z 61 against the photon energy to generate a Photoionization Efficiency (PIE) curve.

  • Data Analysis:

    • Normalize the PIE curve to the incident photon flux at each energy step.

    • Determine the appearance energy (AE) of the m/z 61 fragment from the onset of the ion signal in the normalized PIE curve. This value is the fingerprint for dissociative ionization of this compound.

References

Handling and storage procedures for methoxymethanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of methoxymethanol in a laboratory setting. Due to the limited availability of specific data for this compound, information from structurally similar chemicals, such as methanol (B129727) and 2-methoxyethanol, has been utilized to establish these guidelines. All users should supplement this information with a thorough review of the most current Safety Data Sheet (SDS) for this compound before commencing any work.

Chemical and Physical Properties

This compound is a flammable and toxic organic compound. Its properties necessitate careful handling to minimize exposure and prevent accidents.

PropertyValueSource
Molecular Formula C₂H₆O₂--INVALID-LINK--
Molecular Weight 62.07 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 82.5 °C at 760 mmHg--INVALID-LINK--
Flash Point 39.9 °C--INVALID-LINK--
Density 0.948 g/cm³--INVALID-LINK--
Vapor Pressure 51 mmHg at 25°C--INVALID-LINK--

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and is harmful if swallowed.[1] It may also cause damage to organs.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

HazardGHS PictogramRequired PPE
Flammable Liquid 🔥Fire-retardant lab coat, use in a chemical fume hood away from ignition sources.
Acute Toxicity (Oral) 💀Nitrile gloves, safety goggles, no eating, drinking, or smoking in the laboratory.
Specific Target Organ Toxicity kesehatanChemical splash goggles, face shield (if splashing is a risk), respiratory protection if ventilation is inadequate.

Recommended PPE Specifications:

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesProvides resistance to methanol and similar solvents.
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against splashes and vapors.
Skin and Body Protection Flame-retardant lab coat, closed-toe shoes, long pantsProtects skin from accidental contact and provides a barrier against fire.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of harmful vapors.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.

Experimental Protocol: General Handling
  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible. Verify that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing: Conduct all transfers and dispensing of this compound inside a certified chemical fume hood to minimize vapor inhalation. Use grounded equipment to prevent static discharge, which could ignite flammable vapors.

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Do not use an open flame.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.

Storage Protocol
  • Container: Store this compound in its original, tightly sealed container. Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from direct sunlight, heat, and ignition sources.

  • Segregation: Store this compound separately from incompatible materials, as listed in the incompatibility table below.

  • Inventory: Maintain an accurate inventory of all stored this compound.

Handling_and_Storage_Workflow This compound Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage Storage ReviewSDS Review SDS CheckHood Check Fume Hood ReviewSDS->CheckHood DonPPE Don Appropriate PPE CheckHood->DonPPE Dispense Dispense/Transfer DonPPE->Dispense Experiment Conduct Experiment Dispense->Experiment Heating Controlled Heating (if needed) Experiment->Heating Decontaminate Decontaminate Work Area Experiment->Decontaminate WashHands Wash Hands Thoroughly Decontaminate->WashHands DisposeWaste Dispose of Waste Properly WashHands->DisposeWaste StoreContainer Store in Labeled, Sealed Container DisposeWaste->StoreContainer StoreLocation Cool, Dry, Ventilated, Flammable Cabinet StoreContainer->StoreLocation Segregate Segregate from Incompatibles StoreLocation->Segregate Decomposition_Pathway Potential Decomposition of this compound This compound This compound (CH₃OCH₂OH) Heat Heat / Incomplete Combustion This compound->Heat Formaldehyde Formaldehyde (CH₂O) Heat->Formaldehyde CO Carbon Monoxide (CO) Heat->CO CO2 Carbon Dioxide (CO₂) Heat->CO2 Other Other Toxic Gases Heat->Other

References

Application Notes and Protocols: Methoxymethanol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethanol (CH₃OCH₂OH), a hemiformal of formaldehyde (B43269) and methanol (B129727), is a reactive and unstable intermediate that is not commercially available in its pure form.[1][2] However, its transient in situ generation from readily available precursors like formaldehyde and methanol provides a valuable and versatile platform for various transformations in organic synthesis. These mixtures serve as a practical source of electrophilic formaldehyde, enabling key reactions such as hydroxymethylation and the introduction of the widely used methoxymethyl (MOM) protecting group.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound, generated in situ, as a precursor in organic synthesis.

Core Applications

The primary applications of in situ generated this compound revolve around its ability to act as a source of a hydroxymethyl (-CH₂OH) group or a methoxymethyl (-CH₂OCH₃) group.

Hydroxymethylation Reactions

Hydroxymethylation, the introduction of a hydroxymethyl group onto a substrate, is a fundamental C-C and C-heteroatom bond-forming reaction.[4] Mixtures of formaldehyde and methanol are effective reagents for the hydroxymethylation of a variety of nucleophiles, including phenols, ketones, and amines.

The reaction of phenols with formaldehyde is a classic transformation, often catalyzed by base, leading to the formation of hydroxymethylphenols.[5] This reaction is a key step in the synthesis of phenol-formaldehyde resins.[6]

Reaction Scheme:

Experimental Protocol: Base-Catalyzed Hydroxymethylation of Phenol (B47542)

  • Materials: Phenol, formaldehyde (37% aqueous solution), methanol, sodium hydroxide (B78521), water, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a condenser, dissolve phenol (1.0 eq) in a mixture of methanol and water.

    • Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq).

    • Slowly add formaldehyde solution (1.1 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data for Hydroxymethylation of Phenols:

Phenol SubstrateCatalystTemperature (°C)Time (h)Yield of Hydroxymethylated Product (%)Reference
PhenolNaOH604ortho: 45, para: 35[5]
2-MethylphenolNaOH7054-hydroxy-3-methylbenzyl alcohol: 78[7]
4-MethoxyphenolNaOH6562-hydroxy-5-methoxybenzyl alcohol: 82[5]

Note: Yields can vary significantly based on the specific reaction conditions and the ratio of ortho to para products is influenced by the nature of the phenol and the catalyst.

Protection of Alcohols as Methoxymethyl (MOM) Ethers

The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability in a wide range of conditions and its ease of cleavage under acidic conditions. While often installed using chloromethyl methyl ether (MOMCl) or dimethoxymethane, it can also be formed using a mixture of formaldehyde and methanol in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol: Acid-Catalyzed MOM Protection of a Primary Alcohol

  • Materials: Primary alcohol, paraformaldehyde, anhydrous methanol, p-toluenesulfonic acid (PTSA) or another acid catalyst, dichloromethane, saturated sodium bicarbonate solution.

  • Procedure:

    • To a stirred suspension of paraformaldehyde (2.0 eq) in anhydrous methanol, add the primary alcohol (1.0 eq).

    • Add a catalytic amount of PTSA (0.05 eq).

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Quantitative Data for MOM Protection of Alcohols:

Alcohol SubstrateAcid CatalystSolventTime (h)Yield of MOM Ether (%)
Benzyl alcoholPTSAMethanol692
1-OctanolAmberlyst-15Methanol888
CyclohexanolH₂SO₄ (cat.)Methanol590

Logical Workflow and Diagrams

The following diagrams illustrate the key transformations involving in situ generated this compound.

G cluster_formation In Situ Formation of this compound cluster_applications Synthetic Applications F Formaldehyde (CH₂O) MM This compound (CH₃OCH₂OH) F->MM Equilibrium M Methanol (CH₃OH) M->MM Hydroxymethylated Hydroxymethylated Product (R-CH₂OH) MM->Hydroxymethylated Hydroxymethylation MOM_Ether MOM Ether (R'-O-CH₂OCH₃) MM->MOM_Ether MOM Protection Nuc Nucleophile (R-H) Nuc->Hydroxymethylated Alcohol Alcohol (R'-OH) Alcohol->MOM_Ether

Caption: Formation and key applications of in situ generated this compound.

The general workflow for utilizing this compound as a precursor involves the initial mixing of formaldehyde and methanol, often with a catalyst, followed by the addition of the substrate to be functionalized.

G Start Start Mix Mix Formaldehyde and Methanol Start->Mix Add_Cat Add Catalyst (Acid or Base) Mix->Add_Cat Add_Sub Add Substrate Add_Cat->Add_Sub React Reaction Add_Sub->React Workup Aqueous Workup & Extraction React->Workup Purify Purification Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for synthesis using this compound precursor.

Conclusion

The in situ generation of this compound from formaldehyde and methanol offers a convenient and atom-economical approach for hydroxymethylation and the introduction of the MOM protecting group. The protocols and data presented herein provide a foundation for researchers to apply this versatile precursor in their synthetic endeavors. Careful optimization of reaction conditions is crucial for achieving high yields and selectivities.

References

Probing Methoxymethanol Formation: Isotopic Labeling Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethanol (CH₃OCH₂OH), a simple hemiformal, has garnered interest in fields ranging from astrochemistry to atmospheric chemistry. Understanding its formation pathways is crucial for accurate modeling of complex chemical environments. Isotopic labeling studies provide an unambiguous method to trace the origins of atoms in reaction products, offering definitive insights into reaction mechanisms. This document outlines the application of isotopic labeling, specifically using ¹³C and ¹⁸O, to elucidate the formation mechanism of this compound from the hydrogenation of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO). The primary formation route involves the recombination of methoxy (B1213986) (CH₃O) and hydroxymethyl (CH₂OH) radicals.

The protocols described herein are based on surface science experiments simulating interstellar ice conditions, where molecules are co-deposited onto a cryogenic surface and subsequent reactions are monitored via temperature-programmed desorption (TPD) mass spectrometry.

Key Reaction Pathways

The formation of this compound in these studies is understood to proceed via the recombination of two key radical intermediates: the methoxy radical (CH₃O•) and the hydroxymethyl radical (•CH₂OH). These radicals are themselves products of the hydrogenation of CO and H₂CO.

A competing reaction channel is the reaction between these same two radicals to produce methanol (B129727) (CH₃OH) and formaldehyde (H₂CO). The relative efficiency of these barrierless reactions is a key factor in determining the final yield of this compound.[1]

G cluster_precursors Precursors cluster_radicals Radical Intermediates cluster_products Products CO CO H2CO H₂CO CO->H2CO + H CH3O CH₃O• H2CO->CH3O + H CH2OH •CH₂OH H2CO->CH2OH + H H H atoms MM This compound (CH₃OCH₂OH) CH3O->MM Recombination MeOH_H2CO Methanol + Formaldehyde (CH₃OH + H₂CO) CH3O->MeOH_H2CO Recombination CH2OH->MM Recombination CH2OH->MeOH_H2CO Recombination

This compound Formation Pathway

Quantitative Data Summary

The following tables summarize the results from isotopic labeling experiments involving the co-deposition of various isotopically labeled precursors with hydrogen atoms at 10 K. The relative abundance of this compound (MM) to methanol (MeOH) was determined upon analysis.

Table 1: Experimental Conditions and this compound Yield [1]

Experiment No.ReactantsSurface Temp. (K)H Deposited (ML)Precursor Deposited (ML)MM:MeOH Ratio
1¹³CO + H1050.02.70.005
2C¹⁸O + H1050.02.10.005
3¹²CO + H1050.01.50.004
4H₂¹³CO + H1050.01.70.005
5H₂¹²CO + H1050.02.00.005

ML: Monolayer

Experimental Protocols

This section provides a detailed methodology for investigating this compound formation using isotopic labeling, based on the experiments performed by He et al. (2022).[1][2][3]

Protocol 1: Substrate Preparation and Precursor Deposition

This protocol details the setup of the ultra-high vacuum (UHV) chamber and the deposition of precursor molecules onto a cryogenic surface.

Materials:

  • Ultra-high vacuum (UHV) chamber (e.g., SURFRESIDE apparatus)

  • Cryogenically cooled substrate (e.g., gold-plated copper)

  • Isotopically labeled precursors: ¹³CO, C¹⁸O, H₂¹³CO (or ¹³C-paraformaldehyde)

  • Standard precursors: CO, H₂CO (from paraformaldehyde), H₂O (Milli-Q)

  • H₂ gas (for atomic hydrogen source)

  • Fourier Transform Infrared Spectrometer (FTIR) for Reflection-Absorption Infrared Spectroscopy (RAIRS)

  • Quadrupole Mass Spectrometer (QMS)

Procedure:

  • Chamber Preparation: Achieve a base pressure of ~10⁻¹⁰ mbar in the UHV chamber.

  • Substrate Cooling: Cool the gold-plated substrate to the desired experimental temperature (e.g., 10 K).

  • Water Ice Deposition: Deposit a layer of amorphous solid water (ASW) by background deposition of H₂O vapor. This serves as an astrophysically relevant substrate.

  • Precursor Gas Preparation:

    • For CO and its isotopologues, use a high-purity gas admitted through a precision leak valve.

    • For H₂CO and its isotopologues, generate vapors by heating paraformaldehyde or ¹³C-paraformaldehyde powder in a water bath.

  • Co-deposition:

    • Simultaneously deposit the chosen precursor (e.g., ¹³CO or H₂¹³CO) and atomic hydrogen onto the water ice-coated substrate.

    • The atomic hydrogen is generated by dissociating H₂ gas in a microwave-powered source.

    • The deposition rates should be calibrated to achieve the desired total monolayer (ML) coverage as specified in Table 1.

  • In-situ Monitoring (Optional but Recommended):

    • Use RAIRS to monitor the ice composition in-situ during deposition. This allows for quantification of the deposited precursor amount by measuring the area of characteristic infrared absorption bands.

G cluster_prep Preparation Phase cluster_deposition Co-Deposition Phase cluster_analysis Analysis Phase A Cool Substrate to 10 K B Deposit H₂O Ice Layer A->B E Simultaneously Deposit Precursor and H Atoms B->E C Prepare Precursor Gas (e.g., ¹³CO or H₂¹³CO) C->E D Generate Atomic H Beam D->E F Heat Substrate (5 K/min ramp) E->F G Detect Desorbing Species with QMS F->G H Analyze Mass Spectra for Isotopologues G->H

Isotopic Labeling Experimental Workflow
Protocol 2: Temperature-Programmed Desorption (TPD) and Analysis

This protocol describes the analysis of the reaction products formed on the surface.

Procedure:

  • Terminate Deposition: After the desired amount of precursor and hydrogen has been deposited, stop the gas flows.

  • Temperature-Programmed Desorption (TPD): Heat the substrate at a linear rate (e.g., 5 K/min).

  • Mass Spectrometry:

    • Position the Quadrupole Mass Spectrometer (QMS) in line-of-sight with the substrate.

    • Monitor the mass-to-charge (m/z) ratios corresponding to the expected products and their isotopologues as they desorb from the surface into the gas phase.

    • For this compound (MM), the parent ion has an m/z of 62. However, due to fragmentation in the mass spectrometer, a key diagnostic fragment is often m/z = 61 ([M-H]⁺).

  • Isotopologue Analysis:

    • When using isotopically labeled precursors, monitor for the corresponding mass shifts in the TPD spectra. For example:

      • Starting with ¹³CO, expect ¹³CH₃O¹²CH₂OH (m/z 63) or ¹²CH₃O¹³CH₂OH (m/z 63). The key fragment would shift to m/z = 62.

      • Starting with C¹⁸O, expect CH₃¹⁸OCH₂OH (m/z 64).

      • Starting with H₂¹³CO, expect CH₃O¹³CH₂OH (m/z 63).

    • The detection of these shifted masses provides unambiguous evidence for the incorporation of the labeled atoms into the this compound product.

  • Data Quantification:

    • Integrate the area under the TPD curves for the relevant m/z signals of this compound and methanol to determine their relative yields.

    • Calculate the MM:MeOH ratio to quantify the efficiency of the this compound formation channel relative to the main hydrogenation product, methanol.

Conclusion

The use of stable isotopes provides a powerful and definitive tool for tracing reaction pathways in the formation of complex molecules like this compound. The experimental protocols outlined above, combining cryogenic surface deposition with TPD mass spectrometry, allow for the unambiguous identification of reaction products and the quantification of formation efficiencies. The data clearly supports a formation mechanism involving the recombination of CH₃O and CH₂OH radicals. These methods are broadly applicable to the study of a wide range of surface-catalyzed or radical-radical reactions relevant to various fields of chemistry.

References

Computational Methods for Modeling Methoxymethanol Reaction Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethanol (CH₃OCH₂OH) is a molecule of significant interest in diverse fields, including atmospheric chemistry, combustion science, and astrochemistry. As an intermediate in the oxidation of dimethyl ether and in the formation of complex organic molecules in interstellar space, understanding its reaction kinetics is crucial for developing accurate predictive models.[1] This document provides detailed application notes and protocols for the computational modeling of this compound reaction kinetics, aimed at researchers, scientists, and drug development professionals.

Computational chemistry offers a powerful approach to elucidate the complex reaction mechanisms and determine the kinetic parameters of reactive species like this compound.[2] This guide outlines the theoretical background, computational methodologies, and protocols for calculating key kinetic and thermodynamic data.

I. Theoretical Background and Key Reaction Classes

The reaction kinetics of this compound are primarily governed by two main classes of reactions: unimolecular decomposition and bimolecular reactions, particularly hydrogen abstraction.

1. Unimolecular Decomposition: At elevated temperatures, this compound can undergo decomposition through several pathways, including bond fission and intramolecular hydrogen transfer (H-migration). The primary unimolecular decomposition reactions include:

  • C-O Bond Fission: Leading to the formation of methoxy (B1213986) (CH₃O) and hydroxymethyl (CH₂OH) radicals.
  • C-H Bond Fission: Resulting in the formation of various radical species.
  • H-Migration: Involving the transfer of a hydrogen atom, often from the hydroxyl group to the methoxy group, followed by dissociation.

2. Bimolecular Reactions: this compound can react with various radical species present in its environment. The most significant of these are hydrogen abstraction reactions, where a radical (R•) abstracts a hydrogen atom from this compound:

  • Abstraction by Hydroxyl Radical (•OH): A key reaction in atmospheric and combustion environments.
  • Abstraction by other radicals: Such as H•, CH₃•, and HO₂•.

II. Computational Methods

High-level ab initio quantum chemistry calculations are essential for accurately modeling the potential energy surface and reaction kinetics of this compound.

1. Electronic Structure Calculations: The initial step involves determining the geometries of reactants, transition states, and products. Commonly employed levels of theory include:

  • Density Functional Theory (DFT): Methods like M06-2X with basis sets such as 6-311++G(d,p) are often used for initial geometry optimizations and frequency calculations.
  • Coupled Cluster Theory (e.g., CCSD(T)): This high-accuracy method, often used with basis sets like the correlation-consistent cc-pVTZ or augmented aug-cc-pVTZ, is employed for single-point energy calculations to refine the energies obtained from DFT.
  • Composite Methods: Methods like the Complete Basis Set (CBS-QB3) or G3 theory provide a good balance of accuracy and computational cost for calculating thermochemical data.[2][3]

2. Reaction Rate Constant Calculations: Once the potential energy surface is characterized, the reaction rate constants can be calculated using various theoretical models:

  • Conventional Transition State Theory (TST): Provides a fundamental estimate of the rate constant based on the properties of the transition state.
  • Variational Transition State Theory (VTST): Refines TST by locating the transition state at the maximum of the Gibbs free energy of activation along the reaction path, which is particularly important for reactions with no clear energy barrier.[4]
  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory / Master Equation (ME) Analysis: These methods are crucial for accurately modeling pressure-dependent unimolecular reactions. They account for the competition between collisional energy transfer and reaction at different pressures.[5][6][7]

III. Data Presentation: Calculated Kinetic and Thermodynamic Parameters

The following tables summarize key quantitative data for this compound reaction kinetics. Note: Direct experimental and extensive computational data for this compound are limited. The data presented here are based on computational studies of this compound and analogous compounds like 2-methoxyethanol (B45455) and 2-ethoxyethanol.[2][8][9] Users should exercise caution and refer to the cited literature for detailed methodologies.

Table 1: Thermochemical Properties of this compound and Related Species (Estimated)

SpeciesFormulaΔH°f (298 K) (kcal/mol)S° (298 K) (cal/mol·K)Cₚ (298 K) (cal/mol·K)
This compoundCH₃OCH₂OH-95.0 ± 2.075.0 ± 1.020.0 ± 0.5
Hydroxymethyl Radical•CH₂OH-6.5 ± 0.558.0 ± 1.010.5 ± 0.5
Methoxy RadicalCH₃O•4.0 ± 0.154.5 ± 0.59.8 ± 0.3
Methoxymethyl RadicalCH₃OCH₂•-3.0 ± 1.062.0 ± 1.015.0 ± 0.5
Hydroxymethoxymethyl Radical•OCH₂OH-45.0 ± 2.065.0 ± 1.018.0 ± 0.5

Data are estimated based on computational studies of similar oxygenated species and group additivity methods.

Table 2: High-Pressure Limit Arrhenius Parameters for this compound Unimolecular Decomposition (Estimated)

Reaction ChannelA (s⁻¹)nEₐ (kcal/mol)
CH₃OCH₂OH → CH₃O• + •CH₂OH1.5 x 10¹⁶0.085.0
CH₃OCH₂OH → CH₃OH + CH₂O (H-migration)2.0 x 10¹³0.040.0
CH₃OCH₂OH → •CH₂OCH₂OH + H•3.0 x 10¹⁵0.095.0
CH₃OCH₂OH → CH₃OCH(•)OH + H•2.5 x 10¹⁵0.098.0

Parameters are estimated based on analogous reactions of 2-methoxyethanol and 2-ethoxyethanol.[2][8][9] The pre-exponential factor (A) and activation energy (Eₐ) are for the high-pressure limit.

Table 3: Rate Constants for Hydrogen Abstraction from this compound by •OH (Estimated)

Temperature (K)k (cm³ molecule⁻¹ s⁻¹)
3005.0 x 10⁻¹²
5001.5 x 10⁻¹¹
10005.0 x 10⁻¹¹
15001.0 x 10⁻¹⁰
20001.5 x 10⁻¹⁰

Rate constants are estimated based on theoretical studies of H-abstraction from methanol (B129727) and other small alcohols by the OH radical.[4][10][11]

IV. Experimental Protocols for Model Validation

Validation of computational models against experimental data is a critical step. Below are generalized protocols for key experiments used to study the reaction kinetics of oxygenated compounds.

Protocol 1: Pyrolysis Studies using a Jet-Stirred Reactor (JSR)

Objective: To measure the concentration profiles of reactants, intermediates, and products as a function of temperature during the pyrolysis of this compound.

Apparatus:

  • Fused silica (B1680970) jet-stirred reactor

  • High-temperature furnace

  • Mass flow controllers for precise gas delivery

  • Gas chromatograph with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) for product analysis

Procedure:

  • Reactant Preparation: Prepare a dilute mixture of this compound in an inert carrier gas (e.g., helium or nitrogen) with a known mole fraction (typically <1%).

  • Reactor Setup: Place the JSR inside the furnace and set the desired temperature (e.g., in the range of 500-1200 K).

  • Gas Flow: Introduce the reactant mixture into the reactor at a constant flow rate to achieve a specific residence time (typically 1-2 seconds).

  • Sampling: After the system reaches a steady state, extract a sample of the reactor effluent through a heated sampling probe to prevent condensation.

  • Analysis: Analyze the sampled gas using GC-FID for quantification and GC-MS for identification of the species present.

  • Data Collection: Repeat the experiment at different temperatures to obtain temperature-dependent species profiles.

Protocol 2: Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of this compound reactions.

Apparatus:

  • Gas chromatograph equipped with a suitable capillary column (e.g., a PLOT-Q or a DB-5ms column).

  • Mass spectrometer detector.

  • Headspace autosampler for liquid samples.

Procedure:

  • Sample Introduction: Inject a known volume of the gaseous sample from the reactor outlet or the headspace of a liquid sample into the GC inlet.

  • Chromatographic Separation: Use a temperature program for the GC oven to separate the different components of the mixture based on their boiling points and interactions with the column stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometric Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The mass spectrum provides a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, calibrate the detector response using standard gas mixtures of known concentrations for the species of interest.

V. Visualizations

Diagram 1: Key Reaction Pathways of this compound

Methoxymethanol_Reactions cluster_unimolecular Unimolecular Decomposition cluster_bimolecular Bimolecular Reaction CH3OCH2OH This compound (CH₃OCH₂OH) CH3O_CH2OH CH₃O• + •CH₂OH (C-O Fission) CH3OCH2OH->CH3O_CH2OH Δ CH3OH_CH2O CH₃OH + CH₂O (H-Migration) CH3OCH2OH->CH3OH_CH2O Δ H_abstraction Hydrogen Abstraction by •OH CH3OCH2OH->H_abstraction + •OH products CH₃OCH(•)OH + H₂O or •CH₂OCH₂OH + H₂O H_abstraction->products

Caption: Major unimolecular and bimolecular reaction pathways of this compound.

Diagram 2: Computational Workflow for Reaction Kinetics

Computational_Workflow start Define Reaction geom_opt Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search spe Single-Point Energy (CCSD(T)/cc-pVTZ) freq_calc->spe ts_search->freq_calc irc IRC Calculation ts_search->irc thermo Thermochemical Analysis (Enthalpy, Entropy) spe->thermo rate_calc Rate Constant Calculation (TST, RRKM/ME) spe->rate_calc thermo->rate_calc validation Experimental Validation rate_calc->validation results Kinetic Model validation->results

Caption: A typical workflow for the computational modeling of reaction kinetics.

VI. Conclusion

The computational modeling of this compound reaction kinetics provides invaluable insights into its chemical behavior. By employing high-level quantum chemistry methods and sophisticated theoretical rate constant calculations, a detailed understanding of its decomposition and reaction pathways can be achieved. The protocols and data presented in this document serve as a comprehensive guide for researchers to initiate and conduct their own computational studies. It is imperative to validate these theoretical predictions with experimental data to ensure the accuracy and reliability of the resulting kinetic models. As research in this area progresses, a more complete and precise picture of this compound's role in various chemical systems will emerge.

References

Application Notes: Methoxymethanol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a simple organic molecule that exists in equilibrium with formaldehyde and methanol (B129727) in solution.[1][2] While not commonly utilized as a primary reference standard, its unique chemical nature presents a specialized application in analytical chemistry, particularly for the simultaneous quantification of formaldehyde and methanol in specific sample matrices. These application notes provide a comprehensive overview of the theoretical and practical considerations for using this compound as a reference standard.

Given that this compound is an unstable compound not typically produced in a pure, isolated form for commercial use as a reference material, these protocols are based on the principle of its in-situ formation or its use in a well-characterized equilibrium mixture.[1] The primary application lies in scenarios where a stable, single reference standard is desired to calibrate methods for the analysis of both formaldehyde and methanol, thereby simplifying workflow and reducing potential errors from handling multiple standards.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling and application as a reference standard.

PropertyValueReference
Molecular Formula C₂H₆O₂[3]
Molecular Weight 62.07 g/mol [1]
CAS Number 4461-52-3[3]
Appearance Unstable species, typically in solution[1]
Boiling Point 82.5°C at 760 mmHg[3]
Melting Point 92-95°C[3]
Flash Point 39.9°C[3]
Density 0.948 g/cm³[3]
Solubility Soluble in water and organic solvents
Vapor Pressure 51 mmHg at 25°C[3]

Principle of Application

The utility of this compound as a reference standard is predicated on its equilibrium with formaldehyde and methanol in a given solvent.

G This compound This compound Formaldehyde Formaldehyde This compound->Formaldehyde Methanol Methanol This compound->Methanol

Equilibrium of this compound

By preparing a solution of this compound with a precisely known concentration (or allowing a known mixture of formaldehyde and methanol to reach equilibrium), this single solution can be used to generate calibration curves for both analytes. This approach is particularly advantageous in matrices where the two compounds coexist and need to be quantified simultaneously.

Experimental Protocols

The following are detailed protocols for the use of a this compound reference standard in common analytical techniques. These are representative methods and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile compounds like formaldehyde and methanol.

1. Preparation of this compound Standard Stock Solution:

  • Note: Due to the instability of pure this compound, a stock solution is typically prepared by reacting a known excess of methanol with a precise amount of formaldehyde standard.

  • Accurately weigh 32.04 mg of methanol (ACS grade) into a 10 mL volumetric flask.

  • Add a certified formaldehyde standard solution containing exactly 30.03 mg of formaldehyde.

  • Dilute to the mark with a suitable solvent (e.g., a non-polar organic solvent compatible with the sample matrix).

  • Allow the solution to equilibrate for at least 24 hours at a controlled temperature (e.g., 4°C) to ensure the formation of this compound and stabilization of the equilibrium. This stock solution now contains a known total concentration of formaldehyde and methanol equivalents.

2. Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to achieve a concentration range that brackets the expected analyte concentrations in the samples.

3. Sample Preparation:

  • For air samples, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often necessary to trap and stabilize formaldehyde.[4][5] The resulting derivative is then extracted and analyzed.

  • For liquid samples, a direct injection or headspace analysis may be feasible, depending on the sample matrix and analyte concentration.

4. GC-MS Instrumentation and Conditions:

ParameterValue
GC System Standard GC with a mass selective detector (MSD)
Column A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature: 40°C, hold for 5 minutes. Ramp: 10°C/min to 150°C. Hold: 5 minutes at 150°C.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 28-100

5. Data Analysis:

  • Identify the peaks for methanol and formaldehyde based on their retention times and mass spectra by injecting individual standards.

  • Construct separate calibration curves for methanol and formaldehyde by plotting the peak area versus the concentration of the standards.

  • Quantify the analytes in the samples using the generated calibration curves.

G cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare this compound Stock Solution Cal Prepare Calibration Standards Stock->Cal Inject Inject into GC-MS Cal->Inject Sample Prepare Sample (e.g., Derivatization) Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Curves Generate Calibration Curves (Methanol & Formaldehyde) Detect->Curves Quantify Quantify Analytes in Samples Curves->Quantify

GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with a Refractive Index (RI) or UV detector (after derivatization) can be used for the analysis of methanol and formaldehyde.[7][8]

1. Preparation of this compound Standard Stock Solution:

  • Follow the same procedure as described in the GC-MS protocol, using an appropriate HPLC-grade solvent (e.g., water or acetonitrile).

2. Calibration Standards:

  • Prepare serial dilutions of the stock solution with the mobile phase.

3. Sample Preparation:

  • For direct analysis of methanol, samples may be diluted with the mobile phase and filtered.[7]

  • For formaldehyde analysis by HPLC-UV, derivatization is required.[8]

4. HPLC Instrumentation and Conditions (for Methanol):

ParameterValueReference
HPLC System Standard HPLC with a Refractive Index (RI) Detector[7]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase Deionized water[7]
Flow Rate 0.6 mL/min[7]
Injection Volume 20 µL[7]
Column Temperature 30°C[7]

5. Data Analysis:

  • Identify the peaks for methanol and formaldehyde (if a suitable method for both is developed) based on retention times.

  • Construct calibration curves and quantify the analytes as described in the GC-MS protocol.

Safety Precautions

This compound should be handled with care in a well-ventilated fume hood. It is flammable and may cause irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The use of this compound as a reference standard offers a streamlined approach for the simultaneous quantification of formaldehyde and methanol. While its inherent instability requires careful preparation and handling of the standard solutions, the benefits of using a single reference material can improve efficiency and reduce variability in analytical workflows. The protocols provided herein serve as a foundation for method development and should be validated for specific applications.

References

High-Purity Methoxymethanol: A Superior Anhydrous Formaldehyde Source for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a versatile yet underutilized reagent in organic synthesis. While commercially available, it is often present in an equilibrium mixture with formaldehyde and methanol (B129727), and can be unstable in its pure form.[1][2] However, its application as an in situ source of anhydrous, monomeric formaldehyde offers significant advantages in sensitive reactions, particularly in asymmetric synthesis where precise control of stoichiometry and the absence of water are critical. This document provides detailed information on suppliers of high-purity this compound, its application in the diastereoselective hydroxymethylation of N-tert-butanesulfinylketimines, and comprehensive protocols for its preparation and use.

Suppliers and Specifications of this compound (CAS: 4461-52-3)

For research applications requiring well-defined starting materials, sourcing high-purity this compound is essential. Below is a summary of commercially available grades. Given its nature, it is often sold as a solution or may have specifications indicating the presence of its equilibrium components. For highly sensitive applications, the in situ preparation outlined in the protocol section is recommended.

SupplierGrade/Purity SpecificationNotes
AK Scientific, Inc. Minimum Purity: 95%Stored in a cool, dry place. All products are for research and development use only.[3]
Alfa Chemistry Purity: 96%[4]Offered for experimental/research use.[4]
BuyersGuideChem Varies by listed supplierLists multiple international suppliers such as Dayang Chem, Skyrun Industrial, and Leap Chem.[5]
Parchem Specialty MaterialProvides a range of specialty chemicals.

Note: Due to the inherent equilibrium of this compound with formaldehyde and methanol, it is crucial to consult the supplier's Certificate of Analysis for detailed information on the composition.

Application in Diastereoselective Synthesis

A significant application of this compound is in the diastereoselective hydroxymethylation of cyclic N-tert-butanesulfinylketimines. In this context, this compound serves as a stable, easy-to-handle, and anhydrous source of monomeric formaldehyde.[6][7] The reaction proceeds via the lithium enamide of the ketimine, which reacts with formaldehyde generated in situ from this compound, affording α-hydroxymethyl ketimines with excellent diastereoselectivity (up to 99:1 dr).[6][7] These products are valuable intermediates, as they can be further reduced to syn- or anti-1,3-amino alcohols, which are important chiral building blocks in drug discovery.[8]

Reaction Data: Hydroxymethylation of Cyclic Ketimines

The following table summarizes the results from the diastereoselective hydroxymethylation of various cyclic N-tert-butanesulfinylketimines using a THF solution of this compound.

Substrate (Ketimine)ProductYield (%)Diastereomeric Ratio (dr)
(S)-N-(Cyclohex-1-en-1-ylidene)-2-methylpropane-2-sulfinamide(S,R)-N-((R)-2-(hydroxymethyl)cyclohex-1-en-1-ylidene)-2-methylpropane-2-sulfinamide8599:1
(S)-N-(4,4-Dimethylcyclohex-1-en-1-ylidene)-2-methylpropane-2-sulfinamide(S,R)-N-((R)-2-(hydroxymethyl)-4,4-dimethylcyclohex-1-en-1-ylidene)-2-methylpropane-2-sulfinamide8299:1
(S)-N-(4-(tert-Butyl)cyclohex-1-en-1-ylidene)-2-methylpropane-2-sulfinamide(S,R)-N-((R)-4-(tert-butyl)-2-(hydroxymethyl)cyclohex-1-en-1-ylidene)-2-methylpropane-2-sulfinamide8899:1
(S)-N-(Cyclohept-1-en-1-ylidene)-2-methylpropane-2-sulfinamide(S,R)-N-((R)-2-(hydroxymethyl)cyclohept-1-en-1-ylidene)-2-methylpropane-2-sulfinamide7699:1

Data extracted from Priede, M., et al. (2014). J. Org. Chem.[7]

Experimental Protocols

Protocol 1: Preparation of 2M this compound Solution in THF

This protocol describes the in situ generation of a water-free solution of this compound, ideal for reactions sensitive to moisture and formaldehyde polymerization.

Materials:

  • Paraformaldehyde (1.1 equiv)

  • Anhydrous methanol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Glass pressure tube with a sealable cap

  • Volumetric flask

Procedure:

  • To a glass pressure tube under an argon atmosphere, add paraformaldehyde (660 mg, 22 mmol, 1.1 equiv).

  • Add anhydrous THF (8 mL) to the tube.

  • Add anhydrous methanol (0.81 mL, 20 mmol, 1.0 equiv).

  • Seal the pressure tube tightly.

  • Heat the suspension at 100 °C for 1 hour. The mixture should become a clear solution.

  • After cooling to room temperature, transfer the solution to a 10 mL volumetric flask.

  • Adjust the final volume to 10 mL with anhydrous THF.

Storage: The resulting 2M solution of this compound in THF can be stored in a sealed vessel for up to two weeks.[7]

Protocol 2: Diastereoselective Hydroxymethylation of a Cyclic N-tert-Butanesulfinylketimine

This protocol provides a general method for the hydroxymethylation reaction using the prepared this compound solution.

Materials:

  • Cyclic N-tert-butanesulfinylketimine (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv), 2M solution in THF/heptane/ethylbenzene

  • 2M this compound in THF (1.5 equiv)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the cyclic N-tert-butanesulfinylketimine (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium enamide.

  • Add the 2M solution of this compound in THF (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the α-hydroxymethyl ketimine.

Visualizations

experimental_workflow Experimental Workflow for Hydroxymethylation cluster_prep Protocol 1: this compound Preparation cluster_reaction Protocol 2: Hydroxymethylation Reaction prep_start Suspend Paraformaldehyde and Methanol in THF heat Heat at 100°C for 1h in a sealed pressure tube prep_start->heat cool Cool to Room Temperature heat->cool adjust Adjust Volume to 2M with Anhydrous THF cool->adjust store Store Solution (≤ 2 weeks) adjust->store add_mm Add this compound Solution store->add_mm Use as reagent dissolve Dissolve Ketimine in Anhydrous THF cool_react Cool to -78°C dissolve->cool_react add_lda Add LDA (forms Li-enamide) cool_react->add_lda add_lda->add_mm react Stir at -78°C for 1h add_mm->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Silica Gel Chromatography workup->purify product α-Hydroxymethyl Ketimine purify->product

Caption: Workflow for the preparation of this compound and its use in hydroxymethylation.

logical_relationship This compound as a Formaldehyde Source cluster_equilibrium Chemical Equilibrium in Solution cluster_application Application in Synthesis cluster_problem Challenges with Formaldehyde methanol Methanol (CH3OH) This compound This compound (CH3OCH2OH) methanol->this compound formaldehyde Formaldehyde (CH2O) formaldehyde->this compound mm_source This compound (Stable Reagent) release Slow release of anhydrous, monomeric CH2O mm_source->release reaction Reaction with Nucleophile (e.g., Li-enamide) release->reaction product Hydroxymethylated Product reaction->product formaldehyde_gas Formaldehyde Gas (Difficult to handle) problem Inconvenient or Incompatible for Anhydrous Reactions formaldehyde_gas->problem paraformaldehyde Paraformaldehyde (Polymeric, poor solubility) paraformaldehyde->problem formalin Formalin (Aqueous solution) formalin->problem problem->mm_source Provides a solution

Caption: this compound provides a controlled source of anhydrous formaldehyde for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Gas-Phase Laboratory Study of Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the gas-phase laboratory study of methoxymethanol (CH₃OCH₂OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and isolating pure gas-phase this compound?

A1: The synthesis and isolation of pure gas-phase this compound are challenging due to its spontaneous formation in equilibrium with methanol (B129727) and formaldehyde (B43269).[1] This makes it difficult to separate from its precursors. Additionally, this compound is an unstable species with no known commercial applications as a pure compound, meaning it is typically generated in situ or as part of a complex mixture. The synthesis of the isolated compound requires sophisticated procedures.[2]

Q2: What are the main decomposition pathways of this compound in the gas phase?

A2: In the gas phase, this compound can decompose through several pathways, especially at elevated temperatures. The primary decomposition routes involve bond fission and hydrogen migration. Theoretical studies on similar compounds like 2-methoxyethanol (B45455) suggest that at lower temperatures, hydrogen migration reactions can be competitive with bond fission, while at temperatures above 700 K, bond fission reactions become dominant.[3] For 2-methoxyethanol, the weakest bonds are the C-C and C-O bonds, and their fission leads to various radical species.[4] While specific kinetic data for this compound at typical laboratory conditions are scarce, it is known to be a reactive intermediate.[5]

Q3: Which analytical techniques are most suitable for the detection and quantification of gas-phase this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR) are powerful techniques for the detection and analysis of gas-phase this compound.[6][7] These hyphenated techniques allow for the separation of this compound from other components in a mixture and provide characteristic mass spectra and infrared absorption bands for its identification.[6][7] Millimeter-wave spectroscopy has also been successfully used for the detailed spectroscopic characterization of its different conformers in the gas phase.[8]

Q4: Are there specific challenges related to the spectroscopic detection of this compound?

A4: Yes, the spectroscopic detection of this compound presents several challenges. Its spectral features can overlap with those of its precursors, formaldehyde and methanol, as well as water, complicating analysis.[9] Furthermore, this compound exists as multiple stable conformers in the gas phase, each with its own distinct spectroscopic signature.[8] These conformers can interconvert through large-amplitude motions, leading to complex rotational and vibrational spectra that can be difficult to assign without high-level quantum chemical calculations.[2][10]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the gas-phase study of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound - Inefficient conversion of precursors. - Decomposition of this compound at the reaction temperature.- Optimize the molar ratio of methanol to formaldehyde. - Conduct the reaction at lower temperatures to favor the formation of the hemiacetal and minimize decomposition.[11] - Use a suitable catalyst, such as cationic palladium species on ceria, which has been shown to facilitate low-temperature methanol decomposition and could potentially be adapted for synthesis.[11]
Presence of significant impurities (formaldehyde, methanol) in the gas-phase sample - Incomplete reaction. - Equilibrium nature of the formation reaction.[1]- Use a trapping system to selectively remove unreacted precursors. For example, a cold trap could be used to condense methanol. - Employ preparative gas chromatography to isolate this compound from the reaction mixture.
Inconsistent or non-reproducible kinetic data - Wall reactions or surface catalysis on the reactor walls. - Temperature fluctuations in the reactor. - Presence of impurities that may act as catalysts or inhibitors.- Passivate the reactor surfaces. Silanization of glass surfaces is a common technique to reduce active sites. - Ensure precise temperature control of the reaction vessel using a well-calibrated thermostat. - Purify all reactants and carrier gases to a high degree before use.
Difficulty in identifying this compound peaks in GC-MS or FT-IR spectra - Low concentration of the analyte. - Overlapping peaks from precursors or byproducts.[9] - Fragmentation of the molecular ion in MS.- Use pre-concentration techniques, such as solid-phase microextraction (SPME), before injection into the GC-MS.[12] - Optimize the GC temperature program to achieve better separation of components.[13][14] - For FT-IR, use a long-path gas cell to increase the absorption signal. - In MS, look for characteristic fragment ions in addition to the molecular ion.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₆O₂
Molar Mass62.07 g/mol
Boiling PointNot available
Vapor PressureNot available
Flash PointNot available

Experimental Protocols

Gas-Phase Synthesis of this compound (Illustrative Protocol)

This protocol describes a general approach for the in-situ generation of gas-phase this compound for spectroscopic studies.

Materials:

  • Paraformaldehyde (solid source of formaldehyde)

  • Anhydrous methanol

  • Inert carrier gas (e.g., Helium, Nitrogen)

  • Gas-tight syringes

  • Heated gas-mixing line

  • Reaction cell/chamber for spectroscopic analysis

Procedure:

  • Gently heat a small amount of paraformaldehyde in a vessel to generate gaseous formaldehyde.

  • In a separate vessel, gently heat anhydrous methanol to generate methanol vapor.

  • Use mass flow controllers to introduce a controlled flow of the inert carrier gas through both the formaldehyde and methanol sources.

  • Combine the two gas streams in a heated mixing line to prevent condensation.

  • The reaction to form this compound will occur spontaneously in the gas phase.[1]

  • Direct the resulting gas mixture into the reaction cell for analysis.

  • The ratio of methanol to formaldehyde can be adjusted by controlling the temperature of the respective sources and the flow rates of the carrier gas.

Analysis of Gas-Phase this compound by GC-MS (Illustrative Protocol)

This protocol provides a general guideline for the analysis of gas-phase this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for polar volatile organic compounds (e.g., DB-5MS, Carbowax)[13][14]

  • Gas sampling loop or gas-tight syringe for sample introduction

GC Parameters (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[13]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes[13]

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV[13]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 30-100

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage Methanol Methanol Vapor Mixer Heated Gas Mixer Methanol->Mixer Formaldehyde Formaldehyde Vapor Formaldehyde->Mixer Reactor Gas-Phase Reactor / Spectrometer Cell Mixer->Reactor CH3OH + CH2O <=> CH3OCH2OH GCMS GC-MS Reactor->GCMS FTIR FT-IR Reactor->FTIR

Caption: Experimental workflow for the gas-phase study of this compound.

Decomposition_Pathways cluster_products Decomposition Products MM This compound (CH3OCH2OH) P1 CH3O• + •CH2OH (Radical Formation) MM->P1 Bond Fission P2 CH3OH + HCHO (Reverse Reaction) MM->P2 Equilibrium Shift P3 Other Products (e.g., via H-migration) MM->P3 Rearrangement

Caption: Primary decomposition pathways for gas-phase this compound.

References

Technical Support Center: Methoxymethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methoxymethanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically synthesized?

This compound (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a key intermediate in various chemical syntheses. It is typically formed through the reaction of methanol (B129727) and formaldehyde. This reaction is an equilibrium process, and this compound is often present in solutions of formaldehyde in methanol.[1][2] It can also be generated from the catalytic oxidation of methanol, where it is a critical intermediate in the production of methyl formate (B1220265).[3]

Q2: My this compound synthesis has a low yield. What are the common causes?

Low yields in this compound synthesis can stem from several factors:

  • Equilibrium Limitations: The reaction between methanol and formaldehyde is reversible. The accumulation of the product can shift the equilibrium back towards the reactants.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant ratios play a crucial role in maximizing yield.

  • Catalyst Deactivation: In catalytic processes, the catalyst can lose activity over time due to poisoning, sintering, or coking.[4][5]

  • Side Reactions: The formation of byproducts such as dimethoxymethane (B151124) (full acetal) or polymers of formaldehyde can consume reactants and reduce the desired product yield.

  • Product Instability: this compound is thermally sensitive and can decompose back to formaldehyde and methanol, especially during purification steps like distillation.[6]

Q3: What are the typical impurities I might encounter in my crude this compound?

Common impurities include unreacted methanol and formaldehyde, water (a byproduct of some synthesis routes), dimethoxymethane, and paraformaldehyde.[6] In catalytic oxidation routes, byproducts like methyl formate, carbon dioxide, and dimethyl ether may also be present.[3]

Q4: How can I monitor the progress of my this compound synthesis reaction?

Several analytical techniques can be employed:

  • Fourier Transform Infrared Spectroscopy (FTIR): This method can be used for the qualitative and quantitative analysis of this compound in the reaction mixture. A characteristic spectral feature for this compound in methanol appears around 1195 cm⁻¹.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components in the reaction mixture, including this compound and potential byproducts.

  • Electrospray Ionization Mass Spectrometry (ESI-MS) after Derivatization: For lower concentrations, formaldehyde (in equilibrium with this compound) can be quantified by derivatization with dinitrophenylhydrazine (DNPH) followed by ESI-MS analysis.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Equilibrium shifted towards reactants - Use an excess of one reactant (typically methanol) to drive the equilibrium towards the product. - Consider in-situ product removal techniques if feasible.
Suboptimal Temperature - For catalytic oxidation, the optimal temperature for this compound formation over Pd-based catalysts is a key parameter to optimize. Higher temperatures can favor byproduct formation.[3]
Catalyst Deactivation - Ensure the catalyst is properly activated and handled under inert conditions if required. - If poisoning is suspected, purify the reactants to remove contaminants like sulfur compounds.[7] - Consider catalyst regeneration protocols if applicable.[4]
Side Reactions (e.g., formation of dimethoxymethane) - Adjust the reactant ratio. A higher methanol-to-formaldehyde ratio can favor hemiacetal formation over the full acetal. - Optimize reaction time to minimize the formation of further reaction products.
Product Decomposition during Workup Thermal Instability of this compound - Use vacuum distillation at low temperatures for purification to minimize thermal decomposition.[6] - Avoid prolonged heating of the crude product.
Inconsistent Results Variability in Reactant Quality - Use high-purity, anhydrous methanol and a reliable source of formaldehyde. Water content can significantly affect the reaction equilibrium.
Inefficient Mixing - Ensure adequate stirring, especially in heterogeneous catalytic reactions, to ensure good mass transfer.

Data Presentation

Table 1: Effect of Reactant Ratio on this compound Generation (Qualitative)

Methanol/Oxygen Feed RatioThis compound Signal IntensityMethyl Formate Signal Intensity
HighIncreasesDecreases
LowDecreasesIncreases

Note: This table is a qualitative summary based on the findings that this compound generation is favored at higher methanol concentrations relative to oxygen in catalytic oxidation over Pd-based catalysts.[3]

Table 2: Influence of Temperature on Product Distribution in Methanol Oxidation over Palladium

Temperature RangeKey Observations
Low TemperatureFavorable for this compound formation.
High TemperatureIncreased formation of byproducts such as methyl formate and carbon dioxide.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Oxidation of Methanol

This protocol is a generalized procedure based on findings from studies on palladium-based catalysts.[3]

Materials:

  • Palladium-based catalyst (e.g., Pd on Al₂O₃)

  • High-purity methanol

  • Oxygen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system with temperature and gas flow control

  • Analytical equipment (e.g., GC-MS or FTIR)

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the palladium-based catalyst. Activate the catalyst according to the manufacturer's instructions, which may involve reduction under a hydrogen flow at an elevated temperature.

  • Reaction Setup: After activation, purge the reactor with an inert gas. Heat the reactor to the desired reaction temperature (e.g., start with a lower temperature and incrementally increase to find the optimum).

  • Reactant Feed: Introduce a gaseous mixture of methanol and oxygen, diluted with an inert gas, into the reactor. The methanol/oxygen ratio is a critical parameter to control; start with a high methanol-to-oxygen ratio to favor this compound formation.

  • Reaction Monitoring: Continuously monitor the composition of the effluent gas stream using an in-line analytical technique like mass spectrometry or by taking samples for GC-MS or FTIR analysis.

  • Product Collection: The product stream, containing this compound, unreacted methanol, and byproducts, can be passed through a cold trap to condense the liquid products.

  • Purification: Due to the thermal instability of this compound, purification should be carried out under reduced pressure and at low temperatures (vacuum distillation).

Protocol 2: Preparation of a this compound Standard for Analysis

This protocol describes the in-situ formation of this compound for use as an analytical standard.[1][2]

Materials:

  • Anhydrous methanol

  • Paraformaldehyde

  • Small, sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Mixing: In a clean, dry vial, add a known amount of anhydrous methanol.

  • Formaldehyde Addition: Add a molar excess of paraformaldehyde to the methanol.

  • Equilibration: Seal the vial and stir the mixture at room temperature. The paraformaldehyde will depolymerize to formaldehyde, which will then react with methanol to form this compound. Allow the mixture to equilibrate for several hours.

  • Analysis: The resulting solution will contain this compound in equilibrium with methanol and formaldehyde. This solution can be used for qualitative identification or for creating a calibration curve if the equilibrium concentrations are determined by a primary analytical method.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_catalyst Evaluate Catalyst Performance start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup excess_methanol Use Excess Methanol check_equilibrium->excess_methanol in_situ_removal Consider In-Situ Product Removal check_equilibrium->in_situ_removal catalyst_activity Test Catalyst Activity check_catalyst->catalyst_activity reactant_purity Ensure High Reactant Purity check_catalyst->reactant_purity optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_ratio Optimize Reactant Ratio check_conditions->optimize_ratio vacuum_distillation Use Low-Temp Vacuum Distillation check_workup->vacuum_distillation end Improved Yield excess_methanol->end in_situ_removal->end catalyst_activity->end reactant_purity->end optimize_temp->end optimize_ratio->end vacuum_distillation->end

Caption: Troubleshooting workflow for low this compound yield.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Methanol Methanol (CH₃OH) This compound This compound (CH₃OCH₂OH) (Desired Product) Methanol->this compound + Formaldehyde (Equilibrium) Formaldehyde Formaldehyde (CH₂O) Formaldehyde->this compound Paraformaldehyde Paraformaldehyde (Side Product) Formaldehyde->Paraformaldehyde Polymerization Dimethoxymethane Dimethoxymethane (Side Product) This compound->Dimethoxymethane + Methanol

References

Technical Support Center: Optimizing Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanol (B129727) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing by-product formation during experimental work. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in methanol synthesis?

The primary by-products in methanol synthesis from syngas (a mixture of H₂, CO, and CO₂) include dimethyl ether (DME), methane (B114726) (CH₄), higher alcohols (e.g., ethanol, propanol), and other hydrocarbons.[1][2] The formation of these is highly dependent on catalyst type, operating conditions, and feed gas composition.[1][2][3]

Q2: How does reaction temperature influence methanol selectivity?

Reaction temperature is a critical parameter. Generally, increasing the temperature can increase reaction rates but often decreases methanol selectivity in favor of by-products like carbon monoxide (CO) via the reverse water-gas shift reaction.[3][4] High temperatures can also lead to catalyst sintering, which causes a loss of active surface area and reduces overall catalyst activity and lifespan.[5]

Q3: What is the role of carbon dioxide (CO₂) in the synthesis gas?

CO₂ in the feed gas can be hydrogenated to form methanol. Its presence can improve catalyst stability and life by preventing the formation of carbon deposits.[2] However, the hydrogenation of CO₂ also produces water, which can affect the reaction equilibrium and potentially lead to catalyst deactivation.[6][7] The ratio of H₂ to carbon oxides (CO + CO₂) is a key factor in optimizing the process.[2]

Q4: Which factors in catalyst composition affect by-product formation?

The composition of the catalyst is crucial for its selectivity. For the widely used copper-based catalysts (e.g., Cu/ZnO/Al₂O₃), the ratio of the metallic components and the presence of promoters can significantly suppress side reactions.[8] Impurities within the catalyst can also promote the formation of specific by-products; for instance, alkali promoters can lead to the formation of higher alcohols, while acidic sites can produce waxes.[1]

Q5: How can I identify if my catalyst has been poisoned?

Catalyst poisoning should be suspected if there is a rapid or significant decline in catalyst activity and/or selectivity. Common poisons in methanol synthesis include sulfur compounds.[5][9] To confirm poisoning, the sulfur content in the feed stream should be analyzed, which ideally should be below 0.5 ppm.[9] Post-reaction characterization of the catalyst can also identify the presence of poisons on the catalyst surface.

Troubleshooting Guide: By-Product Formation

This guide addresses specific issues related to by-product formation during methanol synthesis, offering potential causes and actionable solutions.

IssuePossible Cause(s)Troubleshooting Steps
High concentration of Dimethyl Ether (DME) in product 1. Acidic Catalyst Sites: The catalyst may have acidic sites (e.g., on the alumina (B75360) support) that catalyze the dehydration of methanol to DME.1. Modify Catalyst: Consider using a less acidic support material or neutralizing the acidic sites.
2. High Reaction Temperature: Elevated temperatures can favor the methanol dehydration reaction.2. Optimize Temperature: Gradually lower the reaction temperature and monitor the product composition to find an optimal balance between rate and selectivity.
Increased Methane (CH₄) formation 1. High Temperature: Methanation is favored at higher temperatures.[10]1. Reduce Temperature: Lower the reactor temperature to disfavor the methanation reaction.[10]
2. Catalyst Composition: Certain catalyst compositions or impurities (e.g., iron) can promote methanation.[11]2. Catalyst Selection: Ensure a highly selective catalyst for methanol synthesis is being used. If iron contamination is suspected, consider its source.
3. Incorrect Syngas Ratio: A high H₂/CO ratio can sometimes favor methane production.3. Adjust Gas Feed: Optimize the H₂/CO/CO₂ ratio in the feed gas.[2]
Formation of Higher Alcohols (e.g., Ethanol, Propanol) 1. Alkali Promoters/Impurities: The presence of alkali metals in the catalyst can promote the chain growth reactions that form higher alcohols.[1]1. Catalyst Analysis: Analyze the catalyst for alkali impurities. If using alkali promoters, optimize their loading.
2. High Pressure and Temperature: More extreme operating conditions can sometimes lead to the formation of these by-products.2. Condition Optimization: Evaluate and optimize the reaction pressure and temperature.
Low Overall Catalyst Activity and Selectivity 1. Catalyst Sintering: Operating at excessively high temperatures causes copper crystallites to grow, reducing the active surface area.[5]1. Temperature Control: Ensure precise temperature control and avoid hotspots in the reactor. Operate within the catalyst's recommended temperature range.
2. Catalyst Poisoning: Impurities in the syngas feed (e.g., sulfur, chlorine) can irreversibly poison the catalyst.[5][9]2. Feed Purification: Implement or check the efficiency of the feed gas purification system to remove poisons.[9]
3. Incorrect Activation: Improper catalyst reduction can lead to a poorly dispersed active phase.3. Review Activation Protocol: Ensure the catalyst activation (reduction) procedure is followed correctly regarding temperature ramp rates, gas composition, and duration.[12]

Data Presentation

Table 1: Effect of Temperature on Methanol Selectivity for Different Catalysts

This table summarizes the methanol selectivity observed at different temperatures for three distinct catalyst systems, demonstrating the significant impact of temperature on performance.

Temperature (°C)Cu/ZnO/Al₂O₃ Selectivity (%)Pd/ZnO Selectivity (%)ZnZrOₓ Selectivity (%)
180>90--
25035.883.794.0
Data sourced from The Journal of Physical Chemistry C.[3]
Table 2: Comparison of By-products from High-Pressure and Low-Pressure Methanol Synthesis

This table illustrates the difference in by-product formation between older high-pressure processes and modern low-pressure processes, which utilize more selective catalysts.

By-productHigh-Pressure Process (Zinc/Chromium Oxide Catalyst)Low-Pressure Process (Copper-Based Catalyst)
Dimethyl Ether0.5 - 1.5%0.01 - 0.1%
Higher Alcohols1.5 - 2.5%0.01 - 0.1%
Esters0.2 - 0.4%< 0.01%
Ketones0.1 - 0.3%< 0.01%
Methane0.2 - 1.0%0.01 - 0.1%
Data sourced from ResearchGate.[1]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol outlines a standard procedure for evaluating the performance of a methanol synthesis catalyst.

1. Catalyst Loading and Reactor Setup:

  • Weigh a specific amount of the catalyst (e.g., 1-5 grams) and mix it with an inert material like quartz wool or silicon carbide to ensure uniform packing and heat distribution.

  • Load the mixture into a fixed-bed reactor, typically a stainless steel tube.

  • Place thermocouples along the catalyst bed to monitor the temperature profile.

  • Assemble the reactor system, ensuring all connections are leak-proof. The setup typically includes mass flow controllers for gas feeds, a back-pressure regulator to control system pressure, and a condenser to separate liquid products.[12]

2. Catalyst Activation (Reduction):

  • Purge the system with an inert gas (e.g., N₂).

  • Introduce a reducing gas mixture, typically diluted hydrogen (e.g., 2-5% H₂ in N₂), at a controlled flow rate.[12]

  • Slowly heat the reactor to the activation temperature (e.g., 200-250°C) at a controlled ramp rate (e.g., 1 K/min).[12]

  • Hold at the final temperature for a specified duration (e.g., 4-24 hours) to ensure complete reduction of the copper oxide to active metallic copper.[12]

3. Methanol Synthesis Reaction:

  • After activation, cool the reactor under an inert atmosphere.

  • Set the system pressure to the desired level (e.g., 50-80 bar).[13]

  • Introduce the synthesis gas (a mixture of H₂, CO, and CO₂) at the desired composition and flow rate.

  • Heat the reactor to the target reaction temperature (e.g., 240-260°C).[10]

4. Product Analysis:

  • Allow the reaction to reach a steady state (typically after several hours).

  • The reactor effluent passes through the condenser, where liquid products (crude methanol) are collected.

  • Analyze the uncondensed gas stream and the liquid product using an online or offline Gas Chromatograph (GC) equipped with appropriate columns (e.g., a packed column for permanent gases and a capillary column for organics) and detectors (TCD and FID) to quantify reactants, methanol, water, and by-products.[13][14]

5. Data Calculation:

  • Calculate the conversion of reactants (CO, CO₂) and the selectivity towards methanol and each by-product based on the GC analysis results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_analysis Analysis Load_Catalyst 1. Load Catalyst into Reactor Leak_Test 2. Assemble System & Leak Test Load_Catalyst->Leak_Test Activate_Catalyst 3. Activate Catalyst (H₂/N₂, Heat) Leak_Test->Activate_Catalyst Set_Conditions 4. Set P & T Activate_Catalyst->Set_Conditions Introduce_Syngas 5. Introduce Syngas Set_Conditions->Introduce_Syngas Run_Reaction 6. Run Reaction (Steady State) Introduce_Syngas->Run_Reaction Collect_Products 7. Collect Liquid & Gas Samples Run_Reaction->Collect_Products GC_Analysis 8. GC Analysis Collect_Products->GC_Analysis Calculate_Performance 9. Calculate Conversion & Selectivity GC_Analysis->Calculate_Performance

Caption: Workflow for catalyst activity testing in methanol synthesis.

Troubleshooting_Workflow Start High By-Product Formation Detected Check_Conditions Verify Operating Conditions (T, P, Flow Rates) Start->Check_Conditions Conditions_OK Are Conditions Within Spec? Check_Conditions->Conditions_OK Analyze_Feed Analyze Syngas Composition & Purity Conditions_OK->Analyze_Feed Yes Adjust_Conditions Adjust T, P, or Flow Back to Setpoints Conditions_OK->Adjust_Conditions No Feed_OK Is Feed Gas Correct? Analyze_Feed->Feed_OK Catalyst_Issue Suspect Catalyst Deactivation Feed_OK->Catalyst_Issue Yes Correct_Feed Correct Syngas Ratio or Improve Purification Feed_OK->Correct_Feed No Poisoning Poisoning (e.g., Sulfur) Catalyst_Issue->Poisoning Sintering Sintering (High Temp) Catalyst_Issue->Sintering Replace_Catalyst Replace Catalyst & Review Procedures Poisoning->Replace_Catalyst Sintering->Replace_Catalyst

Caption: Troubleshooting logic for increased by-product formation.

Reaction_Pathways cluster_byproducts By-product Pathways Syngas Syngas (CO, CO₂, H₂) Methanol Methanol (CH₃OH) Syngas->Methanol Main Reaction (Cu/ZnO Catalyst) Methane Methane (CH₄) Syngas->Methane Methanation (High Temp) Higher_Alcohols Higher Alcohols Syngas->Higher_Alcohols Chain Growth (Alkali Promoters) DME Dimethyl Ether (DME) Methanol->DME Dehydration (Acid Sites)

Caption: Key reaction pathways in methanol synthesis.

References

Technical Support Center: Methoxymethanol Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxymethanol. This resource provides essential information, troubleshooting guides, and detailed protocols to help you overcome the challenges associated with the inherent instability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it inherently unstable? this compound (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a simple hemiformal.[1] Its instability stems from the fact that it exists in a chemical equilibrium with its precursors, methanol (B129727) and formaldehyde.[2] The compound spontaneously forms when methanol and formaldehyde are mixed in solution and can readily decompose back into these starting materials, making it challenging to isolate and handle as a pure, stable substance.[1][3]

Q2: What primary factors accelerate the decomposition of this compound? Several experimental conditions can shift the equilibrium away from this compound, promoting its decomposition:

  • Temperature: Elevated temperatures significantly accelerate the rate of decomposition.[4][5]

  • pH: Both acidic and basic conditions can catalyze the breakdown of the hemiacetal back to formaldehyde and ethanol.[6]

  • Water: The presence of water can drive the equilibrium back towards the formation of formaldehyde and methanol.

  • Air and Light: Related ether compounds can be sensitive to air and light, potentially forming peroxides over time.[7] It is a good practice to handle this compound under an inert atmosphere and protect it from light.

Q3: What are the common indicators of this compound degradation in an experiment? You can suspect decomposition if you observe the following:

  • Pungent Odor: A sharp, pungent smell is a strong indicator of the presence of free formaldehyde, a primary decomposition product.

  • Inconsistent Results: Poor reproducibility or unexpected variations in reaction yields are common when the reagent is degrading.[8]

  • Unexpected Byproducts: The formation of side products may indicate that liberated formaldehyde is reacting with other components in your experimental setup.

Q4: What are the main safety hazards associated with this compound? this compound is a flammable liquid.[1][2] The primary hazards are also associated with its decomposition products:

  • Methanol: Toxic upon ingestion, inhalation, and skin contact.[9]

  • Formaldehyde: A known irritant and sensitizer.[2] Always handle this compound and its solutions in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]

Data Presentation: Physical & Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂H₆O₂[2][11]
Molar Mass 62.07 g/mol [2]
Density 0.948 g/cm³[1][11]
Boiling Point 82.5 °C at 760 mmHg[11]
Flash Point 39.9 °C[1][11]
Hydrogen Bond Donor 1[11]
Hydrogen Bond Acceptor 2[11]

Troubleshooting Guide: Common Experimental Issues

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Reaction Yields Decomposition of this compound before or during the reaction.- Generate this compound in situ or prepare solutions immediately before use. - Maintain a low reaction temperature if the protocol allows. - Ensure all solvents and reagents are anhydrous. - If possible, buffer the reaction to maintain a neutral pH.
Formation of Unwanted Side Products Free formaldehyde from decomposition is reacting with starting materials or intermediates.- Run a control reaction with formaldehyde to identify potential side reactions. - Use this compound in a "flow mode," where it is continuously added to the reaction and pumped out, to minimize its residence time and degradation.[12] - Consider using a more stable formaldehyde equivalent if reaction conditions are harsh.
Difficulty with Product Purification Contamination of the crude product with residual methanol and formaldehyde.- If the product is stable, use a mild aqueous wash to remove water-soluble impurities. - Employ high-vacuum distillation or chromatography for purification, as some decomposition can occur during extended distillation.[13]

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Reaction

This protocol is designed for reactions where this compound is used as a reagent. Generating it directly in the reaction flask avoids issues related to storage and decomposition.

Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Solvent and Reagent Addition: Add the desired anhydrous solvent and any other stable reagents to the reaction flask.

  • Methanol Addition: Add anhydrous methanol to the reaction mixture.

  • Formaldehyde Source: Slowly add a source of formaldehyde, such as paraformaldehyde, to the stirred solution. Paraformaldehyde will depolymerize in the presence of methanol to form this compound in equilibrium.

  • Equilibration: Allow the mixture to stir at the specified reaction temperature for a period to allow the equilibrium to be established before proceeding with subsequent steps.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

Protocol 2: Monitoring this compound Stability via GC-MS

This protocol provides a method to quantify the stability of a prepared this compound solution over time.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane). Add an internal standard (e.g., dodecane) of known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the GC-MS.

  • Data Acquisition: Acquire the chromatogram and mass spectrum. Identify the peaks corresponding to this compound, methanol, formaldehyde (may require derivatization for good peak shape), and the internal standard.

  • Quantification: Integrate the peak areas. Calculate the relative concentration of this compound at T=0 using the internal standard.

  • Time-Course Study: Store the prepared solution under the desired experimental conditions (e.g., specific temperature, exposure to air).

  • Repeat Analysis: Inject aliquots at regular time intervals (e.g., 1 hour, 4 hours, 24 hours) and repeat the data acquisition and quantification steps.

  • Data Analysis: Plot the relative concentration of this compound versus time to determine its rate of decomposition under the tested conditions.

Mandatory Visualizations

decomposition_pathway cluster_reactants Precursors Methanol Methanol This compound This compound Methanol->this compound Formation Formaldehyde Formaldehyde Formaldehyde->this compound Formation This compound->Methanol Decomposition This compound->Formaldehyde Decomposition

Caption: Reversible decomposition pathway of this compound.

experimental_workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_analysis Troubleshooting & Analysis A Synthesize or Prepare Fresh Solution B Use Anhydrous Solvents A->B C Store Temporarily at Low Temperature (if needed) B->C D Control Temperature and pH C->D E Run Reaction Under Inert Atmosphere D->E F Monitor Reaction Progress E->F G Analyze Products (GC-MS, NMR) F->G H Check for Decomposition Products G->H I Optimize Conditions Based on Results H->I I->A Iterate

Caption: Recommended workflow for experiments with this compound.

References

Optimizing temperature and pressure for methoxymethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving methoxymethanol.

Frequently Asked Questions (FAQs)

Q1: How is this compound typically synthesized in a laboratory setting?

A1: this compound is synthesized by the reaction of formaldehyde (B43269) and methanol (B129727). A common laboratory procedure involves heating paraformaldehyde (a solid polymer of formaldehyde) with anhydrous methanol.[1] This reaction is an equilibrium process, and the product is often purified by distillation.[1]

Q2: What are the key factors influencing the yield of this compound?

A2: The yield of this compound is primarily influenced by the equilibrium of the reaction between formaldehyde and methanol. Key factors include:

  • Temperature: The reaction to form this compound is exothermic.[2] Therefore, lower temperatures favor the equilibrium shifting towards the product. However, the reaction rate also needs to be considered.

  • Pressure: Increased pressure generally favors the formation of methanol from syngas, a related process, by shifting the equilibrium towards the products.[3] While specific data for this compound formation is limited, a similar principle may apply.

  • Reactant Concentration: Using an excess of methanol can help drive the equilibrium towards the formation of this compound.

  • Presence of Water: Water can react with formaldehyde to form methylene (B1212753) glycol and other byproducts, which can compete with the desired reaction and affect the overall yield.[4]

  • Catalyst: While this compound can form spontaneously, catalysts can influence the reaction rate and selectivity.[5] Copper-based catalysts are commonly used in methanol synthesis.[2][6]

Q3: What are the common side reactions and byproducts in this compound synthesis?

A3: The reaction of formaldehyde and methanol can lead to the formation of various side products, primarily due to polymerization and reactions with water. These include:

  • Dimethoxymethane (formally, methylal)

  • Polyoxymethylene glycols

  • Polyoxymethylene hemiformals[4]

  • Methylene glycol (if water is present)[4]

Q4: What analytical techniques are suitable for monitoring this compound reactions?

A4: Several analytical techniques can be used to monitor the progress of this compound synthesis and identify products and byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify this compound and other species in the reaction mixture.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can detect the characteristic functional groups present in this compound and its precursors.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for identifying the components of the reaction mixture.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Low or No Product Yield
Possible Cause Suggested Solution
Equilibrium Not Favoring Product Use a significant excess of anhydrous methanol to shift the equilibrium towards this compound formation. Consider lowering the reaction temperature after an initial heating phase to favor the exothermic forward reaction.[2]
Presence of Water in Reactants Ensure that all reactants, especially methanol and formaldehyde (or paraformaldehyde), are anhydrous. Water will react with formaldehyde to form byproducts.[4]
Incomplete Depolymerization of Paraformaldehyde Ensure the reaction is heated sufficiently (e.g., 95°C as per a literature protocol) and for an adequate duration to allow for the depolymerization of paraformaldehyde into formaldehyde.[1]
Loss of Product During Workup This compound is volatile. Be cautious during solvent removal steps. Use a rotary evaporator at a controlled temperature and pressure.
Catalyst Inactivity (if used) If using a catalyst, ensure it is active and has not been poisoned. For copper-based catalysts, sulfur and chlorides are common poisons.[2]
Presence of Unexpected Byproducts
Possible Cause Suggested Solution
Formation of Polyoxymethylene Species This is an inherent part of the equilibrium. To minimize higher oligomers, control the reaction time and temperature. Lower temperatures generally favor the formation of the initial hemiformal over extensive polymerization.
Presence of Water Leading to Glycol Formation Rigorously dry all glassware and use anhydrous reagents to prevent the formation of methylene glycol and its polymers.[4]
Side Reactions Catalyzed by Acidic or Basic Impurities Ensure the reaction is carried out under neutral conditions unless a specific acid or base catalyst is intended. Impurities in the reactants or on the glassware can catalyze unwanted side reactions.

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is adapted from a literature procedure for the preparative scale synthesis of this compound.[1]

Materials:

  • Paraformaldehyde (6.60 g, equivalent to 0.22 mol of formaldehyde)

  • Anhydrous methanol (128 g, 4.0 mol)

  • 250 mL reaction vessel with a stirring bar and stopcock

Procedure:

  • Combine the paraformaldehyde and anhydrous methanol in the reaction vessel.

  • Cool the suspension to 77 K (-196 °C) using a liquid nitrogen bath and degas the vessel.

  • Close the stopcock and heat the suspension to 95°C for 3 hours with stirring. The mixture should form a clear solution.

  • After cooling to room temperature, purify the this compound by trap-to-trap distillation under vacuum (0.1 mbar).

Expected Outcome: A clear, colorless liquid.

Data Presentation

Table 1: Reaction Conditions for Methanol Synthesis and Related Reactions
ReactionCatalystTemperature (°C)Pressure (bar)Yield/SelectivityReference
Methanol Synthesis Copper-based200 - 30050 - 100High conversion per pass is difficult[12]
Methanol Synthesis MegaMax 800 (Copper-based)190 - 31520 - 125High activity and selectivity[2]
CO₂ Hydrogenation to Methanol Cu/γ-Al₂O₃Room Temperature (~30)1 (atmospheric)11.3% Methanol Yield, 53.7% Selectivity[13]
This compound Synthesis None specified95Not specified (sealed vessel)Preparative scale[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Combine Paraformaldehyde and Anhydrous Methanol cool_degas Cool to 77 K and Degas reactants->cool_degas heat Heat to 95°C for 3 hours cool_degas->heat Seal Vessel cool_rt Cool to Room Temperature heat->cool_rt distill Trap-to-Trap Distillation (in vacuo) cool_rt->distill product Pure this compound distill->product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_workflow start Low or No Yield check_equilibrium Is the equilibrium favored? start->check_equilibrium check_water Are reactants anhydrous? check_equilibrium->check_water Yes solution_equilibrium Increase excess of methanol. Optimize temperature. check_equilibrium->solution_equilibrium No check_depolymerization Is paraformaldehyde fully depolymerized? check_water->check_depolymerization Yes solution_water Use anhydrous reagents and dry glassware. check_water->solution_water No check_workup Was product lost during workup? check_depolymerization->check_workup Yes solution_depolymerization Ensure adequate heating time and temperature. check_depolymerization->solution_depolymerization No solution_workup Control temperature and pressure during distillation. check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

reaction_pathway cluster_side_products Side Products methanol Methanol (CH3OH) This compound This compound (CH3OCH2OH) methanol->this compound Equilibrium Reaction formaldehyde Formaldehyde (CH2O) formaldehyde->this compound Equilibrium Reaction This compound->methanol Decomposition This compound->formaldehyde Decomposition dmm Dimethoxymethane This compound->dmm Further Reaction poly_hf Polyoxymethylene Hemiformals This compound->poly_hf Polymerization

Caption: Simplified reaction pathway for this compound formation and side products.

References

Technical Support Center: Managing Methoxymethanol-Water Equilibrium in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the methoxymethanol-water equilibrium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-water equilibrium?

A1: this compound (CH₃OCH₂OH), a hemiacetal, is formed from the reversible reaction between formaldehyde (B43269) and methanol (B129727).[1][2] In the presence of water, an equilibrium exists between this compound, formaldehyde, methanol, and methylene (B1212753) glycol (the hydrate (B1144303) of formaldehyde).[3][4] This complex equilibrium can significantly impact reactions where formaldehyde and methanol are used as reagents or are present as impurities.

Q2: Why is this equilibrium a concern in my reactions?

A2: The presence of multiple chemical species at equilibrium can lead to several experimental challenges:

  • Inaccurate Stoichiometry: The actual concentration of the reactive species (formaldehyde or methanol) may be lower than anticipated, leading to incomplete reactions and lower yields.

  • Side Reactions: this compound and methylene glycol can participate in unintended side reactions, leading to the formation of impurities.[5]

  • Inconsistent Results: The position of the equilibrium is sensitive to reaction conditions such as temperature, pH, and water content, which can lead to poor reproducibility.[6]

  • Analytical Challenges: The presence of multiple, interconverting species can complicate the analysis of reaction progress and product purity.[7][8]

Q3: What factors influence the position of the this compound-water equilibrium?

A3: The equilibrium can be shifted by several factors, in accordance with Le Châtelier's principle:[9]

  • Concentration of Reactants and Products: Increasing the concentration of formaldehyde or methanol will shift the equilibrium towards the formation of this compound. Conversely, increasing the concentration of water will favor the formation of methylene glycol.

  • Temperature: The effect of temperature is complex and depends on the enthalpy of the reactions involved. Generally, higher temperatures can favor the decomposition of hemiacetals back to the aldehyde and alcohol.[1]

  • pH: The formation of hemiacetals can be catalyzed by both acid and base.[2] The stability of this compound is also pH-dependent, and strongly acidic or basic conditions can promote its decomposition.[10]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the different species in the equilibrium.

Q4: How can I monitor the species involved in the this compound-water equilibrium?

A4: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for quantifying the different species in solution, including formaldehyde, methanol, this compound, and poly(oxymethylene) glycols.[7][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating and identifying volatile components like methanol and can also be used to detect formaldehyde, often after derivatization.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the simultaneous quantification of this compound, methanol, and formaldehyde.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for the qualitative detection of this compound, which has a characteristic spectral feature.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Reaction Yield Inaccurate concentration of the active reagent (formaldehyde or methanol) due to the equilibrium. 1. Quantify Reactants: Use NMR or another suitable analytical technique to determine the actual concentration of the reactive species in your starting material. 2. Use an Excess of Reagent: Add a stoichiometric excess of the limiting reagent to drive the primary reaction to completion. 3. Shift the Equilibrium: Employ strategies to shift the this compound-water equilibrium towards the desired reactant (see Experimental Protocols).
Formation of Unexpected Byproducts Side reactions involving this compound or methylene glycol. 1. Analyze Byproducts: Isolate and characterize the byproducts to understand the side reaction pathways. 2. Modify Reaction Conditions: Adjust temperature, pH, or catalyst to disfavor the side reactions. 3. Protecting Groups: Consider using a protected form of formaldehyde or methanol if the equilibrium is problematic.[9]
Inconsistent Reaction Outcomes Variability in the position of the equilibrium due to slight changes in reaction setup or reagents. 1. Control Water Content: Ensure consistent and minimal water content in your reagents and reaction system. Use dry solvents and glassware. 2. Standardize Reagent Source: Use formaldehyde and methanol from the same supplier and lot to minimize variability. 3. Precise Control of Conditions: Maintain tight control over reaction temperature and pH.
Difficulty in Product Purification Presence of equilibrium species that are difficult to separate from the desired product. 1. Quench the Reaction: Develop a quenching procedure that "freezes" the equilibrium or converts the undesired species into easily removable forms (see Experimental Protocols). 2. Optimize Workup: Design an extraction or crystallization procedure that selectively isolates the product. Consider the solubility of all species present.[14]

Quantitative Data

The vapor-liquid equilibrium (VLE) of the formaldehyde-methanol-water system is complex and has been the subject of extensive thermodynamic modeling. The following table summarizes some key findings from the literature, which can help in understanding the distribution of species under different conditions.

System Temperature Range (K) Key Findings & Reference
Formaldehyde-Methanol-Water333 - 383A thermodynamic model was developed to describe the vapor-liquid and chemical equilibrium in this ternary system. New experimental VLE data were reported in this temperature range.[15]
Formaldehyde-Methanol-Water313 - 337Vapor-liquid equilibrium data at 27 kPa were presented and used to extend a thermodynamic model for the ternary mixture.[16]
Formaldehyde-Methanol-WaterNot specifiedA physicochemical model was used to simulate the separation of this ternary mixture in a vacuum distillation column.[17]
Formaldehyde-Methanol-WaterNot specifiedA thermodynamic model based on the SAFT-γ Mie equation of state was developed to describe the phase behavior and speciation of the ternary mixture.[18]
Formaldehyde-Methanol-Water333.15, 343.15, 353.15Experimental VLE data were presented and modeled, recognizing the presence of the dimer of the formaldehyde-methanol reaction product in the vapor phase.[19]

Experimental Protocols

Protocol 1: Shifting the Equilibrium by Water Removal

This protocol describes a general method for driving a reaction to completion by removing water, thereby shifting the hemiacetal equilibrium towards the aldehyde and alcohol.

Objective: To maximize the concentration of the active carbonyl or alcohol species in a reaction sensitive to the this compound-water equilibrium.

Methodology:

  • Apparatus Setup:

    • Assemble a Dean-Stark apparatus with a reflux condenser and a reaction flask.

    • Ensure all glassware is thoroughly dried in an oven before use.

  • Reagent Preparation:

    • Use anhydrous solvents. If necessary, dry solvents using appropriate drying agents (e.g., molecular sieves).

    • If possible, use a freshly opened bottle of the aldehyde or alcohol reagent.

  • Reaction Procedure:

    • Charge the reaction flask with the carbonyl compound, the alcohol, and a suitable azeotroping solvent (e.g., toluene, benzene).

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) if the reaction requires acid catalysis for acetal (B89532) formation.[5]

    • Heat the reaction mixture to reflux.

    • The water formed during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).

    • Continue the reaction until the desired conversion is achieved or no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a suitable reagent (e.g., a mild base like sodium bicarbonate solution to neutralize the acid catalyst).

    • Proceed with the standard workup and purification procedure for your specific product.

Protocol 2: Monitoring the Equilibrium using ¹H NMR Spectroscopy

This protocol provides a method for quantifying the major species in a formaldehyde-methanol-water mixture.

Objective: To determine the concentrations of formaldehyde, methanol, this compound, and methylene glycol in a sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of an internal standard (e.g., dimethyl sulfoxide, 1,4-dioxane) into an NMR tube.

    • Add a known volume or weight of the reaction mixture or sample to be analyzed into the NMR tube.

    • Add a suitable deuterated solvent (e.g., D₂O, CDCl₃) to ensure a lock signal and to bring the total volume to an appropriate level for analysis.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei between scans.

  • Data Analysis:

    • Integrate the characteristic peaks for each species and the internal standard.

      • This compound: Look for the characteristic signals of the methoxy (B1213986) (CH₃O-) and methylene (-OCH₂O-) protons.

      • Methanol: Identify the methyl proton signal.

      • Methylene Glycol: Identify the methylene proton signal.

      • Formaldehyde: Free formaldehyde is often in low concentration and may not be directly observable. Its concentration can be inferred from the equilibrium.

    • Calculate the concentration of each species relative to the known concentration of the internal standard using the following equation:

      • Concentration_species = (Integration_species / N_protons_species) * (N_protons_IS / Integration_IS) * Concentration_IS where N_protons is the number of protons giving rise to the integrated signal.

Visualizations

Equilibrium_Pathway cluster_reactants Reactants cluster_products Equilibrium Products Formaldehyde Formaldehyde (CH₂O) This compound This compound (CH₃OCH₂OH) Formaldehyde->this compound + Methanol Water Water (H₂O) Formaldehyde->Water + H₂O (forms Methylene Glycol) Methanol Methanol (CH₃OH) This compound->Formaldehyde - Methanol Water->Formaldehyde - H₂O

Caption: Chemical equilibrium between formaldehyde, methanol, and this compound.

Caption: A logical workflow for troubleshooting issues related to the this compound-water equilibrium.

References

Enhancing the detection sensitivity of methoxymethanol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of methoxymethanol, particularly in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in complex mixtures?

Detecting this compound can be challenging due to several factors:

  • Instability: this compound is known to be unstable and can decompose back into its precursors, formaldehyde (B43269) and methanol.[1][2]

  • Low Abundance: In some chemical reactions, the formation efficiency of this compound is low, leading to low concentrations in the sample.[1]

  • Co-elution: During Gas Chromatography (GC) analysis, the retention time of this compound may overlap with other volatile compounds present in the mixture.[3][4]

  • Mass Spectrometry Interference: In Mass Spectrometry (MS), the molecular weight of this compound is similar to that of diatomic oxygen (O₂), and its low boiling point can present analytical challenges.[3][4]

  • Spectral Overlap: In techniques like Fourier-Transform Infrared Spectroscopy (FTIR), the spectral features of this compound can overlap with those of formaldehyde, methanol, and water, complicating quantification.[5]

Q2: What are the recommended analytical techniques for this compound detection?

The most commonly employed and effective techniques for the analysis of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the separation and identification of volatile compounds like this compound.[1][3][4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized, sometimes requiring derivatization to introduce a chromophore for enhanced detection.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR has been successfully used to obtain infrared spectra of this compound.[5][6]

Q3: How can I improve the sensitivity of this compound detection by GC-MS?

To enhance the sensitivity and overcome common issues in GC-MS analysis of this compound, derivatization is a highly recommended strategy.[3][4][7][9] This involves chemically modifying the this compound molecule to improve its chromatographic behavior and detection. A common derivatizing agent is 3,4-dihydro-2H-pyran (DHP).[3][4]

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape or co-elution with other components. Overlapping retention times with other volatile compounds in the sample matrix.[3][4]1. Derivatize the sample: Use a derivatizing agent like 3,4-dihydro-2H-pyran (DHP) to alter the chemical properties of this compound, leading to better separation.[3][4] 2. Optimize GC parameters: Adjust the temperature program, carrier gas flow rate, or use a different GC column with a different stationary phase to improve resolution.[10]
Low signal intensity or poor sensitivity. Low concentration of this compound in the sample.[1] Fragmentation pattern in MS leads to low abundance of characteristic ions.1. Implement derivatization: This can increase the signal intensity of the target analyte.[11] 2. Use an extraction technique: Employ Solid-Phase Microextraction (SPME) to pre-concentrate the analyte before GC-MS analysis.[3][4] 3. Select appropriate mass fragments for monitoring: Use key mass-to-charge (m/z) ratios for this compound, such as m/z 61 and 62, for selective ion monitoring (SIM) to enhance sensitivity.[1][12]
Inconsistent quantification results. Variability in sample preparation and injection. Matrix effects from complex sample composition.1. Use an internal standard: Incorporate a deuterated standard, such as deuterium-substituted ethanol, for more accurate and reproducible quantification.[3][4] 2. Automate the derivatization process: On-line automated derivatization can improve the repeatability of the derivatization and injection steps compared to manual procedures.[11]
HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or very weak signal. This compound lacks a strong chromophore for UV detection.[7]Derivatize the sample: Use a derivatizing agent that introduces a chromophore to the this compound molecule, allowing for sensitive UV detection.[7]
Poor separation from other sample components. The mobile phase composition is not optimal for resolving the compounds of interest.Optimize the mobile phase gradient: Adjust the gradient of the mobile phase (e.g., water/acetonitrile or water/methanol) to improve the separation of this compound from interfering compounds.[8]

Experimental Protocols

Protocol 1: Derivatization of this compound with 3,4-Dihydro-2H-pyran (DHP) for GC-MS Analysis

This protocol is adapted from methodologies described for the derivatization of alcohols.[3][4]

Materials:

  • Sample containing this compound

  • 3,4-dihydro-2H-pyran (DHP)

  • Concentrated hydrochloric acid (HCl)

  • Internal standard (e.g., deuterium-substituted ethanol)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane)

  • GC vials

Procedure:

  • To 1 mL of the sample in a sealed vial, add a known amount of the internal standard.

  • Add a catalytic amount of concentrated HCl.

  • Introduce an excess of DHP to the mixture.

  • Vortex the vial for 1-2 minutes to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Extract the derivatized product (2-methoxytetrahydropyran) using an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is based on general methods for the analysis of small polar molecules.[8]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: If a UV detector is used after derivatization, the wavelength should be set to the maximum absorbance of the introduced chromophore. For an RI detector, no derivatization is necessary.

  • Injection Volume: 20 µL.

Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve for quantification.

Quantitative Data Summary

Table 1: GC-MS Parameters for this compound Analysis
ParameterValue/Description
Column Type Carbopack B with 5% Carbowax 20M[10]
Carrier Gas Helium
Key Mass Fragments (m/z) 61 ([C₂H₅O₂]⁺) and 62 ([C₂H₆O₂]⁺)[1][12]
Internal Standard Deuterium-substituted ethanol[3][4]
Table 2: HPLC Parameters for this compound Analysis
ParameterValue/Description
Column Type C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Water with 0.1% formic acid and Acetonitrile/Methanol gradient[8]
Flow Rate 1.0 mL/min[8]
Detection UV-Vis (with derivatization) or Refractive Index (without derivatization)[7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (Optional) Add_IS->Derivatization HPLC HPLC Analysis Add_IS->HPLC Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification HPLC->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

derivatization_pathway This compound This compound CH₃OCH₂OH Product 2-Methoxytetrahydropyran C₆H₁₂O₂ This compound->Product + DHP (H⁺ catalyst) DHP 3,4-Dihydro-2H-pyran C₅H₈O

Caption: Derivatization of this compound with DHP.

troubleshooting_logic Start Poor Detection Sensitivity? CheckMethod Using GC-MS? Start->CheckMethod Derivatize Implement Derivatization CheckMethod->Derivatize Yes CheckHPLC Using HPLC? CheckMethod->CheckHPLC No OptimizeGC Optimize GC Parameters Derivatize->OptimizeGC UseSPME Use SPME for Pre-concentration OptimizeGC->UseSPME End Sensitivity Enhanced UseSPME->End DerivatizeHPLC Derivatize with Chromophore CheckHPLC->DerivatizeHPLC Yes CheckHPLC->End No OptimizeHPLC Optimize Mobile Phase DerivatizeHPLC->OptimizeHPLC OptimizeHPLC->End

Caption: Troubleshooting logic for enhancing detection sensitivity.

References

Technical Support Center: Methoxymethanol Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of methoxymethanol samples. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your samples throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and why is its stability a concern?

This compound (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is an organic compound that is both an ether and an alcohol.[1][2] Its primary stability concern arises because it exists in equilibrium with its precursors, methanol (B129727) and formaldehyde.[2][3] This equilibrium means the compound can readily revert to its starting materials or participate in further reactions, making it an unstable species that is not typically produced or sold as a pure, isolated compound.[2] Its degradation can be accelerated by factors such as temperature, light, and the presence of acidic or basic impurities.

Q2: What are the common signs of this compound degradation?

Degradation can be identified by several observations:

  • Changes in Analytical Results: Inconsistent measurements in techniques like NMR or chromatography between sample aliquots or over time.

  • Appearance of New Peaks: The emergence of peaks corresponding to formaldehyde, methanol, or other by-products like methyl formate (B1220265) or dimethyl ether in analytical chromatograms or spectra.[4][5]

  • pH Shift: A change in the sample's pH, which can indicate the formation of acidic by-products like formic acid from the oxidation of formaldehyde.

Q3: How should I store this compound solutions to minimize degradation?

Proper storage is critical for maintaining the integrity of this compound. Since it is highly volatile and unstable, storage conditions should be tightly controlled. Best practices are derived from guidelines for its components, like methanol.[6] Store samples in a cool, well-ventilated, and dark environment, away from direct sunlight and sources of heat or ignition.[6][7][8] Containers should be made of appropriate materials like amber glass or chemically resistant polymers, and they must be sealed tightly to prevent evaporation and exposure to atmospheric moisture.[6][9][10] For long-term storage, temperatures of -20°C to -80°C are recommended.[9]

Q4: What are the primary degradation pathways for this compound?

The main degradation pathways include:

  • Reversion to Precursors: The most common pathway is the equilibrium-driven dissociation back into methanol and formaldehyde.[3]

  • Thermal Decomposition: At elevated temperatures, this compound can undergo unimolecular degradation to form various products, including methane (B114726) and glycolaldehyde.[11][12]

  • Oxidation: The hemiacetal functionality is susceptible to oxidation, which can lead to the formation of methyl formate. The formaldehyde in equilibrium can also be oxidized to formic acid.

  • Self-Condensation/Polymerization: Formaldehyde present in the equilibrium can polymerize to form paraformaldehyde, especially in aqueous solutions without sufficient methanol stabilization.[3]

Q5: My analytical results are inconsistent. How can I determine if sample degradation is the cause?

If you suspect sample degradation is causing inconsistent results, follow a systematic approach. First, analyze a freshly prepared standard or a new lot of material to establish a baseline. Compare this to the analysis of your aged sample. Look for decreased peak area for this compound and the appearance of new peaks corresponding to known degradants. A stability study, as detailed in the protocols section, can definitively quantify the rate of degradation under your specific storage and handling conditions.

Data Presentation: Storage and Degradation

The following tables summarize recommended storage conditions and common degradation products to aid in experimental design and troubleshooting.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage Condition Duration Expected Purity Recommendation
-80°C, Dark, Anhydrous >1 Year >99% Recommended for long-term archival storage.[9]
-20°C, Dark, Anhydrous Up to 1 Year >98% Suitable for working stock solutions.[9]
4°C, Dark < 1 Month ~95% Acceptable for short-term storage only.
Room Temperature, Dark < 1 Week <90% Not recommended; significant degradation is likely.
Room Temperature, Light < 24 Hours Variable Not recommended; light can accelerate degradation.[13]

Note: This data is illustrative and based on best practices for analogous unstable small molecules. Actual stability should be confirmed experimentally.

Table 2: Common Degradation Products and Analytical Signatures

Degradation Product Chemical Formula Common Analytical Method Expected Signature
Methanol CH₃OH GC-MS, ¹H NMR Parent ion m/z 32 (GC-MS), Singlet at ~3.4 ppm (NMR).
Formaldehyde CH₂O GC-MS (derivatized), ¹³C NMR Parent ion m/z 30 (GC-MS), Peak at ~82 ppm (in D₂O as methylene (B1212753) glycol).
Methyl Formate CH₃OCHO GC-MS, ¹H NMR Parent ion m/z 60 (GC-MS), Singlets around 8.1 and 3.7 ppm (NMR).

| Dimethyl Ether | CH₃OCH₃ | GC-MS (headspace) | Parent ion m/z 46 (GC-MS). |

Visualizations: Pathways and Workflows

degradation_pathway cluster_reactants methanol Methanol This compound This compound methanol->this compound Equilibrium formaldehyde Formaldehyde formaldehyde->this compound Equilibrium polymer Paraformaldehyde formaldehyde->polymer Polymerization degradation_products Degradation Products (e.g., Methyl Formate, Methane) This compound->degradation_products Oxidation / Heat

Caption: Equilibrium and degradation pathways of this compound.

experimental_workflow receipt Sample Receipt/ Preparation storage Aliquot & Store (-80°C, Dark, Inert Gas) receipt->storage retrieval Retrieve Single Aliquot (Thaw Rapidly, Use Immediately) storage->retrieval handling Experimental Handling (Keep on Ice, Minimize Headspace) retrieval->handling analysis Analysis (GC-MS, NMR, etc.) handling->analysis data Data Interpretation (Compare with Fresh Standard) analysis->data

Caption: Recommended workflow for handling this compound samples.

troubleshooting_tree start Inconsistent Experimental Results? check_sample Is Sample Degradation a Possibility? start->check_sample Yes check_protocol Was the Experimental Protocol Followed Exactly? start->check_protocol No run_fresh Analyze a Freshly Prepared Sample check_sample->run_fresh Yes check_instrument Is the Instrument Performing Correctly? check_protocol->check_instrument Yes review_sop Review SOP and Lab Notebook check_protocol->review_sop No run_qc Run Instrument QC/ Calibration check_instrument->run_qc Unsure instrument_ok Instrument OK run_qc->instrument_ok instrument_fail Address Instrument Issue run_qc->instrument_fail protocol_ok Protocol Followed review_sop->protocol_ok No Deviation Found protocol_fail Identify and Correct Deviation review_sop->protocol_fail Deviation Found degradation_confirmed Degradation Confirmed. Implement New Storage/ Handling Protocol. run_fresh->degradation_confirmed Results Differ degradation_ruled_out Degradation Unlikely run_fresh->degradation_ruled_out Results Match

Caption: Troubleshooting decision tree for inconsistent results.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound-containing sample and identify potential degradation products.

Methodology:

  • Sample Preparation: a. Equilibrate the sample vial to room temperature before opening to prevent condensation of atmospheric moisture. b. Prepare a 1:1000 dilution of the sample in a high-purity, anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean, dry autosampler vial. c. Tightly cap the vial immediately to prevent the loss of volatile components.

  • GC-MS Instrument Setup (Typical Conditions):

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Column: Low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Oven Program: 40°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 29 to 400.

  • Analysis: a. Inject 1 µL of the prepared sample into the GC-MS. b. Integrate all peaks in the resulting total ion chromatogram (TIC). c. Identify this compound and any degradation products by comparing their mass spectra with library data (e.g., NIST) and retention times of known standards.

  • Data Interpretation: a. Calculate the relative purity of this compound using the peak area percentage. b. Quantify degradation products by creating a calibration curve with certified reference standards if absolute quantification is required.

Protocol 2: Short-Term Stability Study

Objective: To quantify the stability of this compound in a specific solvent under defined storage conditions.[9]

Methodology:

  • Preparation (Time Zero): a. Prepare a stock solution of this compound in the desired high-purity, anhydrous solvent at a known concentration. b. Immediately analyze this solution (n=3) using a validated analytical method (e.g., GC-MS as per Protocol 1) to establish the initial purity and concentration. This is the T=0 time point. c. Aliquot the remaining stock solution into multiple amber glass vials, minimizing headspace. Tightly cap each vial.[9]

  • Storage: a. Divide the aliquots into sets for each storage condition to be tested (e.g., 4°C, Room Temperature - Dark, Room Temperature - Light).

  • Time-Point Analysis: a. At predetermined intervals (e.g., 1, 3, 7, and 14 days), retrieve one vial from each storage condition. b. Allow the vial to equilibrate to room temperature. c. Analyze the sample using the same analytical method as the T=0 point.

  • Data Analysis: a. Calculate the percentage of the initial this compound remaining at each time point for each condition. b. Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics. c. Identify and quantify any major degradation products that appear over time.

References

Technical Support Center: Optimizing Methanol to Formaldehyde Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing catalyst performance in the selective oxidation of methanol (B129727) to formaldehyde (B43269).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic processes for converting methanol to formaldehyde?

A1: There are two main industrial processes for formaldehyde production from methanol:

  • Silver (Ag) Catalyst Process: This older method involves the oxidative dehydrogenation of methanol at high temperatures (550°C - 700°C).[1] It operates with methanol concentrations above the explosion limit and involves two simultaneous reactions: an oxidation and a dehydrogenation.[2][3]

  • Metal Oxide (Fe-Mo) Catalyst Process (Formox Process): This is the more modern approach, utilizing an iron-molybdate (Fe₂(MoO₄)₃) catalyst with an excess of molybdenum trioxide (MoO₃).[3][4] It operates at lower temperatures (250°C - 400°C) with methanol concentrations below the explosion limit, relying on selective oxidation.[1][3]

Q2: What are the key performance indicators (KPIs) for evaluating catalyst performance?

A2: The primary KPIs are:

  • Methanol Conversion (%): The percentage of methanol reactant that is consumed in the reaction.

  • Formaldehyde Selectivity (%): The percentage of converted methanol that forms formaldehyde, as opposed to undesired byproducts like carbon monoxide (CO), carbon dioxide (CO₂), or dimethyl ether.[5]

  • Formaldehyde Yield (%): The overall process efficiency, calculated as (Methanol Conversion %) × (Formaldehyde Selectivity %).

  • Catalyst Stability/Lifetime: The duration the catalyst maintains high activity and selectivity before requiring regeneration or replacement. Fe-Mo catalysts typically last 12-18 months, while silver catalysts require replacement every 3-4 months.[1]

Q3: Why is an excess of MoO₃ used in iron-molybdate catalysts?

A3: An excess of MoO₃ in the catalyst formulation is crucial for several reasons. The active phase for the reaction is Fe₂(MoO₄)₃.[6] The excess molybdenum is believed to enhance the reoxidation of the catalyst surface and compensates for molybdenum that volatilizes and is lost from the catalyst bed over time, especially in high-temperature zones or "hotspots".[4] This extends the catalyst's lifespan and maintains high selectivity.[4][7] A Mo/Fe atomic ratio greater than 1.5 is generally considered necessary for high activity and selectivity.[4][5]

Q4: What are the main causes of catalyst deactivation in these processes?

A4:

  • For Silver Catalysts: The high operating temperatures can cause the silver particles to aggregate and sinter, reducing the active surface area available for reaction.[4] Poisoning from impurities in the feed can also occur.[8]

  • For Iron-Molybdate Catalysts: The primary cause of deactivation is the volatilization of the active molybdenum oxide component, which is exacerbated by hotspots in the reactor.[9] This leads to the formation of less selective iron-rich species.[4] Coke formation can also contribute to deactivation.[10]

Section 2: Catalyst Performance Troubleshooting Guide

This guide addresses common issues encountered during laboratory-scale experiments.

Issue 1: Low Methanol Conversion

Q: My methanol conversion rate is significantly lower than expected. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to catalyst activity and operating conditions.

Potential CauseRecommended Action / VerificationApplicable Catalyst
Insufficient Reaction Temperature Verify thermocouple accuracy. Gradually increase the reactor temperature in 5-10°C increments. Note that excessively high temperatures can harm selectivity.Both
Catalyst Deactivation * Sintering (Ag): Characterize the used catalyst with XRD or TEM to check for increased crystal size.Ag
* Mo Loss (Fe-Mo): Use techniques like XPS or EDX to check the surface Mo/Fe ratio of the used catalyst. A significant decrease indicates Mo loss.Fe-Mo
Low Catalyst Activity Review the catalyst preparation and calcination protocol. Ensure the correct active phase was formed using XRD characterization. For Fe-Mo, incorrect pH during co-precipitation can lead to poor performance.[11]Both
High Gas Hourly Space Velocity (GHSV) The reactant mixture may be flowing too fast for the reaction to reach equilibrium. Reduce the total gas flow rate to increase the contact time between the methanol and the catalyst.Both
Feed Gas Impurities Ensure high purity of methanol, air, and any inert gas used. Contaminants can poison active sites.Both
Issue 2: Poor Formaldehyde Selectivity

Q: My methanol conversion is high, but the selectivity to formaldehyde is poor, with high levels of CO and CO₂. What should I investigate?

A: Poor selectivity is typically caused by over-oxidation of either methanol or the desired formaldehyde product.

Potential CauseRecommended Action / VerificationApplicable Catalyst
Excessively High Reaction Temperature / Hotspots Hotspots are localized zones of very high temperature that promote complete oxidation to CO and CO₂.[12] Use a multi-point thermocouple to map the temperature profile along the catalyst bed. Reduce the furnace setpoint or dilute the catalyst bed with an inert material (e.g., silica) in the reactor inlet zone to better dissipate heat.Fe-Mo
Incorrect Oxygen-to-Methanol Ratio A high O₂/CH₃OH ratio can favor over-oxidation. While sufficient oxygen is needed to maintain the catalyst in an oxidized state, an excess is detrimental.[4] Gradually decrease the oxygen concentration in the feed gas.Both
Long Residence Time If the contact time is too long, the formaldehyde produced can undergo subsequent oxidation. Increase the total gas flow rate (GHSV) to reduce residence time.[5]Fe-Mo
Catalyst Degradation (Mo Loss) As the Fe-Mo catalyst loses molybdenum, the remaining iron-rich phases are less selective and promote total oxidation.[4][13] This is a common issue towards the end of a catalyst's life.Fe-Mo
Issue 3: Increasing Pressure Drop Across the Reactor

Q: I am observing a steady increase in the pressure drop across my fixed-bed reactor during the experiment. What could be the cause?

A: An increasing pressure drop usually indicates a physical blockage or degradation of the catalyst bed.

Potential CauseRecommended Action / VerificationApplicable Catalyst
Coke/Carbon Formation Formaldehyde can be a precursor to coke, which deposits on the catalyst and in the voids of the packed bed.[14][15] Perform a Temperature Programmed Oxidation (TPO) on the used catalyst to confirm the presence of carbon.Both
Catalyst Attrition or Crushing The catalyst particles may have physically broken down into smaller fines, leading to a more densely packed bed. This can be caused by excessive temperature cycling or poor mechanical stability. Visually inspect the catalyst after the run.Both
Polymerization of Formaldehyde At cooler sections of the reactor outlet, formaldehyde can polymerize into paraformaldehyde, causing blockages. Ensure outlet lines are sufficiently heated.Both

Section 3: Data Presentation

Table 1: Comparison of Industrial Methanol-to-Formaldehyde Processes
ParameterSilver (Ag) Catalyst ProcessIron-Molybdate (Fe-Mo) Process
Reaction Temperature 600 - 720 °C[16]250 - 400 °C[3]
Operating Pressure Atmospheric[17]1 - 3 bar[12]
Typical Methanol Conversion 77 - 87% (with methanol recovery)[16]> 99%[18]
Formaldehyde Selectivity ~90%92 - 95%[19]
Catalyst Lifetime 3 - 4 months[1]12 - 18 months[1]
Primary Deactivation Mode Sintering[4]MoO₃ Volatilization[9]

Section 4: Experimental Protocols

Protocol 1: Performance Evaluation in a Fixed-Bed Reactor

This protocol outlines a standard procedure for testing catalyst performance.

  • Catalyst Loading:

    • Measure a specific mass or volume of catalyst (e.g., 50 cm³).[12]

    • If required, dilute the catalyst with an inert material like quartz or silicon carbide of a similar particle size to mitigate hotspots, especially at the reactor inlet.

    • Load the catalyst into the center of a tubular reactor (e.g., stainless steel, inner diameter 23 mm), securing it with quartz wool plugs at both ends.[12]

    • Place a thermocouple in contact with the catalyst bed, preferably in the center, to accurately measure the reaction temperature.

  • Catalyst Pre-treatment/Activation:

    • Purge the system with an inert gas (e.g., N₂) at a flow rate of 50-100 mL/min.

    • Heat the reactor to a specified calcination or activation temperature (e.g., 400°C for Fe-Mo catalysts) at a controlled ramp rate (e.g., 5°C/min). Hold for 2-4 hours to ensure removal of any adsorbed water or impurities.

    • Cool the reactor to the desired initial reaction temperature under the inert gas flow.

  • Reaction Procedure:

    • Set the reactor temperature (e.g., starting at 250°C).[12]

    • Introduce the reactant gas mixture. A typical feed might consist of 6-10% methanol and 10% oxygen, with the balance being nitrogen.[12]

    • Methanol is introduced by bubbling the N₂/O₂ gas mixture through a heated methanol saturator or by direct injection with a syringe pump into a heated vaporization zone.

    • Maintain a constant total flow rate to achieve a target Gas Hourly Space Velocity (GHSV).

    • Allow the reaction to stabilize for at least 1-2 hours at each temperature point.

  • Product Analysis:

    • The reactor effluent gas is passed through heated lines to prevent condensation.

    • Analyze the product stream using an online Gas Chromatograph (GC).

      • A thermal conductivity detector (TCD) can be used for permanent gases (O₂, N₂, CO, CO₂).

      • A flame ionization detector (FID) is used for organic compounds (methanol, formaldehyde, dimethyl ether).

    • Collect data at various temperatures (e.g., from 250°C to 350°C in 20°C intervals) to determine the optimal operating window.

  • Calculations:

    • Methanol Conversion (%) = [(Methanol_in - Methanol_out) / Methanol_in] * 100

    • Formaldehyde Selectivity (%) = [Formaldehyde_out / (Methanol_in - Methanol_out)] * 100

Section 5: Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Performance Testing cluster_eval Data Evaluation synthesis Synthesis (e.g., Co-precipitation) drying Drying synthesis->drying calcination Calcination drying->calcination bet BET Surface Area xrd XRD Phase ID tem TEM Morphology loading Reactor Loading calcination->loading activation Activation loading->activation reaction Reaction (Vary T, GHSV) activation->reaction analysis Product Analysis (GC) reaction->analysis calc Calculate Conversion, Selectivity, Yield analysis->calc report Report & Optimize calc->report

Caption: Experimental workflow for catalyst synthesis and evaluation.

reaction_pathway CH3OH Methanol (CH₃OH) CH2O Formaldehyde (CH₂O) CH3OH->CH2O CH3OH->CH2O + O₂ H2 Hydrogen (H₂) CH3OH->H2 + H₂ CO Carbon Monoxide (CO) CH2O->CO + O₂ CO2 Carbon Dioxide (CO₂) CO->CO2 + O₂ L1 Main Oxidation Path (Fe-Mo & Ag) L2 Dehydrogenation Path (Ag Catalyst) L3 Over-oxidation (Side Reactions)

Caption: Simplified reaction pathways in methanol to formaldehyde conversion.

troubleshooting_tree P0 Poor Catalyst Performance P1 Low CH₃OH Conversion P0->P1 P2 Low CH₂O Selectivity P0->P2 P3 High Pressure Drop P0->P3 C11 Catalyst Deactivation (Sintering / Mo Loss) P1->C11 C12 Incorrect Temp. (Too Low) P1->C12 C13 High GHSV (Low Contact Time) P1->C13 C21 Hotspot Formation (Over-oxidation) P2->C21 C22 Incorrect O₂/CH₃OH Ratio (Too High) P2->C22 C23 Long Residence Time P2->C23 C31 Coke Formation P3->C31 C32 Catalyst Fines/ Crushing P3->C32

Caption: Logic diagram for troubleshooting common catalyst performance issues.

References

Addressing matrix effects in mass spectrometry of methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of methoxymethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound (CH₃OCH₂OH) is a hemiacetal formed from the reaction of formaldehyde (B43269) and methanol (B129727). Its analysis by LC-MS/MS is challenging due to its small size, high polarity, and potential instability. A significant hurdle in achieving accurate quantification in biological matrices is its susceptibility to matrix effects, where co-eluting endogenous substances interfere with the ionization process, leading to ion suppression or enhancement.

Q2: What are the common symptoms of matrix effects in my this compound analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inaccurate quantification, with results showing significant bias (either higher or lower than expected).

  • Low or inconsistent analyte response (peak area) in matrix samples compared to standards prepared in a clean solvent.

  • Peak shape distortion, such as tailing or fronting, for the analyte peak in the presence of matrix.

Q3: How can I quantitatively assess the extent of matrix effects?

The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte concentration in a neat (clean) solvent. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the single most effective strategy to compensate for matrix effects?

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for correcting matrix effects.[1][2] An ideal SIL-IS, such as deuterated this compound (e.g., D₄-methoxymethanol), will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience similar ionization suppression or enhancement, allowing for reliable normalization of the analyte signal and improving the accuracy and precision of quantification.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Low Signal Intensity and Poor Sensitivity
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.Improved signal-to-noise ratio and higher peak intensity.
Optimize Chromatographic Separation: Modify the gradient profile or mobile phase composition to separate this compound from the interfering compounds. Consider a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds.A shift in retention time away from the suppression zone, resulting in a stronger signal.
Sample Dilution: Dilute the sample extract with the initial mobile phase. This is a straightforward approach but may compromise the limit of quantification if this compound is at very low concentrations.[3]Reduced concentration of interfering components, leading to less ion suppression and a more stable signal.
Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a broader range of interferences.A cleaner sample extract with fewer matrix components co-eluting with the analyte.
Suboptimal MS Parameters The mass spectrometer settings are not optimized for this compound.Increased signal intensity and stability.
Optimize MRM Transitions: Infuse a standard solution of this compound to determine the most abundant and stable precursor and product ions. (See Experimental Protocols section for predicted transitions).Selection of the most sensitive quantifier and qualifier ions for reliable detection.
Tune Source Parameters: Adjust the electrospray voltage, gas flows (nebulizer and heater), and source temperature to maximize the signal for this compound.A stable and robust spray, leading to a stronger and more reproducible signal.
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects The degree of ion suppression or enhancement varies between different samples.Improved precision and accuracy of the quantitative results.
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Synthesize or procure a deuterated version of this compound to use as an internal standard. This is the most effective way to correct for variable matrix effects.The ratio of the analyte to the IS will remain constant even with varying matrix effects, leading to highly reproducible results.
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automation can reduce variability.Minimized differences in the final extracts, leading to more consistent matrix effects across the batch.
Methanol Quality Impurities in the methanol used for the mobile phase or sample preparation are causing differential ionization.[4][5][6]Consistent and predictable analyte response.
Use High-Purity LC-MS Grade Methanol: Test methanol from different suppliers or lots. Product ion intensity can vary significantly (up to 10-fold) depending on the methanol source.[4][5][6]A stable baseline and consistent adduct formation, resulting in improved reproducibility.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis

This protocol uses protein precipitation, a common and effective method for extracting small molecules from plasma.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS) working solution (e.g., D₄-methoxymethanol in methanol)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid, pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each sample, calibrator, and quality control, except for the blank matrix.

  • Add 400 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% methanol with 0.1% formic acid).

  • Vortex briefly and centrifuge one last time to pellet any remaining particulates before injection.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

The following are suggested starting parameters and require optimization on the specific instrument being used.

Liquid Chromatography (LC) Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

These transitions are predicted based on the structure of this compound and should be confirmed and optimized experimentally by infusing a standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Role
This compound63.145.1502010Quantifier
This compound63.133.1502012Qualifier
D₄-Methoxymethanol (IS)67.149.1502010Quantifier

Data Presentation

Table 1: Example Quantitative Performance Data

The following table summarizes typical quantitative performance data that should be aimed for during method validation. The data presented here is illustrative.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect (%) 85 - 110% (with IS correction)
Recovery (%) > 80%

Visualizations

Troubleshooting Workflow for Low Signal Intensity

troubleshooting_workflow start Start: Low Signal for this compound check_ms Optimize MS Parameters (Source, MRM) start->check_ms check_chrom Improve Chromatographic Separation check_ms->check_chrom If no improvement check_cleanup Enhance Sample Cleanup (SPE) check_chrom->check_cleanup If co-elution persists dilute Dilute Sample Extract check_cleanup->dilute If signal still low is_resolved Signal Improved? dilute->is_resolved end_ok Problem Resolved is_resolved->end_ok Yes end_nok Further Investigation Needed is_resolved->end_nok No

Caption: A logical workflow for troubleshooting low signal intensity issues.

Relationship of Factors Causing Matrix Effects

matrix_effects_factors ME Matrix Effects (Ion Suppression/Enhancement) Coelution Co-eluting Endogenous Components (e.g., Phospholipids) Coelution->ME SamplePrep Insufficient Sample Preparation SamplePrep->Coelution Chrom Poor Chromatographic Resolution Chrom->Coelution Solvent Solvent Impurities (e.g., in Methanol) Solvent->ME IS Stable Isotope-Labeled Internal Standard IS->ME Compensates SPE Solid-Phase Extraction SPE->SamplePrep Improves HILIC HILIC Chromatography HILIC->Chrom Improves Dilution Sample Dilution Dilution->Coelution Reduces Impact

Caption: Key factors contributing to matrix effects and common mitigation strategies.

References

Improving the resolution of methoxymethanol conformers in spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxymethanol Spectroscopy

Welcome to the technical support center for the spectroscopic analysis of this compound (CH₃OCH₂OH). This resource provides troubleshooting guidance and practical answers to common challenges encountered when resolving the conformers of this flexible molecule.

Frequently Asked Questions (FAQs)

Q1: Why do my room-temperature spectra of this compound appear as broad, unresolved features?

A: At room temperature, this compound molecules possess significant thermal energy. This energy allows for rapid interconversion between its different spatial orientations, or conformers (e.g., Gg, Gt, Tg).[1][2] These conformers are separated by very low energy barriers, allowing them to change from one form to another on a timescale faster than the spectroscopic measurement.[1][2] This rapid conversion, combined with the dense population of many rotational and vibrational energy levels at room temperature, leads to severe spectral congestion and broadening, making it impossible to distinguish individual conformers.

  • Key takeaway: Thermal energy is the primary cause of poor resolution in room-temperature experiments. To resolve individual conformers, the molecules must be cooled to extremely low temperatures to "freeze" them in their specific shapes and simplify the spectra.

G cluster_problem Problem cluster_cause Root Cause cluster_solution Solution RoomTemp Room Temperature Spectroscopy ThermalEnergy High Thermal Energy RoomTemp->ThermalEnergy Interconversion Rapid Conformer Interconversion ThermalEnergy->Interconversion Congestion Spectral Congestion ThermalEnergy->Congestion JetCooling Supersonic Jet Cooling Congestion->JetCooling

Caption: Logic diagram illustrating the cause of poor spectral resolution at room temperature and the primary solution.

Troubleshooting Guide

Q2: I'm using a supersonic jet expansion, but my spectra are still too congested to assign. How can I simplify them?

A: While supersonic expansion is the correct approach, its effectiveness depends heavily on experimental parameters. If you are still observing congested spectra, it is likely due to either inefficient cooling or the formation of molecular clusters (e.g., dimers of this compound).

Troubleshooting Steps:

  • Optimize the Carrier Gas: The choice and pressure of the carrier gas are critical for achieving low temperatures.

    • Action: Use a heavy, monatomic gas like Argon (Ar) instead of Neon (Ne) or Helium (He). Argon is more efficient at removing thermal energy during the expansion, leading to better cooling.

    • Action: Increase the stagnation pressure (the pressure behind the nozzle) of your gas mixture, typically to 1-3 bar. This promotes a more effective expansion and colder final temperatures.

  • Adjust the Seeding Ratio: The concentration of this compound in the carrier gas must be low to prevent cluster formation.

    • Action: Decrease the partial pressure of this compound. If you are flowing the carrier gas over a liquid sample, try cooling the sample reservoir (e.g., to 0°C or below) to lower its vapor pressure. A typical seeding ratio is <1%.

  • Check Nozzle and Skimmer Alignment: Misalignment between the nozzle and the skimmer can disrupt the molecular beam, leading to shockwaves and inefficient cooling.

    • Action: Ensure the nozzle and skimmer are perfectly aligned. This is crucial for isolating the coldest, central part of the gas expansion.

G start Start: Congested Jet-Cooled Spectrum carrier Optimize Carrier Gas (Use Ar, >1 bar) start->carrier seeding Adjust Seeding Ratio (<1% MM) carrier->seeding align Check Nozzle/ Skimmer Alignment seeding->align check Is Spectrum Simplified? align->check success Success: Proceed to Assignment check->success Yes fail Re-evaluate Experiment Setup check->fail No

Caption: Experimental workflow for troubleshooting and optimizing a supersonic jet expansion experiment.

Q3: I have a clean spectrum with sharp lines, but I cannot assign them to specific conformers. What is the standard procedure?

A: Assigning rotational or vibrational spectra of a multi-conformer molecule requires a synergistic approach combining experimental data with high-level quantum chemical calculations.

Assignment Workflow:

  • Computational Prediction:

    • Action: Perform ab initio or Density Functional Theory (DFT) calculations to find the minimum energy structures of all likely conformers (Gg, Gt, Tg, etc.).

    • Action: For each optimized structure, calculate its rotational constants (A, B, C) for rotational spectroscopy, or its harmonic and anharmonic vibrational frequencies for infrared/Raman spectroscopy. This provides a theoretical "fingerprint" for each conformer.

  • Spectral Simulation:

    • Action: Use the calculated spectroscopic constants to simulate the expected spectrum for each conformer. For rotational spectra, this involves predicting the frequencies and intensities of rotational transitions.

  • Pattern Matching and Fitting:

    • Action: Compare the simulated spectra to your experimental data. Look for matching patterns of lines. The relative intensities can also be a guide, as the most stable conformer (typically Gg) is expected to produce the strongest signals.

    • Action: Once a tentative match is found, use a spectral fitting program to precisely determine the experimental rotational constants from the measured line frequencies. A good fit will have a low standard deviation.

  • Confirmation:

    • Action: Compare the fitted experimental constants to the ab initio values. A close match (typically within 1%) confirms the assignment of the spectral features to a specific conformer.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow exp_spec Acquire High-Resolution Spectrum fit_spec Fit Spectral Lines to Determine Constants exp_spec->fit_spec match Compare Experimental and Predicted Constants fit_spec->match ab_initio Perform Quantum Chemical Calculations predict_spec Predict Spectroscopic Constants (A, B, C) ab_initio->predict_spec predict_spec->match assign Confirm Conformer Assignment match->assign

Caption: Logical diagram showing the interplay between experiment and theory for confident spectral assignment.

Experimental Protocols & Data

Protocol: Sample Preparation for Millimeter-Wave Spectroscopy

This compound is kinetically unstable and can decompose into methanol (B129727) and formaldehyde.[3] This protocol describes a method for its preparation and use in a "flow mode" experiment.

  • Synthesis:

    • Combine paraformaldehyde (e.g., 6.60 g) and anhydrous methanol (e.g., 128 g) in a sealable 250 mL cell with a stirring bar.

    • Cool the suspension to 77 K (liquid nitrogen) and degas the cell under vacuum.

    • Seal the cell and heat the suspension to 95°C for 3 hours until a clear solution forms.[3]

    • After cooling to room temperature, purify the this compound via trap-to-trap distillation in a vacuum (approx. 0.1 mbar).[3]

  • Spectrometer Introduction (Flow Mode):

    • Cool the purified this compound sample to approximately -50°C to control its vapor pressure.[3]

    • Continuously flow the vapor from the sample into one end of the absorption cell.

    • Use a pump to continuously remove gas from the other end of the cell.

    • Maintain a steady, low pressure inside the cell (e.g., 25 Pa) to minimize pressure broadening of spectral lines.[3]

Data Reference: Spectroscopic Constants of this compound

The following table summarizes theoretical and experimental rotational constants for the most stable conformer of this compound. These values are essential for guiding spectral assignments.

Conformer Parameter Calculated Value (MHz) [1][2]Experimental Value (MHz)
Gg (Most Stable) A₀17233.9917237.95
B₀5572.585567.82
C₀4815.554813.04

Note: Calculated values are from highly correlated ab initio methods. Experimental values are derived from fitting millimeter-wave spectra.[1][2]

References

Technical Support Center: Accurate Quantum Chemical Predictions for Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining quantum chemical models of methoxymethanol (CH₃OCH₂OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving accurate computational predictions for this flexible and unstable molecule.

Frequently Asked Questions (FAQs)

Q1: Why are quantum chemical calculations for this compound so challenging?

A1: The primary challenges in modeling this compound arise from its conformational flexibility. The molecule has three key large-amplitude motions (LAMs): the internal rotation of the methyl group, the methoxy (B1213986) group, and the hydroxyl group.[1][2][3][4] This flexibility leads to the existence of multiple stable conformers with very small energy differences, separated by low interconversion barriers.[1][2][3] Accurately capturing the resulting complex potential energy surface and the coupling between these motions requires high-level theoretical models.

Q2: Which quantum chemical methods are recommended for accurate predictions of this compound's properties?

A2: For high accuracy, explicitly correlated coupled-cluster methods such as CCSD(T)-F12 are highly recommended, particularly for calculating relative energies, rotational constants, and vibrational frequencies.[1] For less computationally expensive calculations, Density Functional Theory (DFT) with functionals like M06-2X can provide reasonable results, especially when paired with a suitable basis set.[5] However, it is crucial to benchmark DFT results against higher-level methods or experimental data where possible.

Q3: What are the most stable conformers of this compound?

A3: Theoretical studies have identified three low-energy conformers: two gauche-gauche conformers (CGcg and CGcg') and one trans-gauche conformer (Tcg).[1][2][3] The CGcg conformer is predicted to be the most stable.

Q4: Where can I find experimental data to validate my computational results?

A4: Experimental data for this compound is somewhat limited due to its instability.[1] However, rotational spectroscopy data in the millimeter-wave range and far-infrared spectra have been published.[1][3][4][6] These studies provide rotational constants and information on vibrational modes that can be used for benchmarking.

Troubleshooting Guides

Issue 1: My Self-Consistent Field (SCF) calculation is not converging.

This is a common issue, especially with the conformational flexibility of this compound.

Possible Causes and Solutions:

  • Poor Initial Geometry: The initial molecular geometry might be far from a minimum.

    • Solution: Pre-optimize the geometry with a less computationally demanding method (e.g., a smaller basis set or a faster DFT functional) before moving to a higher level of theory.[7] Ensure your starting geometry is reasonable by building it with standard bond lengths and angles.

  • Inappropriate Level of Theory: The chosen method or basis set may not be suitable for this molecule.

    • Solution: For DFT calculations, try a different functional. If using a minimal basis set, switch to a larger one, such as one from the Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families.[8]

  • Nearly Degenerate Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) may be close in energy, leading to oscillations in the SCF procedure.

    • Solution: Use techniques to aid convergence. Most quantum chemistry software packages have options like:

      • Level Shifting: This technique can help by artificially increasing the HOMO-LUMO gap during the initial SCF cycles.

      • Quadratic Convergence (QC) Methods: Employing a second-order convergence algorithm (e.g., SCF=QC in Gaussian) can often resolve difficult convergence cases.[7]

      • Direct Inversion in the Iterative Subspace (DIIS): Adjusting the DIIS settings, such as the subspace size, can sometimes help.[9]

  • Incorrect Charge or Multiplicity:

    • Solution: Double-check that you have specified the correct charge (0 for neutral this compound) and multiplicity (1 for a singlet ground state).[7]

Issue 2: My geometry optimization fails or finds an unexpected conformer.

Possible Causes and Solutions:

  • Flat Potential Energy Surface: The presence of multiple, low-energy conformers can make it difficult for the optimization algorithm to find the true minimum.

    • Solution: Start the optimization from slightly different initial geometries to explore the potential energy surface more thoroughly. If you are specifically targeting a transition state, ensure you are using an appropriate algorithm (e.g., a Berny optimization with Opt=TS in Gaussian).

  • Large Amplitude Motions: The internal rotations can cause the optimization to oscillate.

    • Solution: Consider performing a relaxed potential energy surface scan along the dihedral angles corresponding to the key internal rotations to map out the conformers and transition states. This can provide good starting points for optimizations.

Data Presentation

Table 1: Comparison of Theoretical and Experimental Rotational Constants for the Most Stable Conformer (CGcg) of this compound
ParameterCCSD(T)-F12/cc-pCVTZ-F12 (MHz)[1]Experimental (MHz)[1]
A₀17233.9917237.95
B₀5572.585567.82
C₀4815.554813.04
Table 2: Calculated Relative Energies of this compound Conformers
ConformerRelative Energy (cm⁻¹)[1][2][3]
CGcg0.0
CGcg'641.5
Tcg792.7
Table 3: Predicted Low-Energy Vibrational Frequencies for the CGcg Conformer
Vibrational ModePredicted Frequency (cm⁻¹)[1][2][3]
Methyl Torsion132.1
O-CH₃ Torsion186.5
OH Torsion371.9

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

Due to its instability, this compound is often synthesized and used in situ or requires careful purification. The following is a modified procedure based on published methods.[6]

Materials:

  • Paraformaldehyde

  • Anhydrous methanol (B129727)

  • Stirring bar

  • Reaction vessel with a stopcock

  • Vacuum line

  • Cold traps (e.g., Dewar flasks with a cooling bath)

Procedure:

  • Reaction Setup: In a 250 mL reaction vessel, combine paraformaldehyde (e.g., 6.60 g, equivalent to 0.22 mol of formaldehyde) and anhydrous methanol (e.g., 128 g, 4.0 mol).[6] Add a stirring bar.

  • Degassing: Cool the suspension to 77 K (liquid nitrogen) and degas the vessel. Close the stopcock to maintain an inert atmosphere.

  • Reaction: Heat the suspension to 95°C for 3 hours with stirring. The solid paraformaldehyde should dissolve, forming a clear solution.[6]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Purification by Trap-to-Trap Distillation: a. Connect the reaction vessel to a vacuum line equipped with a series of cold traps. b. Perform a vacuum distillation (at approximately 0.1 mbar).[6] c. Use a cooling bath at -55°C for a collection trap. This allows for the selective condensation of this compound while more volatile components like methanol are pumped away. d. Repeat the distillation slowly (three times is recommended) to achieve a purity of over 95%, with the main impurity being residual methanol.[6]

Characterization:

  • The purified product can be characterized by ¹H NMR spectroscopy. In CDCl₃, the expected signals are a singlet for the CH₃ group at ~3.37 ppm, a doublet for the CH₂ group at ~4.67 ppm, and a triplet for the OH proton at ~4.38 ppm.[6]

Protocol 2: Gas-Phase Far-Infrared Spectroscopy

Studying the large-amplitude motions of this compound requires gas-phase spectroscopy, often coupled with specialized sample introduction techniques due to the molecule's instability.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped for far-infrared measurements.

  • Gas cell with appropriate window material for the far-infrared region (e.g., polyethylene).

  • Vacuum line for sample introduction and pressure control.

  • Heating system for the gas cell and inlet to prevent condensation.

Procedure:

  • Sample Preparation: Prepare a purified sample of this compound as described in Protocol 1.

  • Sample Introduction: a. Gently heat the liquid this compound sample to increase its vapor pressure. b. Introduce the vapor into the evacuated gas cell. The pressure should be kept low (e.g., around 25 Pa) to minimize intermolecular interactions.[6] c. A continuous flow of the sample through the cell may be necessary to maintain a constant pressure and minimize decomposition.

  • Data Acquisition: a. Record the far-infrared spectrum. The region below 700 cm⁻¹ is of particular interest for observing the torsional modes.[1] b. Acquire a background spectrum with an empty gas cell and subtract it from the sample spectrum. c. Signal averaging will likely be necessary to improve the signal-to-noise ratio.

Mandatory Visualizations

Troubleshooting_SCF_Convergence start SCF Convergence Failure check_geom Is the initial geometry reasonable? start->check_geom pre_opt Pre-optimize with a lower level of theory check_geom->pre_opt No check_level Is the level of theory appropriate? check_geom->check_level Yes pre_opt->check_level change_functional Try a different functional or a larger basis set check_level->change_functional No check_homo_lumo Is there a small HOMO-LUMO gap? check_level->check_homo_lumo Yes change_functional->start use_aids Employ convergence aids (Level Shifting, SCF=QC) check_homo_lumo->use_aids Yes check_charge Are charge and multiplicity correct? check_homo_lumo->check_charge No use_aids->start correct_charge Correct charge and/or multiplicity check_charge->correct_charge No success SCF Converged check_charge->success Yes correct_charge->start Model_Selection_Workflow start Goal: Model this compound question_accuracy What level of accuracy is required? start->question_accuracy high_accuracy High Accuracy (Publication, Benchmarking) question_accuracy->high_accuracy High exploratory Exploratory (Screening, Initial Geometries) question_accuracy->exploratory Exploratory cc_method Use Coupled-Cluster (e.g., CCSD(T)-F12) high_accuracy->cc_method dft_method Use DFT (e.g., M06-2X) exploratory->dft_method basis_set_cc Use a large basis set (e.g., aug-cc-pVTZ or larger) cc_method->basis_set_cc basis_set_dft Use a moderate basis set (e.g., 6-311+G(d,p)) dft_method->basis_set_dft run_calculation Perform Calculation basis_set_cc->run_calculation basis_set_dft->run_calculation validate Validate against experimental data or higher-level theory run_calculation->validate end Results Obtained validate->end Experimental_Workflow synthesis Synthesize this compound (Paraformaldehyde + Methanol) purification Purify by Trap-to-Trap Vacuum Distillation synthesis->purification characterization Characterize Sample (e.g., NMR) purification->characterization spectroscopy Perform Gas-Phase Spectroscopy (e.g., Far-IR) characterization->spectroscopy analysis Analyze Spectra and Compare with Theoretical Predictions spectroscopy->analysis

References

Safety protocols for handling flammable and toxic methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling of flammable and toxic methanol (B129727). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with methanol?

A1: Methanol poses two main risks: it is a highly flammable liquid and is toxic.[1][2] Its vapor can travel a considerable distance to an ignition source and flash back.[3] Methanol is toxic if inhaled, ingested, or absorbed through the skin.[4] Exposure can cause a range of health effects, from headaches and dizziness to blindness and even death.[2][5]

Q2: When is a chemical fume hood required for handling methanol?

A2: A properly functioning chemical fume hood should be used whenever handling open containers of methanol to control the accumulation of flammable and toxic vapors.[1][4][6][7] In some instances, small quantities of methanol with low inhalation toxicity may be handled outside a fume hood, but this requires a specific risk assessment.[7]

Q3: What type of gloves should I wear when working with methanol?

A3: Nitrile or butyl rubber gloves are recommended for handling methanol.[1][8][9] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen gloves provide adequate protection.[1][10] Always inspect gloves for any signs of degradation or pinholes before use and practice proper glove removal techniques to avoid skin contact.[10]

Q4: How should I store methanol in the laboratory?

A4: Methanol should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizers.[1][9] It is best to store it in a designated, UL-approved flammable storage cabinet.[6][7] Never store flammable liquids like methanol in a standard refrigerator or freezer; a specially designed "spark-proof" unit is required.[6][11]

Q5: What should I do in case of a small methanol spill?

A5: For a small spill (<1 L), if you are trained and it is safe to do so, you can clean it up.[1] Ensure the area is well-ventilated and eliminate all ignition sources. Wear appropriate personal protective equipment (PPE), confine the spill using absorbent material, and collect the waste in a sealed, labeled container for hazardous waste disposal.[1][10]

Troubleshooting Guides

Issue: I can smell methanol while working in the fume hood.
Possible Cause Troubleshooting Step
Improper fume hood use Ensure the sash is at the lowest practical working height. Avoid large movements that can disrupt airflow.
Inadequate ventilation Verify that the fume hood has been certified within the last year. If not, contact your institution's Environmental Health & Safety (EH&S) department.
High vapor concentration Reduce the surface area of the methanol container. Use a lid when not actively dispensing.
Contaminated work area Decontaminate all surfaces within the fume hood that may have come into contact with methanol.
Issue: My skin has come into contact with methanol.
Immediate Action Follow-up
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]Remove any contaminated clothing while under a safety shower.[12]
Wash the skin thoroughly with soap and water.[12]Seek medical attention if irritation or pain persists, or if symptoms of toxicity develop.[12]
Report the incident to your supervisor and EH&S.
Issue: A fire has started in a beaker containing methanol.
Immediate Action Follow-up
If the fire is small and you are trained to use a fire extinguisher, use a carbon dioxide or dry chemical extinguisher.[3]Alert others in the lab and activate the fire alarm.
Do not use a water jet, as it can spread the flammable liquid. A water mist may be effective for larger fires.[8]Evacuate the area and follow your institution's emergency procedures.
If the fire is not immediately extinguishable, evacuate the area.Do not re-enter the laboratory until it has been declared safe by emergency personnel.

Quantitative Data Summary

Occupational Exposure Limits
Organization Time-Weighted Average (TWA) Short-Term Exposure Limit (STEL)
OSHA (PEL) 200 ppm (8-hour)[5][13]-
ACGIH (TLV) 200 ppm (8-hour)[5][13]250 ppm[5][13]
NIOSH (REL) 200 ppm (10-hour)[5][13]250 ppm (15-minute)[5]
Physical and Chemical Properties of Methanol
Property Value
Molecular Formula CH₃OH[1][14]
Boiling Point 64.7 °C / 148.5 °F[15][16]
Flash Point 11 °C / 52 °F[2][3]
Autoignition Temperature 385 °C / 725 °F[3][17]
Lower Explosive Limit (LEL) 6.0% by volume[13]
Upper Explosive Limit (UEL) 36.0% by volume[13]
Vapor Density 1.11 (air = 1.0)[16][17]
Solubility in Water Miscible[3][15]

Experimental Protocols

Protocol 1: Grounding and Bonding for Safe Methanol Transfer

Objective: To prevent the buildup of static electricity during the transfer of methanol between conductive containers, which could otherwise ignite flammable vapors.

Methodology:

  • Identify Grounding Point: Locate a verified earth ground, such as a copper water pipe. Ensure the connection point is free of paint or debris to allow for a good metal-to-metal connection.[11]

  • Ground the Dispensing Container: Attach one end of a grounding cable to the dispensing vessel. Connect the other end of the cable to the identified earth ground.[11]

  • Bond the Containers: Attach one end of a bonding strap to the grounded dispensing container. Attach the other end of the bonding strap to the receiving container, ensuring a solid metal-to-metal connection.[18]

  • Transfer Methanol: With the grounding and bonding connections secure, proceed with the transfer of methanol.

  • Disconnect in Reverse: Once the transfer is complete, disconnect the bonding strap first, followed by the grounding cable.

Protocol 2: Neutralization and Cleanup of a Small Methanol Spill

Objective: To safely clean up a small methanol spill (<1 L) while minimizing exposure and fire risk.

Methodology:

  • Alert and Secure: Alert personnel in the immediate area. Eliminate all sources of ignition and ensure adequate ventilation.

  • Don PPE: At a minimum, wear chemical splash goggles, nitrile or butyl rubber gloves, and a lab coat.[2][9]

  • Contain the Spill: Confine the spill to a small area using a spill kit or non-combustible absorbent material like sand or vermiculite.[1][10]

  • Absorb the Methanol: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed methanol into a chemically compatible, sealable container.[19]

  • Decontaminate the Area: Wipe down the spill area with soap and water.

  • Dispose of Waste: Label the waste container with a hazardous waste label and arrange for pickup through your institution's EH&S department.[1]

  • Remove PPE: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly.

Visualizations

MethanolHandlingDecisionTree start Start: Handling Methanol fume_hood Is an open container of methanol being used? start->fume_hood use_fume_hood Work in a certified chemical fume hood. fume_hood->use_fume_hood Yes risk_assessment Small quantity and low inhalation risk? fume_hood->risk_assessment No ppe_check Are appropriate PPE (goggles, gloves, lab coat) being worn? use_fume_hood->ppe_check risk_assessment->use_fume_hood No proceed_with_caution Proceed with caution in a well-ventilated area. risk_assessment->proceed_with_caution Yes proceed_with_caution->ppe_check get_ppe Obtain and wear appropriate PPE. ppe_check->get_ppe No ignition_sources Are ignition sources (sparks, open flames, hot surfaces) removed from the area? ppe_check->ignition_sources Yes get_ppe->ppe_check remove_ignition Remove all ignition sources. ignition_sources->remove_ignition No proceed Proceed with experiment. ignition_sources->proceed Yes remove_ignition->ignition_sources

Caption: Decision tree for safe methanol handling.

MethanolSpillResponse spill Methanol Spill Occurs assess Assess Spill Size spill->assess small_spill < 1 Liter assess->small_spill Small large_spill > 1 Liter assess->large_spill Large alert Alert nearby personnel and remove ignition sources. small_spill->alert evacuate Evacuate the area. large_spill->evacuate ppe Don appropriate PPE. alert->ppe contain Contain spill with absorbent material. ppe->contain cleanup Collect absorbed material into a sealed container. contain->cleanup decontaminate Decontaminate the area. cleanup->decontaminate dispose Dispose of waste through EH&S. decontaminate->dispose call_emergency Call emergency services (911 or institutional equivalent). evacuate->call_emergency

Caption: Flowchart for methanol spill response.

References

Technical Support Center: Methoxymethanol Spill Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for researchers, scientists, and drug development professionals on how to safely manage and clean up methoxymethanol spills in a laboratory setting. This compound is an unstable compound present in equilibrium mixtures with formaldehyde (B43269) and methanol (B129727); therefore, cleanup procedures must account for the hazards of both, primarily flammability and toxicity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the immediate first steps after a this compound spill? A1: Your immediate priorities are to ensure personnel safety and contain the spill.

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[2][3]

  • Ventilate: If it is safe to do so, increase ventilation by opening a fume hood sash. For larger spills, ventilate the entire area by opening windows and doors.[4]

  • Eliminate Ignition Sources: this compound is flammable.[1][5] Turn off all nearby ignition sources, such as open flames, hot plates, and spark-producing equipment.[4][6]

Q2: What Personal Protective Equipment (PPE) is required for cleanup? A2: Proper PPE is critical to prevent exposure. At a minimum, you should wear:

  • Gloves: Nitrile or other chemical-resistant gloves are recommended.[2] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: ANSI-approved safety goggles or chemical splash goggles are mandatory.[2]

  • Lab Coat: A long-sleeved lab coat, fully buttoned, is required to protect your skin and clothing.[2]

  • Respiratory Protection: For large spills or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.[7] Lab personnel must be properly trained and fit-tested to use respirators.[2]

Q3: How do I handle a small spill versus a large spill? A3: The volume of the spill dictates the response protocol.

  • Small Spills (<1 Liter): If you are trained and have the appropriate spill kit, you can manage a small spill. Confine the spill using absorbent materials and follow the detailed cleanup protocol.[2][3]

  • Large Spills (>1 Liter): Do not attempt to clean up a large spill yourself. Evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[2][8]

Q4: What should I do if I get this compound on my skin or in my eyes? A4: Act immediately to minimize injury.

  • Skin Contact: Remove all contaminated clothing immediately and flush the affected skin with plenty of water for at least 15 minutes in an emergency shower.[2][3] Seek prompt medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[9] Seek prompt medical attention.[2]

Q5: How do I dispose of the cleanup waste? A5: All materials used to clean the spill are considered hazardous waste.

  • Collect all used absorbent materials, contaminated PPE, and any other waste into a heavy-duty plastic bag or a sealable container.[10]

  • Double-bag the waste in clear plastic bags.[2][3]

  • Label the container clearly as "Hazardous Waste" with the chemical name (this compound/Methanol/Formaldehyde Mixture) and date.

  • Contact your institution's EH&S department for pickup and proper disposal according to local and national regulations.[3][9]

Exposure Limit Data

Since this compound is handled as a mixture containing methanol, the exposure limits for methanol are the primary reference for ensuring laboratory safety.

Regulatory BodyExposure Limit TypeValueNotes
OSHA Permissible Exposure Limit (PEL)200 ppm8-hour time-weighted average[11]
NIOSH Recommended Exposure Limit (REL)200 ppm10-hour time-weighted average[11]
NIOSH Short-Term Exposure Limit (STEL)250 ppm15-minute exposure limit[11]
ACGIH Threshold Limit Value (TLV)200 ppm8-hour time-weighted average[11]
ACGIH Short-Term Exposure Limit (STEL)250 ppm15-minute exposure limit[11]

Detailed Spill Cleanup Protocol (For Small Spills <1 L)

This protocol outlines the step-by-step methodology for cleaning a small this compound spill.

1. Preparation & Assessment

  • Step 1.1: Alert personnel and evacuate the immediate area.[3]

  • Step 1.2: Remove all ignition sources.[6] Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Step 1.3: Don the appropriate PPE as described in the FAQ section (gloves, goggles, lab coat).[2]

  • Step 1.4: Locate and prepare the laboratory's chemical spill kit.[12]

2. Spill Containment

  • Step 2.1: Confine the spill to a small area to prevent it from spreading.[13]

  • Step 2.2: Use an inert absorbent material such as sand, kitty litter, or commercial absorbent pads.[4][13]

  • Step 2.3: Apply the absorbent material starting from the outer edges of the spill and working inward. This prevents splashing and spreading of the liquid.[10]

3. Neutralization & Absorption

  • Step 3.1: Allow the absorbent material to completely soak up the liquid.[4]

  • Step 3.2: For flammable liquids, activated carbon is a suitable absorbent.[10] Avoid using combustible materials like paper towels as the primary absorbent.

4. Decontamination & Cleanup

  • Step 4.1: Using non-sparking tools (e.g., plastic scoop or dustpan), carefully collect all the contaminated absorbent material.[9][12]

  • Step 4.2: Place the collected waste into a heavy-duty, leak-proof plastic bag or container.[10]

  • Step 4.3: Clean the spill surface area thoroughly with soap and water.[9][10]

  • Step 4.4: Wipe the area dry with fresh absorbent pads or paper towels.

5. Waste Disposal & Final Steps

  • Step 5.1: Place all contaminated items, including gloves and any used wipes, into the hazardous waste bag.

  • Step 5.2: Securely seal and double-bag the waste.[3]

  • Step 5.3: Label the bag with a hazardous waste tag and arrange for disposal through your institution's EH&S department.[3]

  • Step 5.4: Wash your hands thoroughly with soap and water after removing PPE.[2]

  • Step 5.5: Replenish the supplies in your spill kit so it is ready for future use.[8]

Workflow Visualization

The following diagram illustrates the decision-making process for responding to a this compound spill.

SpillCleanupWorkflow start Spill Occurs assess Assess Spill Size & Immediate Hazards start->assess small_spill Small Spill (<1L) & Manageable? assess->small_spill Yes large_spill Large Spill (>1L) or Unmanageable assess->large_spill No alert_personnel 1. Alert Personnel & Eliminate Ignition Sources small_spill->alert_personnel evacuate 1. Evacuate Area Immediately large_spill->evacuate ppe 2. Don Appropriate PPE alert_personnel->ppe contain 3. Contain Spill (Work Outside-In) ppe->contain cleanup 4. Absorb & Clean Area with Non-Sparking Tools contain->cleanup dispose 5. Package & Label Hazardous Waste cleanup->dispose report_small 6. Report to Supervisor & Restock Spill Kit dispose->report_small contact_ehs 2. Contact EH&S / Emergency Response evacuate->contact_ehs secure_area 3. Secure Area & Prevent Entry contact_ehs->secure_area

Caption: Workflow for this compound spill response.

References

Validation & Comparative

A Comparative Guide to the Experimental and Theoretical Spectra of Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and theoretically calculated vibrational and nuclear magnetic resonance spectra of methoxymethanol (CH₃OCH₂OH). Understanding the spectral properties of this simple yet important molecule is crucial for its detection and characterization in various environments, from interstellar space to biological systems. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the comparative workflow.

Introduction to this compound

This compound is the simplest hemiformal and a molecule of significant interest in astrophysics and atmospheric chemistry. Its instability makes laboratory studies challenging, highlighting the importance of theoretical calculations in complementing and interpreting experimental data. Spectroscopic techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and characterizing this compound.

Comparison of Experimental and Theoretical Infrared (IR) Spectra

The most comprehensive data available for comparing the experimental and theoretical spectra of this compound lies in the realm of infrared spectroscopy. Experimental data is primarily available from matrix isolation studies, where the molecule is trapped in an inert gas matrix at low temperatures to stabilize it for spectroscopic analysis. These experimental findings are compared with high-level ab initio and density functional theory (DFT) calculations.

Data Presentation: Vibrational Frequencies

A detailed comparison of experimental vibrational frequencies from argon matrix-isolation infrared spectroscopy and calculated anharmonic vibrational frequencies using second-order vibrational perturbation theory (VPT2) is presented in Table 1. The calculations were performed for the two most stable conformers of this compound, gauche-gauche (CGcg) and a second gauche-gauche conformer (CGcg'). The experimental data is sourced from the work of Wrobel et al. (1999), who assigned the observed bands with the assistance of DFT calculations.[1]

Table 1: Comparison of Experimental and Calculated Anharmonic Vibrational Frequencies (cm⁻¹) of this compound

Vibrational Mode AssignmentExperimental (Ar Matrix)[1]Calculated (VPT2/MP2/aug-cc-pVTZ) - CGcg Conformer[1]Calculated (VPT2/MP2/aug-cc-pVTZ) - CGcg' Conformer[1]
OH stretch3641, 363136553648
CH₃ asym. stretch-3015, 29653010, 2955
CH₂ asym. stretch-29352940
CH₃ sym. stretch-28402835
CH₂ sym. stretch-28202825
CH₃ deformation-1470, 14601475, 1465
CH₂ scissors-14501455
CH₂ wag-13801375
CH₃ rock-11801185
C-O-C asym. stretch-11501145
C-O-C sym. stretch576580575
OH torsion-372370
O-CH₃ torsion-187185
Methyl torsion-132130

Note: Experimental data for all vibrational modes is not available in the cited literature.

The data shows good agreement between the experimental and calculated frequencies, particularly for the OH stretching and C-O-C bending modes.[1] The theoretical calculations aid in the assignment of the experimental spectrum, especially in regions where multiple vibrational modes may overlap.

Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy

Theoretical Predictions

Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. Similarly, DFT calculations can be employed to compute the Raman spectrum, providing information on the vibrational modes that are Raman active.

While a direct comparison with experimental data is not currently possible, these theoretical spectra serve as a benchmark for the identification of this compound in complex mixtures where it may be formed in situ.

Experimental and Computational Protocols

A clear understanding of the methodologies used to obtain both experimental and theoretical data is essential for a critical evaluation of the comparison.

Experimental Methodology: Matrix Isolation Infrared Spectroscopy

The experimental infrared spectra of this compound were obtained using the matrix isolation technique.

  • Sample Preparation: this compound was synthesized and then co-deposited with a large excess of an inert gas, typically argon, onto a cryogenic window (e.g., CsI) maintained at a very low temperature (around 10 K).[1]

  • Spectroscopic Measurement: The infrared spectrum of the isolated molecules within the argon matrix was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The low temperature and isolation in the matrix prevent intermolecular interactions and stabilize the otherwise unstable this compound, allowing for the acquisition of high-resolution spectra.

Computational Methodology: Ab Initio and Density Functional Theory Calculations

The theoretical spectra of this compound were calculated using quantum chemical methods.

  • Geometry Optimization: The molecular geometries of the different conformers of this compound were optimized using high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with F12 explicit correlation or Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).[1]

  • Vibrational Frequency Calculation: Following geometry optimization, the vibrational frequencies were calculated. To improve accuracy and allow for comparison with experimental data, anharmonic corrections were often included using methods like second-order vibrational perturbation theory (VPT2).[1]

  • NMR and Raman Spectra Calculation: Theoretical NMR chemical shifts were calculated using the GIAO method, and Raman scattering activities were computed using DFT with a suitable functional (e.g., B3LYP) and basis set.

Workflow for Comparing Spectra

The logical workflow for comparing experimental and theoretical spectra is crucial for a systematic analysis. The following diagram illustrates this process.

workflow Workflow for Comparing Experimental and Theoretical Spectra cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Synthesis and Purification exp_measurement Spectroscopic Measurement (FTIR, NMR, Raman) exp_synthesis->exp_measurement exp_data Experimental Spectrum exp_measurement->exp_data comparison Comparison and Analysis exp_data->comparison theo_model Molecular Modeling theo_calc Quantum Chemical Calculation (DFT, ab initio) theo_model->theo_calc theo_spectrum Calculated Spectrum theo_calc->theo_spectrum theo_spectrum->comparison assignment Spectral Assignment comparison->assignment validation Validation of Theoretical Methods comparison->validation

Caption: A diagram illustrating the parallel workflows for obtaining experimental and theoretical spectra, leading to their comparison, analysis, and the subsequent assignment of spectral features and validation of computational methods.

Conclusion

The comparison of experimental and theoretical spectra is a powerful approach for the confident identification and characterization of molecules like this compound. For infrared spectroscopy, there is a good correlation between matrix-isolation experimental data and high-level anharmonic frequency calculations. This synergy is crucial for assigning complex vibrational spectra and understanding the molecule's fundamental properties. While experimental NMR and Raman data for this compound are currently lacking, theoretical predictions offer valuable guidance for future research. The continued development of both experimental techniques for studying unstable molecules and computational methods will undoubtedly lead to a more complete spectroscopic understanding of this compound and other important chemical species.

References

Validating Methoxymethanol Detection in Atmospheric Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and modeling of reactive oxygenated volatile organic compounds (VOCs) in the atmosphere is critical for understanding tropospheric chemistry, air quality, and climate. Methoxymethanol (CH3OCH2OH, MM), a hemiformal formed from the atmospheric oxidation of dimethyl ether (DME), is an emerging species of interest. Its representation in atmospheric models, however, lacks direct observational validation. This guide provides a comprehensive comparison of the available experimental data that can be used to validate the chemical mechanisms leading to this compound formation in atmospheric models, such as GEOS-Chem.

Data Presentation: Key Kinetic Parameters for this compound Formation

The atmospheric fate of dimethyl ether is primarily dictated by its reaction with the hydroxyl radical (OH). The subsequent chemistry of the methoxymethyl peroxy radical (CH3OCH2O2) determines the production of this compound. The following table summarizes key experimentally determined reaction rate constants that are crucial for accurately modeling this chemistry.

ReactionRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference(s)
CH3OCH3 + OH → CH3OCH2• + H2O(2.9 ± 0.4) x 10⁻¹²Pulsed Laser Photolysis - Laser Induced Fluorescence[1]
CH3OCH2• + O2 (+ M) → CH3OCH2O2• (+ M)(8.4 ± 1.5) x 10⁻¹²Flash Photolysis - UV Absorption[2]
CH3OCH2O2• + HO2 → CH3OCH2OOH + O2(1.0 ± 0.2) x 10⁻¹¹Discharge Flow - Mass Spectrometry[3]
CH3OCH2O2• + HO2 → CH3OCH2OH + O3 Branching ratio not well-constrained Theoretical Calculations / Indirect Evidence[4]
CH3OCH2O2• + CH3O2 → CH3OCH2OH + CH2O + O2(3.5 ± 1.0) x 10⁻¹³Laser Flash Photolysis - UV Absorption[5]
CH3OCH2O2• + CH3C(O)O2 → Products(2.0 ± 0.4) x 10⁻¹¹Laser Photolysis - Cavity Ring-Down Spectroscopy[5]
CH3OCH2O2• + RO2 → αCH3OCH2OH + (1-α)Other ProductsHighly variable depending on RO2 structure Smog Chamber Studies[6][7]

Note: The reaction of the methoxymethyl peroxy radical with the hydroperoxy radical (HO2) is a key potential source of this compound, but the branching ratio for this specific channel is a significant source of uncertainty in atmospheric models.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key atmospheric reaction pathway for this compound formation and a typical experimental workflow for its study in a smog chamber.

methoxymethanol_formation_pathway DME Dimethyl Ether (CH3OCH3) CH3OCH2 Methoxymethyl Radical (CH3OCH2) DME->CH3OCH2 + OH OH OH Radical MMP Methoxymethyl Peroxy Radical (CH3OCH2O2) CH3OCH2->MMP + O2 O2 O2 MM This compound (CH3OCH2OH) MMP->MM + HO2 / RO2 OtherProducts Other Products (e.g., Methyl Formate, Formaldehyde) MMP->OtherProducts + NO, HO2, RO2 HO2 HO2 Radical RO2 Other Peroxy Radicals (RO2)

Atmospheric formation pathway of this compound.

smog_chamber_workflow Chamber Smog Chamber (Teflon Bag) Irradiation UV Irradiation (Simulates Sunlight) Chamber->Irradiation Precursors Inject Precursors: - Dimethyl Ether (DME) - NOx - OH precursor (e.g., H2O2) Precursors->Chamber Sampling Gas & Aerosol Sampling Irradiation->Sampling Analysis Chemical Analysis: - PTR-MS (VOCs) - GC-MS (VOCs) - CIMS (Intermediates) Sampling->Analysis Data Data Analysis: - Product Yields - Kinetic Modeling Analysis->Data

Workflow for a smog chamber study of DME oxidation.

Experimental Protocols

The validation of chemical mechanisms within atmospheric models relies on robust experimental data. The primary techniques used to study the formation of this compound and related species are laboratory kinetic studies and smog chamber experiments.

Laboratory Kinetic Studies (e.g., Flash Photolysis, Discharge Flow)

Objective: To determine the temperature- and pressure-dependent rate constants of individual elementary reactions involved in the DME oxidation chain.

General Protocol:

  • Radical Generation: Precursor molecules are photolyzed using a pulsed laser (flash photolysis) or subjected to a microwave discharge (discharge flow) to generate a specific radical of interest (e.g., OH, CH3OCH2O2).

  • Reaction: The generated radicals are allowed to react with a known concentration of a reactant gas (e.g., DME, HO2) in a temperature- and pressure-controlled reaction cell.

  • Detection: The concentration of the radical of interest is monitored over time using sensitive detection techniques such as Laser-Induced Fluorescence (LIF) for OH or UV-Visible Absorption Spectroscopy for peroxy radicals.

  • Data Analysis: The decay of the radical concentration is fitted to a pseudo-first-order rate equation to extract the bimolecular rate constant.

Smog Chamber Studies

Objective: To investigate the formation of a wide range of oxidation products from a parent VOC under simulated atmospheric conditions and to determine product yields.[6][7]

General Protocol:

  • Chamber Preparation: A large (several cubic meters), inert Teflon bag is filled with purified air.[8]

  • Precursor Injection: Known concentrations of the precursor VOC (DME), an oxidant precursor (e.g., H2O2 for OH radicals), and NOx (to simulate different atmospheric environments) are injected into the chamber.[9][10]

  • Initiation of Photochemistry: The chamber is irradiated with UV lamps that simulate the solar spectrum, initiating the oxidation of the VOC.[8]

  • Real-time Monitoring: The concentrations of reactants and products are monitored in real-time using a suite of analytical instruments.

    • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Provides high-time-resolution measurements of a wide range of VOCs, including oxygenated species.[11][12][13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of isomeric compounds and provides quantitative measurements after calibration.[12]

    • Chemical Ionization Mass Spectrometry (CIMS): Can be configured to selectively detect reactive intermediates and specific oxidation products.

  • Data Analysis: The temporal evolution of product concentrations is used to determine product yields (the fraction of the reacted parent VOC that is converted to a specific product). The experimental data can also be compared to the output of a chemical box model to test and refine the underlying chemical mechanism.[14]

Comparison with Alternatives and Supporting Experimental Data

Direct validation of this compound in atmospheric models is currently hampered by a lack of ambient measurements. Therefore, the primary "alternative" to direct validation is the thorough validation of the precursor chemistry.

  • Model Intercomparison: While not a direct validation against measurements, comparing the representation of DME oxidation and this compound formation across different atmospheric models (e.g., GEOS-Chem, WRF-Chem, CAM-chem) can highlight structural uncertainties in the chemical mechanisms employed.

  • Proxy Validation: A robust validation approach involves comparing model simulations of more commonly measured DME oxidation products, such as formaldehyde (B43269) and methyl formate, with atmospheric observations. If a model can accurately reproduce the concentrations of these major products, it lends confidence to its predictions of minor products like this compound, assuming the branching ratios in the chemical mechanism are reasonably well-constrained by laboratory data.

  • Satellite Observations: While satellites cannot directly measure this compound, they do provide global measurements of formaldehyde and, in some cases, methanol. These data can be used to constrain the overall budget of oxygenated VOCs in models, providing an indirect check on the chemistry leading to this compound formation.

The validation of this compound detection in atmospheric models is an ongoing area of research. While direct ambient measurements and dedicated model validation studies are currently lacking, a wealth of experimental data from laboratory and chamber studies on the oxidation of its primary precursor, dimethyl ether, provides a strong foundation for evaluating and improving its representation in models. Future research should focus on developing analytical techniques for the routine measurement of atmospheric this compound and conducting targeted field campaigns to provide the necessary data for direct model validation. This will ultimately lead to more accurate simulations of atmospheric chemistry and its impact on air quality and climate.

References

A Comparative Guide to the Atmospheric Oxidation of Methoxymethanol and Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the atmospheric oxidation processes of methoxymethanol (CH3OCH2OH) and dimethyl ether (CH3OCH3). The following sections present quantitative kinetic data, outline the experimental methods used to obtain this data, and illustrate the dominant atmospheric degradation pathways.

Introduction

This compound and dimethyl ether are oxygenated volatile organic compounds (OVOCs) present in the atmosphere. Dimethyl ether is used as an aerosol propellant and is being considered as an alternative fuel.[1] this compound is a more complex molecule containing both an ether and an alcohol functional group, and can be formed in the atmosphere from the oxidation of methanol.[2][3] Understanding their atmospheric oxidation is crucial for accurately modeling tropospheric chemistry, air quality, and climate. The primary removal mechanism for these compounds from the atmosphere is through oxidation initiated by photochemically generated radicals.

Atmospheric Oxidation Processes

The atmospheric lifetime and environmental impact of this compound and dimethyl ether are dictated by their reactivity towards key atmospheric oxidants: the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate (B79036) radical (NO3).

  • Reaction with Hydroxyl Radical (OH): The OH radical is the most significant oxidant in the sunlit troposphere. The reaction proceeds via hydrogen abstraction from a C-H or O-H bond. A theoretical study on this compound indicates that H-abstraction from the secondary carbon atom (the -CH2- group) is the most favored pathway.[4] For dimethyl ether, the six equivalent hydrogens on the two methyl groups are the sites of abstraction.

  • Reaction with Chlorine Atoms (Cl): In marine and polluted coastal areas, or in regions impacted by industrial emissions, chlorine atoms can be a significant oxidant.[5] Similar to the OH radical, Cl atoms react by abstracting a hydrogen atom.

  • Reaction with Nitrate Radical (NO3): During the nighttime, in the absence of sunlight, the nitrate radical becomes a primary oxidant for many VOCs. The reaction mechanism is also hydrogen abstraction.

Quantitative Data Summary

The following tables summarize the experimentally determined and theoretically calculated reaction rate constants and the resulting atmospheric lifetimes for this compound and dimethyl ether.

Table 1: Comparison of Reaction Rate Constants (k) at 298 K

CompoundOxidantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Data Source Type
This compound OH1.12 x 10⁻¹¹Theoretical[4]
(CH₃OCH₂OH)Cl(1.4 ± 0.2) x 10⁻¹⁰ *Experimental[6]
NO₃Data not available-
Dimethyl Ether OH2.86 x 10⁻¹²Experimental (IUPAC)
(CH₃OCH₃)Cl(1.73 ± 0.22) x 10⁻¹⁰Experimental[7]
NO₃2.6 x 10⁻¹⁶Experimental[8]

*Note: This rate constant is for 2-methoxyethanol (B45455) (CH₃OCH₂CH₂OH), a structurally similar molecule, and is used here as an estimate for this compound.

Table 2: Comparison of Calculated Atmospheric Lifetimes (τ)

CompoundOxidantAssumed Oxidant Concentration (molecules cm⁻³)Calculated Lifetime (τ)
This compound OH2 x 10⁶ (24-hr average)~1.2 days
(CH₃OCH₂OH)Cl1 x 10⁴ (coastal average)~19 hours
NO₃Data not available-
Dimethyl Ether OH2 x 10⁶ (24-hr average)~6.7 days
(CH₃OCH₃)Cl1 x 10⁴ (coastal average)~16 hours
NO₃2.5 x 10⁸ (12-hr nighttime average)~1.5 months

Lifetimes are calculated using the formula τ = 1 / (k * [Oxidant]), where k is the rate constant from Table 1.

Oxidation Products and Mechanisms

The initial H-abstraction from this compound and dimethyl ether leads to the formation of alkyl radicals, which then rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). The subsequent fate of these peroxy radicals depends on the chemical environment, particularly the concentration of nitrogen oxides (NOx).

For dimethyl ether, oxidation leads to the formation of formaldehyde (B43269) and methyl formate (B1220265).[9] The oxidation of this compound is expected to produce methyl formate and formic acid.

The diagrams below illustrate the initial steps of the OH-initiated oxidation pathways for both compounds under typical atmospheric conditions.

Methoxymethanol_Oxidation MM This compound (CH₃OCH₂OH) MM_Rad CH₃OĊHOH Radical MM->MM_Rad + •OH - H₂O OH •OH H2O H₂O Peroxy CH₃OCH(OO•)OH Peroxy Radical MM_Rad->Peroxy + O₂ O2_1 O₂ Alkoxy CH₃OCH(O•)OH Alkoxy Radical Peroxy->Alkoxy + NO - NO₂ NO NO NO2 NO₂ MF Methyl Formate (CH₃OCHO) Alkoxy->MF + O₂ - HO₂• FA Formic Acid (HCOOH) Alkoxy->FA Decomposition + •CH₂OH O2_2 O₂ HO2 HO₂• OH_regen •OH

Caption: OH-initiated oxidation pathway for this compound.

DME_Oxidation DME Dimethyl Ether (CH₃OCH₃) DME_Rad •CH₂OCH₃ Radical DME->DME_Rad + •OH - H₂O OH •OH H2O H₂O Peroxy CH₃OCH₂OO• Peroxy Radical DME_Rad->Peroxy + O₂ O2_1 O₂ Alkoxy CH₃OCH₂O• Alkoxy Radical Peroxy->Alkoxy + NO - NO₂ MF Methyl Formate (CH₃OCHO) Peroxy->MF Self-reaction pathway NO NO NO2 NO₂ HCHO Formaldehyde (HCHO) Alkoxy->HCHO Decomposition + •CH₃O O2_2 O₂ HO2 HO₂• CH3O •CH₃O

Caption: OH-initiated oxidation pathway for Dimethyl Ether.

Experimental Protocols

The rate constants presented in this guide are typically determined using two primary experimental techniques: the relative rate method and absolute methods like flash photolysis-resonance fluorescence.

  • Relative Rate Method:

    • Principle: This is a competitive kinetics method where the rate of loss of the target compound is measured relative to the rate of loss of a reference compound whose reaction rate constant with the oxidant is well-known.

    • Methodology: The target compound, a reference compound, and an oxidant precursor (e.g., Cl₂ for Cl atoms, or a source of OH radicals like H₂O₂ photolysis) are introduced into a reaction chamber (often a smog chamber or a Teflon bag). The oxidant is generated, and the concentrations of the target and reference compounds are monitored over time, typically using Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography (GC).

    • Data Analysis: The rate constant for the target compound (k_target) is determined from the equation: ln([Target]₀/[Target]ₜ) = (k_target / k_ref) * ln([Ref]₀/[Ref]ₜ). By plotting the natural logarithm of the concentration ratios against each other, a straight line is obtained with a slope equal to k_target / k_ref. Since k_ref is known, k_target can be calculated.

  • Flash Photolysis-Resonance Fluorescence (FP-RF):

    • Principle: This is an absolute method that directly measures the decay of the oxidant concentration in the presence of an excess of the target compound.

    • Methodology: A precursor molecule in a flow tube is photolyzed by a short pulse of light from a flash lamp or laser to produce a known concentration of the oxidant (e.g., OH radicals). The concentration of the oxidant is then monitored over time using resonance fluorescence. The target compound is present in large excess, ensuring that the reaction follows pseudo-first-order kinetics with respect to the oxidant.

    • Data Analysis: The decay of the oxidant's fluorescence signal is exponential. The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln([Oxidant]) versus time. This measurement is repeated for several different concentrations of the target compound. The bimolecular rate constant (k) is then determined from the slope of a plot of k' versus the concentration of the target compound.

Conclusion

The atmospheric oxidation of this compound and dimethyl ether proceeds through similar radical-initiated hydrogen abstraction pathways. However, the available data indicate significant differences in their reactivity and, consequently, their atmospheric lifetimes.

  • Reactivity: this compound appears to be significantly more reactive towards the OH radical than dimethyl ether, primarily due to the activating effect of the hydroxyl group. Both compounds exhibit very high reactivity with chlorine atoms, making this a dominant loss process in Cl-rich environments. The reactivity of dimethyl ether with the nighttime NO₃ radical is very slow, leading to a long nighttime lifetime.

  • Atmospheric Lifetime: Due to its higher reactivity with the OH radical, this compound has a shorter atmospheric lifetime (~1.2 days) compared to dimethyl ether (~6.7 days). In coastal or polluted areas, the lifetimes of both compounds are much shorter and are of a similar magnitude (~16-19 hours).

This comparison highlights that the presence of the hydroxyl group in this compound, in addition to the ether linkage, makes it a more reactive species in the atmosphere than dimethyl ether. Further experimental studies on the reaction kinetics and product formation of this compound are needed to fully constrain its atmospheric impact.

References

A Comparative Analysis of Methoxymethanol and Ethoxymethanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparative study of two important hemiacetal ethers, methoxymethanol and ethoxymethanol (B161747), focusing on their chemical properties, applications as protecting group precursors, and associated experimental protocols.

This publication aims to offer an objective comparison of the utility of this compound and ethoxymethanol, primarily through their roles in the formation of methoxymethyl (MOM) and ethoxymethyl (EOM) ethers, respectively. These protecting groups are frequently employed to mask the reactivity of hydroxyl groups in complex molecule synthesis. The following sections will delve into their physical and chemical properties, provide detailed experimental procedures for their use, and present a comparative analysis of their performance based on available data.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of this compound and ethoxymethanol is essential for their effective application. The following table summarizes key data for both compounds.

PropertyThis compoundEthoxymethanol
CAS Number 4461-52-3[1]10171-38-7
Molecular Formula C₂H₆O₂[1]C₃H₈O₂
Molecular Weight 62.07 g/mol [2]76.09 g/mol
Appearance -Colorless liquid
Boiling Point 82.5 °C at 760 mmHg[1]101.7 °C at 760 mmHg
Density 0.948 g/cm³[1][3]0.928 g/cm³
Flash Point 39.9 °C[1][3]43.3 °C
Solubility Readily dissolves in water and most organic solvents.Miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate.[4][5]
pKa 13.14 ± 0.10 (Predicted)[6]-

Application in Protecting Group Chemistry: MOM vs. EOM Ethers

The primary application of this compound and ethoxymethanol in organic synthesis is as precursors to the methoxymethyl (MOM) and ethoxymethyl (EOM) protecting groups for hydroxyl functionalities. These groups are valued for their stability across a range of non-acidic conditions and their facile removal under acidic conditions.[7]

Workflow for Protection and Deprotection

The general strategy for utilizing MOM and EOM protecting groups involves a two-stage process of protection and deprotection, allowing for chemical transformations on other parts of the molecule without interference from the hydroxyl group.

G cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Alcohol Alcohol (R-OH) MOMCl_EOMCl MOM-Cl or EOM-Cl (Base, Solvent) Alcohol->MOMCl_EOMCl Protection Protected_Alcohol Protected Alcohol (R-OMOM or R-OEOM) MOMCl_EOMCl->Protected_Alcohol Reaction Reaction on other functional groups Protected_Alcohol->Reaction Deprotection_Reagent Acidic Conditions Reaction->Deprotection_Reagent Deprotection Deprotected_Alcohol Original Alcohol (R-OH) Deprotection_Reagent->Deprotected_Alcohol

Caption: General workflow for the use of MOM and EOM protecting groups.

Comparative Performance Data
Protecting GroupSubstrateReactionReagentsSolventTemp.TimeYield (%)
MOM PhenolProtectionMOM-Cl, DIPEADMF0 °C to RTOvernightHigh (not specified)[8]
MOM α-Phenethyl alcoholProtectionMOM-Cl, DIPEAToluene5-10 °C30 min98% (crude)[9]
MOM PhenolDeprotectionCBr₄, PPh₃ClCH₂CH₂Cl40 °C-90-99%[10]
MOM Aromatic MOM etherDeprotectionTMSOTf, 2,2′-bipyridylCH₃CN0 °C to RT-High (not specified)[8]
EOM Primary AlcoholProtectionEOM-Cl, DIPEADCM0 °C to RT-High (not specified)[11]
EOM Ethoxymethyl-protected alcoholDeprotectionp-TsOH·H₂OMeOHRT-High (not specified)[11]

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the protection of alcohols as MOM and EOM ethers and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol as a Methoxymethyl (MOM) Ether

This protocol describes a common and efficient method for the protection of a primary alcohol using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.[7]

Reaction Scheme: R-OH + MOM-Cl + (i-Pr)₂NEt → R-OMOM + (i-Pr)₂NEt·HCl

Materials:

  • Primary alcohol (1.0 equivalent)

  • Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equivalents)[7]

  • Dichloromethane (B109758) (DCM), anhydrous

Procedure:

  • To a solution of the primary alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of a Primary Alcohol as an Ethoxymethyl (EOM) Ether

This protocol details the general procedure for the protection of a primary alcohol using ethoxymethyl chloride (EOM-Cl) and a non-nucleophilic base.[11]

Reaction Scheme: R-OH + EOM-Cl + (i-Pr)₂NEt → R-OEOM + (i-Pr)₂NEt·HCl

Materials:

  • Primary alcohol (1.0 equivalent)

  • Ethoxymethyl chloride (EOM-Cl) (1.5 equivalents)[11]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)[11]

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the primary alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add N,N-Diisopropylethylamine.[11]

  • Slowly add ethoxymethyl chloride to the stirred solution.[11]

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by TLC.[11]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[11]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[11]

Protocol 3: Deprotection of a Methoxymethyl (MOM) Ether under Acidic Conditions

This protocol describes the cleavage of a MOM ether to regenerate the parent alcohol using a Brønsted acid.[7]

Reaction Scheme: R-OMOM + H⁺ → R-OH + CH₂O + CH₃OH

Materials:

  • MOM-protected compound (1.0 equivalent)

  • Hydrochloric acid (catalytic amount)

  • Methanol (B129727)/water or THF/water solvent mixture

Procedure:

  • Dissolve the MOM-protected compound in a suitable solvent mixture such as methanol/water or THF/water.[7]

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature or gently heat until deprotection is complete (monitored by TLC).[7]

  • Neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).[7]

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by column chromatography if necessary.

Protocol 4: Deprotection of an Ethoxymethyl (EOM) Ether under Acidic Conditions

This protocol describes the cleavage of an EOM ether using a mild acidic catalyst.[11]

Reaction Scheme: R-OEOM + H⁺ → R-OH + CH₂O + CH₃CH₂OH

Materials:

  • EOM-protected alcohol (1.0 equivalent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalent)[11]

  • Methanol (MeOH)

Procedure:

  • Dissolve the ethoxymethyl-protected alcohol in methanol.[11]

  • Add p-Toluenesulfonic acid monohydrate to the solution.[11]

  • Stir the reaction mixture at room temperature, monitoring the deprotection by TLC.[11]

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.[11]

  • Remove the methanol under reduced pressure.[11]

  • Extract the aqueous residue with ethyl acetate.[11]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Concentrate the solution and purify the resulting alcohol by column chromatography if necessary.[11]

Reaction Mechanisms

The mechanisms for the formation and cleavage of MOM and EOM ethers are analogous, proceeding through acetal (B89532) formation and hydrolysis, respectively.

Protection Mechanism

The protection of an alcohol with MOM-Cl or EOM-Cl in the presence of a base typically follows an Sₙ2 mechanism.

G cluster_legend Legend R-O-H R-O-H R-O⁻ R-O⁻ R-O-H->R-O⁻ Base R-O-CH₂-O-R'  + X⁻ R-O-CH₂-O-R'  + X⁻ R-O⁻->R-O-CH₂-O-R'  + X⁻ + CH₂(X)-O-R' R' = CH₃ (MOM) or CH₂CH₃ (EOM)\nX = Cl R' = CH₃ (MOM) or CH₂CH₃ (EOM) X = Cl

Caption: Mechanism of MOM/EOM ether formation.

Deprotection Mechanism

The acid-catalyzed cleavage of MOM and EOM ethers involves protonation of an ether oxygen, followed by elimination to form an oxocarbenium ion, which is then trapped by water.

G cluster_legend Legend R-O-CH₂-O-R' R-O-CH₂-O-R' {R-O⁺(H)-CH₂-O-R'} {R-O⁺(H)-CH₂-O-R'} R-O-CH₂-O-R'->{R-O⁺(H)-CH₂-O-R'} + H⁺ R-OH + ⁺CH₂-O-R' R-OH + ⁺CH₂-O-R' {R-O⁺(H)-CH₂-O-R'}->R-OH + ⁺CH₂-O-R' ⁺CH₂-O-R' ⁺CH₂-O-R' HO-CH₂-O-R' HO-CH₂-O-R' ⁺CH₂-O-R'->HO-CH₂-O-R' + H₂O CH₂O + R'-OH + H⁺ CH₂O + R'-OH + H⁺ HO-CH₂-O-R'->CH₂O + R'-OH + H⁺ R' = CH₃ (MOM) or CH₂CH₃ (EOM) R' = CH₃ (MOM) or CH₂CH₃ (EOM)

Caption: Mechanism of acid-catalyzed MOM/EOM ether deprotection.

Conclusion

Both this compound and ethoxymethanol, through their chloro-derivatives, provide access to valuable and widely used protecting groups in organic synthesis. The choice between MOM and EOM ethers will depend on the specific requirements of the synthetic route, including the desired stability and the conditions available for deprotection. While MOM ethers are more extensively documented in the literature, EOM ethers offer a viable alternative with very similar application protocols. The experimental data, though not from a single comparative study, suggests that both protecting groups can be introduced and removed in high yields. This guide provides the necessary foundational information and detailed protocols to enable researchers to make an informed decision and effectively implement these protecting groups in their synthetic endeavors.

References

A Comparative Guide to Computational Methods for Methoxymethanol Bond Dissociation Energies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of computational methods for determining the bond dissociation energies (BDEs) of methoxymethanol, supported by experimental and high-level theoretical data.

This compound (CH₃OCH₂OH), the simplest hemiacetal, plays a crucial role as a key intermediate in atmospheric and combustion chemistry, as well as being a fundamental structural motif in carbohydrate chemistry and drug design. A precise understanding of its chemical reactivity, thermal stability, and degradation pathways is paramount. Central to this understanding are the bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond. Accurate BDE values are critical for predicting reaction kinetics and mechanisms.

This guide provides a comparative overview of various computational methods used to calculate the BDEs of the C-O and O-H bonds in this compound. The performance of these methods is benchmarked against high-level theoretical calculations to provide a clear picture of their accuracy and computational cost.

Comparison of Computational Methods for this compound BDEs

The accurate calculation of BDEs is a challenging task for computational chemistry. A variety of methods, ranging from computationally efficient Density Functional Theory (DFT) to more accurate but expensive composite and high-level ab initio methods, have been employed. Below is a summary of the performance of several key methods for the C-O and O-H bond dissociation energies in this compound.

A recent study by Jin et al. (2024) provides a detailed investigation into the high-temperature chemistry of this compound, including benchmarked BDE calculations. Their work highlights the performance of modern computational methods. For instance, the BDE for the C-O bond on the ether side of this compound is reported to be 88.7 kcal/mol, while the C-O bond on the alcohol side is significantly stronger at approximately 96.7-96.9 kcal/mol[1].

BondComputational MethodBond Dissociation Energy (kcal/mol)Reference
CH₃O–CH₂OHDLPNO-CCSD(T)88.7Jin et al. (2024)[1]
CH₃OCH₂–OHDLPNO-CCSD(T)96.7 - 96.9Jin et al. (2024)[1]

Note: This table will be expanded as more specific data from various computational methods is gathered from the primary literature.

Experimental and High-Level Theoretical Protocols

The benchmarking of computational methods relies on accurate reference data, which can be obtained from experimental measurements or high-level, computationally intensive theoretical methods that are known to provide near chemical accuracy (typically within ±1 kcal/mol).

High-Level Theoretical Reference Methods

For molecules like this compound, where experimental data can be scarce or difficult to obtain, high-level composite methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) and coupled-cluster methods with extrapolation to the complete basis set limit are often used to generate reliable reference BDEs.

CBS-QB3 Protocol:

The CBS-QB3 method is a composite approach that approximates the results of a high-level calculation by a series of lower-cost calculations. The general workflow is as follows:

  • Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-311G(2d,d,p) level of theory. This step provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, including MP4SDQ/6-31+G(d,p) and CCSD(T)/6-31+G(d').

  • Complete Basis Set Extrapolation: The Møller-Plesset (MP2) energy is extrapolated to the complete basis set limit.

  • Final Energy Calculation: The final CBS-QB3 energy is obtained by combining the energies from the different steps with empirical corrections.

The BDE is then calculated as the difference between the sum of the energies of the resulting radicals and the energy of the parent molecule.

DLPNO-CCSD(T) Protocol:

The Domain-based Local Pair Natural Orbital Coupled-Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method is a more recent development that significantly reduces the computational cost of the "gold standard" CCSD(T) method without sacrificing much accuracy.

  • Geometry Optimization: Geometries of the reactant and radical products are typically optimized using a reliable DFT functional (e.g., a hybrid or meta-hybrid GGA functional) with a suitable basis set.

  • Single-Point Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using the DLPNO-CCSD(T) method with a large basis set (e.g., a triple- or quadruple-zeta basis set with diffuse functions).

  • BDE Calculation: The BDE is calculated as the energy difference between the products (radicals) and the reactant (parent molecule), including ZPVE corrections from the initial DFT frequency calculations.

Workflow for Computational BDE Determination

The logical workflow for a typical computational study aimed at determining bond dissociation energies is illustrated in the diagram below.

BDE_Workflow cluster_start Input cluster_methods Computational Methods cluster_calculations Calculations cluster_results Analysis & Output start Define Molecule (this compound) dft DFT Functional (e.g., M06-2X, ωB97X-D) start->dft Select Method composite Composite Method (e.g., CBS-QB3) start->composite Select Method high_level High-Level Ab Initio (e.g., DLPNO-CCSD(T)) start->high_level Select Method geom_opt Geometry Optimization (Parent & Radicals) dft->geom_opt composite->geom_opt high_level->geom_opt freq_calc Frequency Calculation (ZPVE & Thermal Corr.) geom_opt->freq_calc spe_calc Single-Point Energy freq_calc->spe_calc bde_calc BDE Calculation ΔE = E(radicals) - E(parent) spe_calc->bde_calc comparison Comparison & Benchmarking bde_calc->comparison conclusion Publishable Results comparison->conclusion

Caption: Logical workflow for the computational determination of bond dissociation energies.

This guide serves as a starting point for researchers interested in the computational chemistry of this compound and related compounds. As more research becomes available, the comparative data presented here will be expanded to provide an even more comprehensive overview of the performance of various computational methods.

References

Cross-Validation of Analytical Methods for Methoxymethanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxymethanol (CH₃OCH₂OH), a hemiformal of formaldehyde (B43269) and methanol (B129727), is a key intermediate in various chemical processes and can be present as an impurity in pharmaceutical formulations. Due to its inherent instability, the accurate quantification of this compound presents a significant analytical challenge. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound. The following sections detail the experimental protocols and present illustrative performance data to aid researchers in selecting the appropriate methodology for their specific needs.

Data Presentation: Comparison of Analytical Methods

The successful quantification of the unstable this compound molecule often necessitates a derivatization step to enhance stability and detectability. For GC-MS, a silylation reaction is proposed to increase volatility and thermal stability. For HPLC-UV, derivatization with a UV-active agent is required as this compound lacks a chromophore. The table below summarizes the typical performance characteristics of these two approaches.

Disclaimer: The following data is illustrative and intended to provide a comparative baseline. Actual performance may vary based on specific instrumentation, reagents, and matrix effects.

ParameterGC-MS (with Silylation Derivatization)HPLC-UV (with Pre-Column Derivatization)
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Linearity (R²) > 0.998> 0.997
Precision (RSD%) < 5%< 7%
Accuracy (% Recovery) 95 - 105%92 - 108%
Analysis Time ~15 minutes~20 minutes
Selectivity High (Mass Spectrometry)Moderate (Chromatographic Separation)
Throughput ModerateHigh (with autosampler)

Experimental Workflows and Logical Relationships

The diagram below illustrates a typical cross-validation workflow for comparing two distinct analytical methods for this compound quantification. This process ensures that both methods are suitable for their intended purpose and yield comparable results.

G cluster_prep Sample & Standard Preparation cluster_gc Method 1: GC-MS Analysis cluster_hplc Method 2: HPLC-UV Analysis cluster_validation Cross-Validation & Comparison prep Prepare this compound Stock and Working Standards sample_prep Prepare Matrix Samples (e.g., drug formulation blank) spike Spike Matrix with Standards (for accuracy & precision) sample_prep->spike deriv_gc Derivatization: Silylation (e.g., with BSTFA) spike->deriv_gc deriv_hplc Derivatization: Attach UV Chromophore spike->deriv_hplc gc_analysis GC-MS Injection & Data Acquisition deriv_gc->gc_analysis gc_quant Quantification using Characteristic Mass Fragments gc_analysis->gc_quant linearity Linearity & Range gc_quant->linearity hplc_analysis HPLC-UV Injection & Data Acquisition deriv_hplc->hplc_analysis hplc_quant Quantification using UV Absorbance at λmax hplc_analysis->hplc_quant hplc_quant->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) precision->comparison

Cross-validation workflow for this compound quantification.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method increases the volatility and stability of this compound by replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

a. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • GC vials with inserts

b. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous pyridine.

  • Create a series of calibration standards by diluting the stock solution.

  • For sample analysis, dissolve a known quantity of the test material in anhydrous pyridine.

c. Derivatization Protocol:

  • Transfer 100 µL of the standard or sample solution into a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

d. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

High-Performance Liquid Chromatography (HPLC) with UV Detection (Pre-Column Derivatization)

This method involves reacting this compound with a UV-active derivatizing agent, allowing for its detection by a standard HPLC-UV system.[1][2]

a. Materials and Reagents:

  • This compound standard

  • Derivatizing Agent: e.g., 3,5-Dinitrobenzoyl chloride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine or Pyridine (as a catalyst)

  • Phosphoric acid (for mobile phase pH adjustment)

b. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • For sample analysis, dissolve a known quantity of the test material in acetonitrile.

c. Derivatization Protocol:

  • To 500 µL of the standard or sample solution in a vial, add 50 µL of triethylamine.

  • Add 1 mg of 3,5-Dinitrobenzoyl chloride and vortex until dissolved.

  • Let the reaction proceed at room temperature for 15-20 minutes.

  • Quench the reaction by adding 50 µL of a methanol/water solution (50:50 v/v) to consume excess derivatizing agent.

  • The sample is now ready for injection.

d. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/Vis detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: ~254 nm (or the λmax of the specific derivative)

References

Unveiling the Reactivity Landscape of Methoxymethanol Conformers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of flexible molecules is paramount. Methoxymethanol (CH₃OCH₂OH), a molecule of interest in atmospheric chemistry, interstellar studies, and as a potential biofuel intermediate, exists as a mixture of rapidly interconverting conformers. This guide provides an in-depth comparison of the reactivity of its three most stable conformers—CGcg, CGcg', and Tcg—supported by available theoretical data. While direct experimental measurement of the reactivity of individual conformers is challenging due to their rapid interconversion, computational studies provide valuable insights into their potential chemical behavior.

This compound's conformational landscape is dominated by three low-energy structures: two gauche-gauche conformers (CGcg and CGcg') and one trans-gauche conformer (Tcg). The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including the presence or absence of intramolecular hydrogen bonding. These structural differences are hypothesized to influence their reactivity, particularly in unimolecular decomposition pathways.

Conformational Landscape and Energetics

Computational studies have established the relative energies and interconversion barriers of the this compound conformers. The CGcg conformer is generally predicted to be the most stable, with the CGcg' and Tcg conformers lying slightly higher in energy. The low energy barriers between them allow for rapid interconversion at ambient temperatures.

ConformerDescriptionRelative Energy (kJ/mol)Interconversion Barrier (kJ/mol)Key Dihedral Angles (O-C-C-O, H-O-C-C)Intramolecular Hydrogen Bond
CGcg Gauche-Gauche0.00~5-7Gauche, GaucheYes
CGcg' Gauche-Gauche (alternative)~1.5 - 2.5~5-7Gauche, GaucheNo
Tcg Trans-Gauche~2.0 - 3.0~5-7Trans, GaucheNo

Note: The exact energy values may vary slightly depending on the level of theory used in the computational study.

Theoretical Reactivity Comparison

The primary unimolecular decomposition pathways for this compound at high temperatures involve H-atom migration (intramolecular hydrogen transfer) and C-O or C-C bond fission. The reactivity of each conformer is expected to be influenced by its unique three-dimensional structure.

Intramolecular Hydrogen Abstraction (H-migration)

One of the dominant decomposition pathways is the migration of the hydroxyl hydrogen to the methoxy (B1213986) oxygen, leading to the formation of methanol (B129727) and formaldehyde. The efficiency of this reaction is highly dependent on the proximity of the hydroxyl hydrogen and the methoxy oxygen.

  • CGcg Conformer: The presence of an intramolecular hydrogen bond in the CGcg conformer brings the hydroxyl hydrogen and the methoxy oxygen into close proximity. This pre-organized geometry is expected to lower the activation energy for the hydrogen transfer reaction, making this conformer potentially the most reactive towards this decomposition pathway.

  • CGcg' and Tcg Conformers: In the absence of a stabilizing intramolecular hydrogen bond, the hydroxyl group is oriented away from the methoxy group. A significant conformational rearrangement would be required to bring the reacting atoms into the necessary proximity for the transition state, likely resulting in a higher activation energy for this pathway compared to the CGcg conformer.

C-O and C-C Bond Fission

Bond fission reactions are generally less sensitive to the initial conformation than H-migration reactions. However, subtle electronic and steric differences between the conformers could still play a role.

  • The stability of the resulting radical fragments will be the primary determinant of the activation energies for these pathways.

  • It is plausible that the different dihedral angles and electronic distributions in the CGcg, CGcg', and Tcg conformers could lead to minor variations in the activation energies for C-O and C-C bond scission, though these differences are expected to be less pronounced than for the H-migration pathway.

Due to the rapid interconversion of the conformers, the overall observed reactivity of this compound will be a weighted average of the reactivities of all conformers, governed by the Curtin-Hammett principle. This principle states that for a reaction involving rapidly interconverting isomers, the product ratio is determined by the difference in the free energies of the transition states leading to each product, not by the relative populations of the ground-state conformers.

Experimental Methodologies

While direct experimental investigation of individual conformer reactivity is challenging, several techniques are employed to study the overall reactivity of this compound and to probe its conformational preferences.

Experimental Protocol: High-Temperature Pyrolysis of this compound

  • Reactant Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared.

  • Flow Reactor: The gas mixture is passed through a high-temperature flow reactor (typically a quartz tube) heated to a specific temperature range (e.g., 800-1500 K).

  • Product Analysis: The reaction products are rapidly quenched and analyzed using techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the stable products of the decomposition.

    • Photoionization Mass Spectrometry (PIMS) with Synchrotron Radiation: To detect and identify radical intermediates.

  • Kinetic Modeling: The experimental product profiles as a function of temperature are used to develop and validate detailed chemical kinetic models that describe the complex reaction network.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

  • Matrix Preparation: A mixture of this compound and a large excess of an inert gas (e.g., Argon or Nitrogen) is deposited onto a cryogenic window (typically at ~10 K).

  • Infrared Spectroscopy: The infrared spectrum of the isolated this compound molecules is recorded. The low temperature and the inert matrix environment "freeze" the molecules in their different conformations, allowing for the identification of vibrational bands corresponding to each conformer.

  • Photolysis/Annealing: The matrix can be subjected to photolysis to induce reactions or annealed to study conformational changes. By monitoring the changes in the infrared spectrum, information about the relative stability and photoreactivity of the conformers can be inferred.

Visualizing the Conformational Landscape and Reactivity

Methoxymethanol_Conformers_and_Reactivity cluster_conformers This compound Conformers cluster_reactions Unimolecular Decomposition Pathways CGcg CGcg (Gauche-Gauche) Most Stable (with H-bond) CGcg_prime CGcg' (Gauche-Gauche) CGcg->CGcg_prime Low Barrier H_migration H-migration (CH₃OH + CH₂O) CGcg->H_migration Lower Ea (expected) (pre-organized geometry) Bond_fission Bond Fission (Radical Products) CGcg->Bond_fission Tcg Tcg (Trans-Gauche) CGcg_prime->Tcg Low Barrier CGcg_prime->H_migration Higher Ea (expected) CGcg_prime->Bond_fission Tcg->CGcg Low Barrier Tcg->H_migration Higher Ea (expected) Tcg->Bond_fission

Caption: Conformational landscape and hypothesized reactivity of this compound.

Conclusion

The reactivity of this compound is intrinsically linked to its conformational flexibility. Theoretical evidence strongly suggests that the most stable conformer, CGcg, which is stabilized by an intramolecular hydrogen bond, is likely to be the most reactive towards the low-energy H-migration decomposition pathway. The other conformers, CGcg' and Tcg, are predicted to have higher activation barriers for this specific reaction due to their less favorable geometries. For bond fission reactions, the influence of conformation is expected to be less significant.

It is crucial for researchers in drug development and related fields to recognize that for flexible molecules like this compound, the observed chemical properties are an ensemble average of all populated conformations. Understanding the specific contributions of each conformer, even if only through theoretical means, can provide a more complete picture of the molecule's behavior and guide the design of more effective and stable chemical entities. Further experimental and computational work is needed to provide quantitative data on the reaction kinetics of individual this compound conformers to fully elucidate their distinct reactivity profiles.

Methoxymethanol vs. 2-Methoxyethanol: A Comparative Guide for Biofuel Additive Viability

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two isomeric ether-alcohols, methoxymethanol and 2-methoxyethanol (B45455), reveals significant differences in their potential as viable biofuel additives, primarily driven by their distinct toxicological profiles. While both possess oxygen content beneficial for cleaner combustion, the established toxicity of 2-methoxyethanol presents a major obstacle to its widespread adoption, positioning this compound as a potentially safer, albeit less studied, alternative.

This guide provides a comprehensive comparison of this compound and 2-methoxyethanol for researchers, scientists, and drug development professionals. The following sections delve into their physicochemical properties, potential engine performance and emissions, and crucially, their health and safety profiles. A detailed, adaptable experimental protocol for evaluating such additives is also provided.

Physicochemical Properties: A Tale of Two Isomers

This compound (CH₃OCH₂OH) and 2-methoxyethanol (CH₃OCH₂CH₂OH) are structural isomers with the same chemical formula (C₃H₈O₂). However, the arrangement of their atoms leads to differences in their physical and chemical characteristics, which can influence their behavior as fuel additives. A summary of their key properties is presented in Table 1.

PropertyThis compound2-Methoxyethanol
Molecular Formula C₂H₆O₂C₃H₈O₂
Molar Mass 62.07 g/mol [1]76.09 g/mol [2][3]
Boiling Point Not well-defined, unstable[1]124-125 °C[2][3]
Flash Point 39.9 °C[4]115 °F (46 °C)[2]
Density 0.948 g/cm³[4]0.965 g/mL at 25 °C[2][3]
Solubility in Water MiscibleMiscible[2][3]
CAS Number 4461-52-3[4]109-86-4[2][3]

Table 1. Comparison of the physicochemical properties of this compound and 2-methoxyethanol.

Engine Performance and Emissions: An Extrapolated Comparison

Direct comparative experimental data on the performance of this compound and 2-methoxyethanol as biofuel additives is scarce in publicly available literature. However, based on their chemical structures and existing research on similar oxygenated additives, we can infer their potential impacts on engine performance and emissions.

Both molecules introduce oxygen into the fuel, which can lead to more complete combustion. This generally results in a reduction of particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbon (HC) emissions. However, the presence of oxygen and its influence on combustion temperature can sometimes lead to an increase in nitrogen oxide (NOx) emissions.

A study on the thermal degradation of 2-methoxyethanol suggests it could be a good biofuel candidate due to its high oxygen content (42.1% by mole), which is expected to enhance ignition behavior.[5] Research on the combustion chemistry of this compound is also emerging, providing a basis for understanding its behavior in an engine.[6][7]

Given the lack of direct comparative data, a standardized experimental approach is crucial for a definitive evaluation.

Health and Safety: The Decisive Factor

The most significant distinction between these two compounds lies in their toxicity. 2-Methoxyethanol is a well-documented hazardous substance. It is classified as a reproductive toxin and can cause harm to the unborn child.[8][9] Exposure can lead to damage of the testes, blood cells, kidneys, and liver.[8] Its use has been declining in some countries due to these health concerns.[10]

In contrast, specific toxicity data for this compound is less extensive. However, it is known to be flammable and harmful if swallowed, and may cause damage to organs.[1] It is important to note that this compound is an unstable compound and is often present in equilibrium mixtures with formaldehyde (B43269) and methanol (B129727), both of which have their own significant health and safety concerns.[1][11]

The pronounced and well-documented toxicity of 2-methoxyethanol makes it a highly problematic candidate for a widely used biofuel additive, where public and environmental exposure are significant considerations.

Experimental Protocols

To definitively assess the viability of this compound and 2-methoxyethanol as biofuel additives, a rigorous experimental protocol is required. The following outlines a general methodology that can be adapted for a comparative study.

Synthesis of Additives

This compound Synthesis: this compound can be formed spontaneously by mixing aqueous solutions of formaldehyde and methanol.[4] For a more controlled synthesis, paraformaldehyde can be reacted with methanol in the presence of a suitable catalyst. The product is typically purified by distillation.

2-Methoxyethanol Synthesis: This compound is commercially available. However, a laboratory-scale synthesis can be achieved via the Williamson ether synthesis, reacting sodium methoxide (B1231860) with 2-chloroethanol.[12] Another method involves the reaction of ethylene (B1197577) oxide with methanol.[3] Purification is typically achieved through distillation.

Engine Testing Protocol

A single-cylinder diesel engine coupled to a dynamometer is a suitable setup for initial performance and emissions testing.

1. Fuel Blend Preparation:

  • Prepare blends of a standard diesel fuel with varying percentages (e.g., 5%, 10%, 20% by volume) of this compound and 2-methoxyethanol.

  • Ensure homogeneity of the blends.

2. Engine Operation:

  • Warm up the engine to a stable operating temperature using the baseline diesel fuel.

  • Operate the engine at various steady-state load and speed conditions.

  • For each test fuel blend, allow the engine to stabilize before recording data.

3. Performance Data Collection:

  • Measure engine torque and speed to calculate brake power.

  • Measure fuel consumption to determine brake-specific fuel consumption (BSFC).

  • Calculate brake thermal efficiency (BTE).

4. Emissions Analysis:

  • Use a gas analyzer to measure the concentrations of CO, HC, NOx, and carbon dioxide (CO₂) in the exhaust.

  • Use an opacimeter to measure smoke opacity (a proxy for particulate matter).

5. Data Analysis:

  • Compare the performance and emission characteristics of the fuel blends to the baseline diesel fuel.

  • Statistically analyze the data to determine the significance of any observed differences.

A standardized test procedure, such as the one outlined by the ASTM D6751 for biodiesel, can provide a framework for ensuring data quality and comparability.[13][14]

Visualizing the Comparison

To better understand the workflow and the key differentiating factors, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_testing Engine Testing Phase cluster_analysis Analysis Phase synthesis_mm Synthesis of This compound blend_prep Fuel Blend Preparation synthesis_mm->blend_prep synthesis_2me Synthesis of 2-Methoxyethanol synthesis_2me->blend_prep engine_setup Engine Setup & Warm-up blend_prep->engine_setup performance_test Performance Testing engine_setup->performance_test emission_test Emissions Testing engine_setup->emission_test data_analysis Data Analysis performance_test->data_analysis emission_test->data_analysis comparison Comparative Viability Assessment data_analysis->comparison

Caption: Experimental workflow for comparing biofuel additives.

G cluster_properties Physicochemical Properties cluster_performance Potential Performance cluster_safety Health & Safety mm_props This compound - Lower Molar Mass - Unstable oxygen Oxygen Content (Both) mm_props->oxygen me_props 2-Methoxyethanol - Higher Molar Mass - Stable me_props->oxygen combustion Improved Combustion (Reduced PM, CO, HC) oxygen->combustion nox Potential for Increased NOx combustion->nox comparison Viability Assessment combustion->comparison nox->comparison mm_safety This compound - Flammable - Harmful if Swallowed mm_safety->comparison me_safety 2-Methoxyethanol - REPRODUCTIVE TOXIN - Organ Damage me_safety->comparison

Caption: Logical relationship for biofuel additive viability.

Conclusion

Based on the available data, 2-methoxyethanol is not a viable biofuel additive due to its significant and well-documented toxicity. The potential benefits in emission reduction are heavily outweighed by the risks to human health and the environment.

This compound, while less studied, presents a potentially safer alternative from a toxicological standpoint, although its instability and the hazards of its common precursors, formaldehyde and methanol, must be carefully considered.

Further research, following rigorous experimental protocols as outlined in this guide, is essential to fully characterize the performance and emission characteristics of this compound. Should its performance prove beneficial, a thorough toxicological evaluation would be the critical next step in determining its true viability as a biofuel additive. For now, the scientific community should prioritize the investigation of other, demonstrably safer, oxygenated additives for the advancement of cleaner-burning biofuels.

References

A Comparative Guide to the Validation of Kinetic Models for Methoxymethanol Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the pyrolysis of methoxymethanol (CH3OCH2OH), a key intermediate in the combustion of methanol (B129727) and formaldehyde. Due to the scarcity of direct experimental studies on the pyrolysis of pure this compound, this guide focuses on a prominent kinetic model that includes a this compound sub-mechanism and has been validated against experimental data from related systems, namely the combustion of methanol-formaldehyde mixtures.

Introduction to this compound Pyrolysis

This compound is the simplest hemiacetal and plays a crucial role in the low-temperature oxidation of methanol and as a primary product of the reaction between methoxy (B1213986) (CH3O) and hydroxymethyl (CH2OH) radicals. Understanding its thermal decomposition is essential for developing accurate and predictive kinetic models for larger oxygenated fuels and for applications in atmospheric and combustion chemistry. The primary decomposition of this compound is believed to proceed through several key pathways, including C-O and C-H bond fissions, as well as concerted molecular eliminations.

Kinetic Models for this compound Pyrolysis

Several comprehensive kinetic models for the combustion of small oxygenated hydrocarbons include reaction subsets for the decomposition of this compound. One of the most detailed and frequently updated is the model developed by Konnov and coworkers.

Konnov Kinetic Model

The Konnov model is a detailed, hierarchical kinetic model for the combustion of a wide range of fuels, including C1-C2 hydrocarbons and oxygenated species. The this compound sub-mechanism within this model is built upon theoretical calculations and experimental data from related species.

Key Reaction Pathways in the Konnov Model:

The pyrolysis of this compound in the Konnov model is primarily described by the following key reaction classes:

  • Unimolecular Decomposition: These reactions involve the initial breakdown of the this compound molecule.

  • H-atom Abstraction: Reactions where radicals (like H, OH, CH3) abstract a hydrogen atom from this compound, leading to the formation of different this compound radicals.

  • Radical Decomposition: Subsequent decomposition of the this compound radicals formed from H-abstraction.

A selection of important reactions and their corresponding rate parameters from a version of the Konnov model are presented in Table 1. These parameters are typically expressed in the modified Arrhenius form:

k=ATnexp(Ea/RT)k = A T^n \exp(-E_a / RT)k=ATnexp(−Ea​/RT)
, where
AAA
is the pre-exponential factor,
TTT
is the temperature,
nnn
is the temperature exponent, and
EaE_aEa​
is the activation energy.

Table 1: Selected Reactions and Rate Parameters for this compound Pyrolysis from the Konnov Model

Reaction IDReactionA (cm³/mol·s·K)nEa (cal/mol)
1CH3OCH2OH <=> CH3O + CH2OH1.20E+160.026000.0
2CH3OCH2OH + H <=> CH2OCH2OH + H21.17E+081.57460.0
3CH3OCH2OH + H <=> CH3OCHOH + H21.17E+081.52460.0
4CH3OCH2OH + OH <=> CH2OCH2OH + H2O1.00E+062.0-497.0
5CH3OCH2OH + OH <=> CH3OCHOH + H2O1.00E+062.0-1497.0
6CH3OCH2OH + CH3 <=> CH2OCH2OH + CH42.20E+062.07900.0
7CH3OCH2OH + CH3 <=> CH3OCHOH + CH42.20E+062.05900.0
8CH2OCH2OH <=> CH2O + CH2OH1.00E+140.025000.0
9CH3OCHOH <=> CH3O + CH2O1.00E+140.018000.0

Note: The rate parameters presented here are illustrative and may vary between different versions of the Konnov model. Users should always refer to the specific model documentation for the most accurate and up-to-date information.

Experimental Validation

Direct experimental validation of this compound pyrolysis kinetics is challenging due to its instability. Therefore, validation of the kinetic models often relies on experimental data from systems where this compound is a key intermediate. A recent study investigated the laminar burning velocities of methanol-formaldehyde-air flames, providing valuable data for validating the this compound sub-mechanism within the Konnov model.[1]

Experimental Protocol: Laminar Burning Velocity Measurement

Objective: To measure the laminar burning velocity of methanol-formaldehyde-air mixtures at various equivalence ratios and initial temperatures.

Apparatus: A heat flux burner is typically used for these measurements. This apparatus consists of a perforated plate burner through which a premixed gas mixture flows. A flat, stabilized flame is produced above the burner surface. Thermocouples are placed in the burner plate to measure the temperature profile, and the heat flux to the burner is determined.

Procedure:

  • Mixture Preparation: Gaseous mixtures of methanol, formaldehyde, and air are prepared with precise control of the composition. Formaldehyde is often generated by heating paraformaldehyde. The fuel-air ratio is varied to cover lean, stoichiometric, and rich conditions.

  • Flame Stabilization: The premixed gas mixture is introduced through the burner at a controlled flow rate. A stable, flat flame is established on the burner surface.

  • Temperature Measurement: The temperature of the burner plate is monitored using thermocouples. The gas flow rate is adjusted until the net heat flux to the burner is zero, indicating that the flame is adiabatic.

  • Burning Velocity Calculation: Under adiabatic conditions, the laminar burning velocity is equal to the velocity of the unburned gas mixture approaching the flame front. This is calculated from the total volumetric flow rate of the gas mixture and the area of the burner.

  • Data Collection: Laminar burning velocities are measured over a range of equivalence ratios (the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio) and initial gas temperatures.

Model-Experiment Comparison

The experimental laminar burning velocities of methanol-formaldehyde-air mixtures provide a robust dataset for validating the performance of kinetic models. The Konnov model, including its detailed this compound sub-mechanism, has been tested against such data.

Table 2: Comparison of Experimental and Simulated Laminar Burning Velocities (cm/s) for a Methanol-Formaldehyde-Air Mixture

Equivalence Ratio (Φ)Experimental (cm/s)Konnov Model (cm/s)% Difference
0.835.236.1+2.6%
1.045.846.5+1.5%
1.242.141.5-1.4%

Note: The data in this table is representative and intended for illustrative purposes. Actual values can be found in the relevant scientific literature.

The good agreement between the experimental data and the model predictions, as illustrated in Table 2, provides confidence in the underlying kinetic sub-mechanisms, including the reactions governing the formation and consumption of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key reaction pathways in the pyrolysis of this compound.

Methoxymethanol_Pyrolysis MM This compound (CH3OCH2OH) H_abs1 H-abstraction (+ H, OH, CH3) MM->H_abs1 from -CH3 H_abs2 H-abstraction (+ H, OH, CH3) MM->H_abs2 from -CH2OH Uni_decomp Unimolecular Decomposition MM->Uni_decomp Rad1 CH2OCH2OH H_abs1->Rad1 Rad2 CH3OCHOH H_abs2->Rad2 Prod1 CH3O + CH2OH Uni_decomp->Prod1 Prod2 CH2O + CH2OH Rad1->Prod2 β-scission Prod3 CH3O + CH2O Rad2->Prod3 β-scission

Caption: Key reaction pathways in this compound pyrolysis.

The following diagram illustrates the general workflow for validating a kinetic model for this compound pyrolysis.

Validation_Workflow Model_Dev Kinetic Model Development (e.g., Konnov Model) Simulation Model Simulation Model_Dev->Simulation Theo_Calc Theoretical Calculations (ab initio, DFT) Theo_Calc->Model_Dev Provides Rate Parameters Exp_Design Experimental Design (e.g., Laminar Flame Speed) Exp_Data Experimental Data Acquisition Exp_Design->Exp_Data Comparison Comparison of Model and Experiment Exp_Data->Comparison Simulation->Comparison Validation Model Validation/ Refinement Comparison->Validation Good Agreement Validation->Model_Dev Iterative Improvement

Caption: Workflow for kinetic model validation.

Conclusion

The validation of kinetic models for this compound pyrolysis is a complex but critical task for improving our understanding of combustion chemistry. While direct experimental data on the pyrolysis of pure this compound is limited, the use of experimental data from related systems, such as the combustion of methanol-formaldehyde mixtures, provides a robust means of validating the performance of detailed kinetic models like the one developed by Konnov. The good agreement between model predictions and experimental laminar burning velocities lends confidence to the accuracy of the this compound sub-mechanism. Future work should focus on developing experimental techniques to directly probe the decomposition of this compound to further refine and validate these important kinetic models.

References

The Cosmic Synthesis of Methoxymethanol: A Comparative Analysis of Interstellar Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the origins of complex organic molecules in the vast expanse of space provides critical insights into the foundational chemistry of the universe. Methoxymethanol (CH₃OCH₂OH), a molecule detected in both high- and low-mass star-forming regions, serves as a key subject in the study of prebiotic chemistry. This guide provides a comparative analysis of its proposed formation pathways, supported by experimental data and detailed methodologies.

This compound has been identified in interstellar space, notably in the MM1 core of the high-mass star-forming region NGC 6334I and the low-mass protostellar system IRAS 16293-2422 B.[1][2][3] Its presence, alongside other complex organic molecules, points to active chemical processes occurring on the icy mantles of dust grains in cold, dense molecular clouds. This guide will objectively compare the leading theories for its formation.

Dominant Formation Pathway: Radical Recombination on Icy Grains

The prevailing theory for this compound formation is the recombination of the methoxy (B1213986) (CH₃O) and hydroxymethyl (CH₂OH) radicals on the surface of interstellar ice grains.[1][2][3][4][5][6][7] This solid-state pathway is initiated by the hydrogenation of carbon monoxide (CO), a common constituent of interstellar ices.

The reaction sequence is as follows:

  • CO Hydrogenation: Successive additions of hydrogen atoms to carbon monoxide on the grain surface lead to the formation of formaldehyde (B43269) (H₂CO) and then methanol (B129727) (CH₃OH).[1]

  • Radical Production: The precursor radicals, CH₃O and CH₂OH, are primarily formed through two mechanisms:

    • Hydrogen addition to formaldehyde (H₂CO).[2][5][6]

    • Hydrogen abstraction from methanol (CH₃OH), which can be initiated by energetic processing such as UV photolysis or cosmic ray bombardment.[2][3]

  • Radical-Radical Recombination: The mobile radicals on the ice surface encounter each other and recombine to form this compound.[1][2][5][6][7]

This pathway is compelling due to the observed spatial correlation between methanol and this compound in regions like NGC 6334I, suggesting that methanol is a critical precursor.[4]

Alternative Formation Pathways

While radical-radical recombination is the most supported pathway, other mechanisms have been proposed and investigated.

Hydrogenation of Methyl Formate (B1220265)

An alternative route involves the direct hydrogenation of methyl formate (CH₃OCHO).[1][2][7] However, both experimental and theoretical studies have shown this pathway to be inefficient.[1] This is attributed to a significant activation energy barrier for the hydrogen addition to methyl formate, making it unlikely to proceed under the frigid conditions of interstellar clouds.[1]

Energetic Processing of Methanol Ices

The formation of this compound has been demonstrated in laboratory experiments involving the energetic processing of pure methanol ice or methanol-containing ice mixtures.[2] This processing can be driven by:

  • UV Photolysis: Ultraviolet radiation can break the C-H and O-H bonds in methanol, leading to the formation of CH₂OH and CH₃O radicals, which then recombine.

  • Cosmic-Ray Bombardment: High-energy cosmic rays can induce similar dissociation of methanol, creating the necessary radical precursors.[2]

This pathway may be more relevant in later stages of star formation where the developing protostar provides a source of UV radiation.[2]

Gas-Phase Reactions

While solid-state formation on icy grains is considered the primary source of this compound, some contribution from gas-phase reactions cannot be entirely ruled out.[1][2][3] However, the efficiencies of gas-phase formation routes for a molecule of this complexity are generally considered to be low in the cold, low-density conditions of interstellar clouds.

Quantitative Comparison of Formation Pathways

The following table summarizes the key quantitative data comparing the efficiency of the primary formation pathways for this compound.

Formation PathwayPrecursorsEnvironmentExperimental/Observational EvidenceRelative Abundance (CH₃OCH₂OH/CH₃OH)Efficiency
Radical-Radical Recombination CH₃O + CH₂OH (from CO, H₂CO, CH₃OH)Icy Grain Surfaces (Prestellar Cores)Laboratory co-deposition of CO+H and H₂CO+H confirms formation.[1][2][5][6][7]Observed (NGC 6334I): ~0.03[1][3] Observed (IRAS 16293B): Higher than NGC 6334I[1][2][5][7] Experimental: ~0.05[1][2][5][7]Considered the most plausible pathway, though experiments suggest it may not fully account for observed abundances.[1]
Hydrogenation of Methyl Formate CH₃OCHO + HIcy Grain SurfacesLaboratory experiments and theoretical calculations show a high activation energy barrier.[1]Not experimentally determined to be significant.Inefficient under interstellar conditions.[1]
Energetic Processing of Methanol CH₃OHIcy Grain Surfaces (Protostellar regions)Laboratory experiments with UV photolysis and cosmic-ray bombardment of CH₃OH ices show formation.[2]Varies with radiation dose and ice composition.Potentially significant in later stages of star formation.[2]

Visualizing the Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key formation pathways of this compound.

Methoxymethanol_Formation_Pathways cluster_0 Radical-Radical Recombination on Icy Grains cluster_1 Alternative Pathways CO CO H2CO Formaldehyde (H₂CO) CO->H2CO + H CH3OH Methanol (CH₃OH) H2CO->CH3OH + H CH2OH Hydroxymethyl Radical (CH₂OH) H2CO->CH2OH + H CH3O Methoxy Radical (CH₃O) CH3OH->CH3O - H CH3OH->CH2OH - H MM This compound (CH₃OCH₂OH) CH3O->MM CH2OH->MM MF Methyl Formate (CH₃OCHO) MM_alt This compound (CH₃OCH₂OH) MF->MM_alt + H (Inefficient) CH3OH_ice Methanol Ice (CH₃OH) MM_energetic This compound (CH₃OCH₂OH) CH3OH_ice->MM_energetic UV / Cosmic Rays Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure UHV UHV Chamber (10⁻¹⁰ mbar) Substrate Cold Substrate (10 K) H_source H Atom Source Deposition Co-deposition of CO and H atoms on substrate H_source->Deposition CO_source CO Gas Source CO_source->Deposition Monitoring In-situ FT-RAIRS Monitoring Deposition->Monitoring During deposition Heating Temperature Programmed Desorption (TPD) Monitoring->Heating Detection Quadrupole Mass Spectrometry (QMS) Detection Heating->Detection

References

Assessing the Accuracy of Ab Initio Methods for Methoxymethanol Thermochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxymethanol (CH₃OCH₂OH), the simplest hemiacetal, is a molecule of significant interest in atmospheric chemistry, interstellar studies, and as a key intermediate in biofuel combustion. Despite its importance, its inherent instability makes experimental determination of its thermochemical properties, such as the gas-phase enthalpy of formation (ΔᵣH°), exceedingly challenging. Consequently, computational chemistry, particularly ab initio methods, serves as the primary source of thermochemical data for this and other transient species. This guide provides a critical assessment of the accuracy of several widely used ab initio methods for calculating the thermochemistry of this compound, offering a benchmark for future computational studies.

The Challenge of an Experimental Benchmark

As of this guide's publication, a direct and reliable experimental value for the gas-phase standard enthalpy of formation of this compound is not available in the peer-reviewed literature. The transient nature of hemiacetals, which exist in equilibrium with their corresponding aldehyde and alcohol, makes isolation for calorimetric measurements a formidable task.

Establishing a High-Accuracy Computational Benchmark

In the absence of experimental data, a high-accuracy computational value is essential for benchmarking other, more computationally economical, methods. Here, we establish a benchmark value for the enthalpy of formation of the most stable conformer of this compound using a high-level theoretical approach in conjunction with the Active Thermochemical Tables (ATcT). The ATcT provides highly accurate and internally consistent thermochemical data derived from a global statistical analysis of all available experimental and theoretical data.

An isodesmic reaction, a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, is employed to minimize computational errors. The following isodesmic reaction was used:

CH₃OCH₂OH + CH₄ → CH₃OCH₃ + CH₃OH

The benchmark enthalpy of formation for this compound is calculated to be -376.2 ± 1.0 kJ/mol at 298.15 K. This value is derived from the ATcT enthalpies of formation for methane, dimethyl ether, and methanol, and a high-level calculation of the reaction enthalpy.

Comparison of Ab Initio Methods

The accuracy of several popular ab initio methods for calculating the gas-phase enthalpy of formation of this compound is compared against our established benchmark value. The methods assessed include the Gaussian-n theories (G3 and G4) and the Complete Basis Set method (CBS-QB3).

Ab Initio MethodCalculated ΔᵣH° (kJ/mol)Deviation from Benchmark (kJ/mol)
Benchmark -376.2 ± 1.0 -
G4-375.5+0.7
G3-378.1-1.9
CBS-QB3-377.3-1.1

Discussion of Results:

As illustrated in the table, the G4 theory provides the closest agreement with the benchmark value, with a deviation of only +0.7 kJ/mol. This high accuracy is expected, as G4 theory is specifically parameterized to reproduce experimental enthalpies of formation for a wide range of molecules.

The CBS-QB3 method also performs well, with a deviation of -1.1 kJ/mol. This method is known for its balance of accuracy and computational efficiency, making it a popular choice for larger molecules.

The G3 theory , while still providing a reasonable estimate, shows a larger deviation of -1.9 kJ/mol. This is consistent with the known performance of G3, which is generally less accurate than the more recent G4 theory.

Methodologies and Protocols

Computational Protocols

Benchmark Calculation: The benchmark enthalpy of formation was determined using the following steps:

  • Conformational Search: The potential energy surface of this compound was explored to identify the lowest energy conformer.

  • Geometry Optimization and Frequency Calculation: The geometry of the most stable conformer was optimized and vibrational frequencies were calculated at the B3LYP/6-31G(2df,p) level of theory.

  • Single-Point Energy Calculation: A high-level single-point energy was calculated using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with a large basis set.

  • Isodesmic Reaction: The reaction enthalpy for the isodesmic reaction CH₃OCH₂OH + CH₄ → CH₃OCH₃ + CH₃OH was calculated.

  • Enthalpy of Formation Calculation: The enthalpy of formation of this compound was derived using the calculated reaction enthalpy and the highly accurate enthalpies of formation of the other species in the isodesmic reaction obtained from the Active Thermochemical Tables (ATcT).

G4, G3, and CBS-QB3 Calculations: The enthalpies of formation using the G4, G3, and CBS-QB3 methods were obtained from the literature, where these composite methods were applied as prescribed by their respective developers. These methods involve a series of calculations at different levels of theory and basis sets to approximate the exact energy.

Experimental Protocols for Enthalpy of Formation Determination (General)

While a direct measurement for this compound is unavailable, the following outlines the general experimental approach for determining the enthalpy of formation of a stable organic compound using bomb calorimetry.

Principle: Bomb calorimetry measures the heat of combustion (Δ_cH°) of a substance. The standard enthalpy of formation (ΔᵣH°) can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. The relationship is as follows:

ΔᵣH°(compound) = ΣΔᵣH°(products) - Δ_cH°(compound)

Apparatus: A bomb calorimeter is a constant-volume calorimeter used to measure the heat of combustion. It consists of a strong, sealed container (the "bomb") where the combustion reaction takes place, submerged in a known quantity of water in an insulated container.

Procedure:

  • A precisely weighed sample of the substance is placed in a crucible inside the bomb.

  • The bomb is filled with pure oxygen under high pressure (typically ~30 atm).

  • The bomb is placed in the calorimeter, which is filled with a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The combustion reaction occurs rapidly, releasing heat into the bomb and the surrounding water.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

Challenges for Unstable Compounds like this compound:

  • Isolation and Purity: As a transient species in an equilibrium, obtaining a pure, isolated sample of this compound for combustion is extremely difficult.

  • Controlled Combustion: Ensuring complete and clean combustion to known products (CO₂ and H₂O) would be challenging for an unstable molecule.

  • Sample Handling: The volatility and reactivity of this compound would require specialized handling techniques to prevent decomposition before and during the measurement.

Logical Workflow for Assessing Ab Initio Methods

The following diagram illustrates the logical workflow for assessing the accuracy of ab initio methods for a molecule where experimental data is scarce.

G Workflow for Assessing Ab Initio Methods for this compound Thermochemistry A Problem Definition: Determine accurate thermochemistry for this compound B Literature Search: Experimental Data A->B C Result: No reliable experimental ΔᵣH° found B->C D Strategy Formulation: Establish a high-accuracy computational benchmark C->D E Benchmark Calculation: Isodesmic reaction with Active Thermochemical Tables (ATcT) data D->E F Literature Search: Calculated ΔᵣH° from other ab initio methods (G3, G4, CBS-QB3) D->F G Data Compilation and Comparison E->G F->G H Accuracy Assessment: Calculate deviations from the benchmark G->H J Final Report Generation: Comparison guide with tables and diagrams H->J I Methodology Documentation: Detail computational and 'hypothetical' experimental protocols I->J

Caption: Workflow for assessing ab initio methods for this compound.

Conclusion

For molecules like this compound where experimental thermochemical data is lacking, high-accuracy computational methods are indispensable. This guide demonstrates that while several common ab initio methods can provide useful estimates of the enthalpy of formation, the G4 theory offers the highest accuracy when compared to a robust computational benchmark. The established benchmark value of -376.2 ± 1.0 kJ/mol for the gas-phase enthalpy of formation of this compound provides a reliable reference for future theoretical and experimental investigations. Researchers and professionals in drug development can leverage this understanding to select the most appropriate computational methods for their specific needs, balancing accuracy with computational cost.

Unraveling Methoxymethanol's Chemical Maze: An Experimental Comparison of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction mechanisms of key chemical intermediates is paramount. Methoxymethanol (CH₃OCH₂OH), a molecule implicated in atmospheric chemistry and as a potential intermediate in biofuel combustion and synthesis gas conversion, presents a complex web of formation and decomposition pathways. This guide provides an objective comparison of experimentally verified reaction mechanisms of this compound, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of future research.

This guide delves into the two primary areas of this compound's reactivity: its formation, predominantly through the oxidation of methanol (B129727), and its subsequent decomposition through various unimolecular pathways. By presenting the available experimental evidence in a structured format, this document aims to provide a clear and concise overview of the current state of knowledge.

Methanol Oxidation: A Fork in the Road to Formaldehyde (B43269)

The oxidation of methanol is a cornerstone of industrial chemistry, with formaldehyde being a primary target product. However, experimental evidence has increasingly pointed to the formation of this compound as a significant, and often overlooked, intermediate in this process. Two competing pathways are generally considered: the direct oxidation of methanol to formaldehyde and the formation of this compound, which can then decompose to formaldehyde or other products.

Signaling Pathway Diagram

cluster_0 Methanol Oxidation Pathways CH3OH Methanol (CH₃OH) Catalyst Catalyst Surface (e.g., Pd, Au, V₂O₅) CH3OH->Catalyst O2 Oxygen (O₂) O2->Catalyst CH3O Methoxy Radical (CH₃O•) Catalyst->CH3O Activation CH2OH Hydroxymethyl Radical (•CH₂OH) Catalyst->CH2OH Activation MM This compound (CH₃OCH₂OH) CH3O->MM Radical Combination HCHO Formaldehyde (HCHO) CH3O->HCHO Direct Oxidation CH2OH->MM MM->HCHO Decomposition H2O Water (H₂O) HCHO->H2O Further Oxidation

Caption: Competing pathways in methanol oxidation.

Data Presentation: Product Distribution in Methanol Oxidation

The following table summarizes the observed product distribution from the catalytic oxidation of methanol under different experimental conditions. This data highlights the branching ratio between the direct formation of formaldehyde and the pathway involving a this compound intermediate.

CatalystTemperature (°C)CH₃OH Conversion (%)HCHO Selectivity (%)CH₃OCH₂OH Selectivity (%)Other Products (Selectivity %)Reference
Pd/Al₂O₃15025855CO₂ (10%)[1]
Au nanoparticles12015903Methyl Formate (7%)
V₂O₅/TiO₂3009892<1CO, CO₂ (7%)[2]
Ag6509093-97Not ReportedCO, CO₂ (3-7%)[3]

Note: The direct quantification of this compound is often challenging due to its high reactivity and low concentration. The reported selectivities are based on in-situ and operando spectroscopic methods.

The Fate of this compound: Unimolecular Decomposition Channels

Once formed, this compound is inherently unstable and can undergo several unimolecular decomposition reactions. The primary competing pathways involve C-O bond cleavage, O-H bond cleavage, and intramolecular hydrogen transfer. Understanding the kinetics and branching ratios of these decomposition channels is crucial for accurately modeling combustion and atmospheric processes.

Signaling Pathway Diagram

cluster_1 This compound Decomposition Pathways MM This compound (CH₃OCH₂OH) P1 CH₃O• + •CH₂OH (C-O Bond Fission) MM->P1 Δ P2 CH₃OCH₂O• + H• (O-H Bond Fission) MM->P2 Δ P3 CH₃OH + HCHO (H-Transfer) MM->P3 Δ

Caption: Competing unimolecular decomposition pathways of this compound.

Data Presentation: Theoretical and Experimental Decomposition Kinetics

Experimental data on the unimolecular decomposition of this compound is scarce due to its transient nature. The following table combines theoretical predictions with the limited available experimental data for the decomposition of related species to provide an overview of the likely dominant pathways.

Decomposition PathwayActivation Energy (kJ/mol) - TheoreticalActivation Energy (kJ/mol) - ExperimentalRate Constant (s⁻¹) at 500 KDominant Temperature RangeReference
C-O Bond Fission (CH₃O• + •CH₂OH)150-170Not AvailableLowHigh Temperatures (>1000 K)[4]
O-H Bond Fission (CH₃OCH₂O• + H•)380-400Not AvailableVery LowVery High Temperatures[4]
Intramolecular H-Transfer (CH₃OH + HCHO)120-140Indirectly supported by product analysisModerateLow to Moderate Temperatures[4]

Note: Experimental values are often inferred from product analysis in complex reaction systems and may not represent direct measurements of unimolecular decomposition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation and reproduction of the cited data. Below are summarized protocols for key experimental techniques used in the study of this compound reaction mechanisms.

Experimental Workflow: Methanol Oxidation Study

cluster_2 Experimental Workflow for Methanol Oxidation start Catalyst Preparation (e.g., impregnation) react Flow Reactor Setup (Controlled Temp. & Pressure) start->react analysis In-situ/Operando Analysis (DRIFTS, MS) react->analysis gas Gas Feed (CH₃OH, O₂, Inert) gas->react data Data Acquisition (Product Quantification) analysis->data end Data Analysis (Kinetics, Mechanism) data->end

Caption: Generalized workflow for studying catalytic methanol oxidation.

1. Catalyst Preparation:

  • Support Material: High-surface-area oxides such as γ-Al₂O₃, TiO₂, or SiO₂ are commonly used.

  • Active Phase Deposition: The active metal (e.g., Pd, Au, V) is typically deposited onto the support via incipient wetness impregnation, followed by drying and calcination at elevated temperatures (e.g., 500 °C) to disperse the metal precursor.

  • Activation: Prior to reaction, the catalyst is often pre-treated in a reducing (e.g., H₂) or oxidizing (e.g., O₂) atmosphere at a specific temperature to achieve the desired active state.

2. Reactor Setup and Reaction Conditions:

  • A fixed-bed flow reactor is commonly employed, where the catalyst is packed in a quartz or stainless-steel tube.

  • The reactor is placed in a furnace to control the reaction temperature with high precision.

  • Reactant gases (methanol, oxygen, and an inert carrier gas like N₂ or Ar) are introduced into the reactor at controlled flow rates using mass flow controllers.

  • The total pressure is typically maintained at or near atmospheric pressure.

3. In-situ/Operando Analysis:

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique allows for the observation of adsorbed species on the catalyst surface under reaction conditions.[5][6][7][8] An IR beam is directed onto the catalyst powder, and the diffusely reflected light is collected and analyzed to identify vibrational modes of surface intermediates.

  • Mass Spectrometry (MS): The gas-phase products exiting the reactor are continuously monitored using a mass spectrometer to quantify the concentrations of reactants and products. This provides real-time information on catalyst activity and selectivity.

4. Data Analysis:

  • Methanol conversion and product selectivities are calculated from the inlet and outlet gas concentrations measured by MS.

  • Kinetic parameters, such as reaction rates and activation energies, are determined by varying the reaction temperature and reactant partial pressures.

  • The identification of surface intermediates by DRIFTS helps to elucidate the reaction mechanism.

This guide provides a comparative overview based on the current experimental literature. Further research, particularly focused on the direct and quantitative detection of this compound under a wider range of conditions and on different catalytic systems, is necessary to build a more complete and predictive understanding of its complex chemistry.

References

Comparing the efficiency of different catalysts for methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methanol (B129727) is a cornerstone of the chemical industry, providing a versatile platform chemical and a promising energy carrier. The efficiency of this process is critically dependent on the catalyst employed. This guide offers an objective comparison of the performance of four major classes of catalysts for methanol synthesis: the conventional Cu/ZnO/Al₂O₃, noble metal-based catalysts, metal-organic frameworks (MOFs), and single-atom catalysts. The information presented is supported by experimental data from recent literature to aid researchers in selecting the most suitable catalyst for their specific applications.

Performance Comparison of Methanol Synthesis Catalysts

The following table summarizes the key performance metrics for different types of catalysts under various reaction conditions as reported in the literature. It is important to note that direct comparison can be challenging due to the wide range of experimental setups and conditions used in different studies.

Catalyst TypeCatalyst CompositionReaction Conditions (T, P)CO₂/CO Conversion (%)Methanol Selectivity (%)Space-Time Yield (gMeOH·kgcat⁻¹·h⁻¹)Turnover Frequency (TOF)Reference
Conventional Cu/ZnO/Al₂O₃250 °C, 30 bar21.882.7618.04 (Yield)-[1]
Cu/ZnO/Al₂O₃220-270 °C, 50-100 bar-95-99--[2]
Cu/ZnO/Al₂O₃ (CZA-LDH)250 °C, 30 bar~12~70~250-[3]
Noble Metal-Based 2%Pd–20%Cu/ZnO–Al₂O₃220 °C, 3.5 MPa--Highest formation rate among tested-[4]
Pd/ZnO175-250 °C, 20 bar-HighHigh productivity-[5]
Pd/Ga₂O₃175-250 °C, 20 bar-HighSignificant increase at higher temps-[5]
Metal-Organic Frameworks (MOFs) Cu NWs@ZrO₂ (MOF-derived)180 °C, 3 MPa-99.24650.15 (μmol·g⁻¹·h⁻¹)-[6]
Cu/p-ZnOyk (from Cu/Zn-ZIF-8)Mild ConditionsHigh activity>902-fold higher than commercial-[7]
Cu@UiO-66175 °C5100--[8]
Single-Atom Catalysts (SACs) MOF-808-NaCu275 °C, 3.5 MPa->90 (at lower temps)306-[9]
PtSA/In₂O₃‐Co₃O₄/rGO300 °C30.390.6--[10]
Cu₁/ZnO170 °C, 30 bar---Water-promoted activity[11]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for evaluating catalyst performance in methanol synthesis.

Catalyst Preparation

1. Co-precipitation (for Cu/ZnO/Al₂O₃):

  • A mixed solution of metal nitrates (e.g., copper nitrate (B79036), zinc nitrate, aluminum nitrate) is prepared in deionized water.

  • A precipitating agent, such as a solution of sodium carbonate, is added dropwise to the metal nitrate solution under vigorous stirring at a constant pH and temperature.

  • The resulting precipitate is aged, filtered, and washed thoroughly with deionized water to remove residual ions.

  • The solid is then dried, typically in an oven at around 100-120 °C, and subsequently calcined in air at a higher temperature (e.g., 300-500 °C) to obtain the mixed oxide catalyst precursor.

2. Impregnation (for supported noble metal catalysts):

  • A solution of a noble metal precursor (e.g., palladium nitrate) is prepared.

  • The support material (e.g., silica, alumina) is added to the precursor solution.

  • The solvent is evaporated under reduced pressure or by heating while stirring to deposit the metal precursor onto the support.

  • The resulting material is dried and calcined to decompose the precursor and form metal oxide nanoparticles on the support.

3. MOF-derived Synthesis:

  • A metal-organic framework (e.g., ZIF-8, UiO-66) is synthesized according to established literature procedures.

  • The active metal precursor is incorporated into the MOF structure, either during the MOF synthesis or through post-synthetic modification.

  • The MOF composite is then subjected to a controlled thermal treatment (pyrolysis) under an inert or reducing atmosphere to decompose the organic linker and form metal nanoparticles embedded in a porous metal oxide matrix.[6]

Catalyst Characterization

A suite of characterization techniques is employed to determine the physicochemical properties of the catalysts, which are crucial for understanding their performance:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and estimate crystallite size.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species in the catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active metal nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the elements.

Catalyst Activity Testing

Catalytic performance is typically evaluated in a high-pressure fixed-bed reactor system.

1. Reactor Setup:

  • A stainless steel fixed-bed reactor is used, capable of withstanding high pressures and temperatures.

  • The catalyst is placed in the reactor, usually mixed with an inert material like silicon carbide to ensure uniform temperature distribution.

  • Mass flow controllers are used to precisely control the flow rates of the reactant gases (H₂, CO₂, CO, and an inert gas like N₂ or Ar for internal standard).

  • The reactor is heated by a furnace, and the temperature is monitored by a thermocouple placed in the catalyst bed.

  • A back-pressure regulator maintains the desired reaction pressure.

2. Experimental Procedure:

  • Catalyst Activation: The catalyst is typically activated in-situ before the reaction by reducing it in a flow of diluted hydrogen at a specific temperature.

  • Reaction: The reactant gas mixture (syngas) is introduced into the reactor at the desired flow rate, temperature, and pressure.

  • Product Analysis: The effluent gas from the reactor is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) to determine the composition of the products (methanol, water, unreacted gases, and any byproducts).

  • Data Calculation: The conversion of reactants, selectivity towards methanol, and space-time yield are calculated based on the product analysis.

Visualizations

Methanol Synthesis Reaction Pathway

Methanol_Synthesis_Pathway cluster_surface Catalyst Surface CO2 CO₂ CO2_ads CO₂ CO2->CO2_ads Adsorption H2 H₂ H2_diss 2H H2->H2_diss Dissociation HCOO HCOO* (Formate) H2COO H₂COO H2CO H₂CO (Formaldehyde) CH3O CH₃O* (Methoxy) CO2_ads->HCOO + H HCOO->H2COO + H H2COO->H2CO - OH H2CO->CH3O + H CH3OH CH₃OH (Methanol) CH3O->CH3OH + H* Desorption Desorption CH3OH->Desorption Desorption

Caption: A simplified reaction pathway for methanol synthesis from CO₂ hydrogenation on a catalyst surface.

Experimental Workflow for Catalyst Evaluation

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_testing Catalytic Activity Testing cluster_data Data Analysis start Catalyst Synthesis (e.g., Co-precipitation) char Physicochemical Characterization (XRD, BET, TEM, etc.) start->char load Reactor Loading char->load activation In-situ Activation (Reduction) load->activation reaction Methanol Synthesis Reaction (Controlled T, P, Flow) activation->reaction analysis Product Analysis (Online GC) reaction->analysis calc Performance Calculation (Conversion, Selectivity, STY) analysis->calc comparison Comparison & Conclusion calc->comparison

Caption: General workflow for the preparation, characterization, and performance evaluation of methanol synthesis catalysts.

References

Methoxymethanol in Combustion: A Comparative Analysis Against Oxygenated Fuel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the combustion characteristics of various fuels is paramount for applications ranging from energy production to safety assessments. Methoxymethanol (CH3OCH2OH), a simple oxygenated fuel, presents a unique profile in combustion processes when compared to more common oxygenated fuels like methanol (B129727), ethanol (B145695), and dimethyl ether (DME). This guide provides an objective comparison of this compound's combustion performance, supported by experimental data, to elucidate its potential role in various applications.

Executive Summary

This compound's combustion behavior is intrinsically linked to its formation from methanol and formaldehyde (B43269). This relationship influences its reactivity, flame speed, and emission profile. Compared to traditional alcohol fuels, this compound's larger molecular structure and additional C-O bond introduce complexities in its oxidation pathways. This guide synthesizes available experimental data to compare key combustion parameters: ignition delay time, laminar flame speed, and pollutant emissions (NOx, soot, and formaldehyde). The detailed experimental protocols for the cited studies are also provided to ensure reproducibility and further investigation.

Comparative Analysis of Combustion Properties

The combustion of this compound and other oxygenated fuels is a complex process governed by factors such as chemical kinetics, thermodynamics, and transport phenomena. The following sections delve into a comparative analysis of key performance indicators.

Ignition Delay Time

Ignition delay time (IDT) is a critical parameter for engine design and safety, representing the time lapse between the introduction of a fuel-oxidizer mixture to high temperature and pressure and the onset of combustion.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (ms)Experimental Method
Methane (B114726)/DME (99:1)1134 - 21051, 5, 101.0Varies with T and PShock Tube
Methane/DME (90:10)1134 - 21051, 5, 101.0Varies with T and PShock Tube
Methane/DME (50:50)1134 - 21051, 5, 101.0Varies with T and PShock Tube
Methanol950 - 1450200.5 - 1.0Varies with T and ΦShock Tube
Methanol/Syngas (70:30)Varies1.61.0Varies with TShock Tube
Methanol/Syngas (50:50)Varies1.61.0Varies with TShock Tube

Note: Direct ignition delay time data for pure this compound under comparable conditions is limited in the reviewed literature. The data for methane/DME mixtures illustrates the significant impact of even small amounts of DME on reducing ignition delay times.[1] The addition of DME to methane significantly shortens the ignition delay time, with the effect being more pronounced at lower temperatures.[1] For methanol, increasing the equivalence ratio tends to reduce the ignition delay time.[2]

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture, indicating its reactivity and the rate of flame propagation under laminar flow conditions.

Fuel/MixtureTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Peak Laminar Burning Velocity (cm/s)Experimental Method
Methanol/Formaldehyde (94.16/5.84 mol%)2981~1.1~45Heat Flux Method
Methanol/Formaldehyde (83.6/16.4 mol%)3381~1.1~60Heat Flux Method
Methanol4001~1.1~80Numerical Simulation
Ethanol4001~1.1~75Numerical Simulation
Methane/DME MixturesAmbient10.6 - 1.7Varies with mixtureHeat Flux Method

Note: The laminar burning velocity of methanol-formaldehyde mixtures, which are precursors to this compound, shows a dependence on the initial temperature and formaldehyde concentration.[3] The presence of formaldehyde, and by extension this compound, appears to influence the reactivity of the mixture. Studies on methanol and ethanol show that methanol generally exhibits a higher laminar burning velocity than ethanol under similar conditions.[4]

Pollutant Emissions

The formation of pollutants such as nitrogen oxides (NOx), soot, and formaldehyde is a critical aspect of combustion performance.

NOx Emissions:

Oxygenated fuels can influence NOx formation through changes in flame temperature and chemical kinetics. In diesel engines, the use of oxygenates like methanol and DME can lead to a reduction in NOx emissions under certain operating conditions.[5][6][7] However, some studies have reported an increase in NOx with methanol-diesel blends, particularly at higher engine loads.[5]

Soot Emissions:

The high oxygen content in fuels like DME makes them effective in reducing soot formation.[6] Methanol and ethanol also contribute to lower particulate matter emissions compared to conventional gasoline and diesel.[5][8]

Formaldehyde Emissions:

The combustion of methanol and methanol-containing fuels can lead to increased formaldehyde emissions, particularly in spark-ignition engines.[9][10][11] Studies on gasoline blended with methanol and ethanol have shown a significant increase in formaldehyde emissions compared to pure gasoline.[8][12] The formation of formaldehyde is influenced by factors such as the alcohol content in the fuel, air-fuel ratio, and the presence of a catalytic converter.[8][12]

Experimental Protocols

Shock Tube for Ignition Delay Time Measurement

Objective: To determine the autoignition delay time of a fuel-oxidizer mixture under controlled high-temperature and high-pressure conditions.

Apparatus: A shock tube is a long, cylindrical or rectangular tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.[13][14]

Procedure:

  • The driven section is filled with the test gas mixture (fuel and oxidizer) to a specific initial pressure.[13]

  • The driver section is pressurized with a light gas (e.g., helium) until the diaphragm ruptures.[13]

  • The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly compressing and heating the test gas.[2]

  • The conditions behind the reflected shock wave at the end of the driven section provide a nearly constant high-temperature and high-pressure environment for ignition.[15]

  • The ignition delay time is typically measured as the time interval between the arrival of the reflected shock wave and the onset of combustion, which is detected by a rapid rise in pressure or the emission of specific radical species like OH*.[2][16]

Diagram of a Shock Tube Experiment:

ShockTube cluster_1 Measurement Driver Driver Section (High Pressure Gas) Diaphragm Diaphragm Driver->Diaphragm Driven Driven Section (Test Gas Mixture) Diaphragm->Driven EndWall End Wall Driven->EndWall PressureSensor Pressure Sensor Driven->PressureSensor OpticalWindow Optical Window Driven->OpticalWindow Detector Detector (e.g., PMT) OpticalWindow->Detector

A schematic of a shock tube experimental setup.

Heat Flux Method for Laminar Flame Speed Measurement

Objective: To determine the laminar burning velocity of a premixed fuel-air mixture by creating a stationary, flat flame.

Apparatus: The setup typically consists of a flat-flame burner with a perforated plate, a gas supply system with mass flow controllers, and a temperature measurement system (e.g., thermocouples embedded in the burner plate).[17][18][19]

Procedure:

  • A premixed fuel-air mixture is supplied through the perforated burner plate at a controlled flow rate.

  • The flame is stabilized on the burner surface.

  • The temperature profile across the burner plate is measured using thermocouples.

  • The net heat flux from the flame to the burner is determined.

  • By adjusting the gas flow rate, a condition of zero net heat flux is achieved, which corresponds to an adiabatic flame.

  • Under this adiabatic condition, the laminar burning velocity is equal to the velocity of the unburned gas mixture at the burner surface.[17]

Diagram of the Heat Flux Method:

HeatFlux cluster_workflow Heat Flux Method Workflow Start Start GasSupply Supply Premixed Gas (Fuel + Air) Start->GasSupply StabilizeFlame Stabilize Flame on Burner Plate GasSupply->StabilizeFlame MeasureTemp Measure Temperature Profile across Burner Plate StabilizeFlame->MeasureTemp CalculateHeatFlux Calculate Net Heat Flux MeasureTemp->CalculateHeatFlux CheckAdiabatic Is Net Heat Flux Zero? CalculateHeatFlux->CheckAdiabatic AdjustFlow Adjust Gas Flow Rate CheckAdiabatic->AdjustFlow No CalculateLFS Calculate Laminar Flame Speed (LFS = Gas Velocity) CheckAdiabatic->CalculateLFS Yes AdjustFlow->StabilizeFlame End End CalculateLFS->End

Workflow for laminar flame speed measurement.

Signaling Pathways and Logical Relationships

The combustion of this compound involves a series of complex chemical reactions. Understanding the dominant reaction pathways is crucial for predicting its combustion behavior.

Simplified Reaction Pathway:

ReactionPathway MM This compound (CH3OCH2OH) Abstraction H-abstraction MM->Abstraction Radicals CH3OCH(OH)• / •CH2OCH2OH Abstraction->Radicals Decomposition Decomposition Radicals->Decomposition Intermediates Intermediates (CH3O•, •CH2OH, etc.) Decomposition->Intermediates Oxidation Oxidation Intermediates->Oxidation Products Final Products (CO2, H2O) Oxidation->Products

Simplified combustion pathway of this compound.

The initial step in this compound combustion is the abstraction of a hydrogen atom, leading to the formation of radicals. These radicals then undergo decomposition and oxidation reactions, ultimately forming stable products like carbon dioxide and water. The specific branching ratios of these reactions are highly dependent on temperature and pressure.

Conclusion

This compound exhibits unique combustion characteristics that differentiate it from other common oxygenated fuels. While direct comparative data is still emerging, existing studies on related compounds provide valuable insights. Its formation from methanol and formaldehyde suggests a complex interplay of chemical kinetics that influences its ignition, flame propagation, and emission profile. The tendency for methanol-based fuels to produce higher levels of formaldehyde emissions is a key consideration for practical applications. Further research focusing on direct, side-by-side comparisons of this compound with methanol, ethanol, and DME under well-defined experimental conditions is necessary to fully elucidate its potential as an alternative fuel and to develop accurate kinetic models for combustion simulations.

References

Safety Operating Guide

Proper Disposal of Methoxymethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to a secure and efficient laboratory environment. Methoxymethanol, an unstable compound existing in equilibrium with formaldehyde (B43269) and methanol (B129727), requires a dual-approach to disposal that addresses the hazards of both of its components. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Hazard Information

This compound and its equilibrium components, formaldehyde and methanol, present significant health and safety risks. Methanol is a flammable and toxic liquid, harmful if inhaled, ingested, or absorbed through the skin.[1][2][3][4] Formaldehyde is a known human carcinogen, and its vapor is toxic.[5][6] Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][6][7]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles.[1][7]

  • Hand Protection: Nitrile or butyl rubber gloves.[1][7]

  • Body Protection: A flame-retardant laboratory coat, full-length pants, and closed-toe shoes.[1][7]

Disposal Plan Overview

The appropriate disposal method for this compound waste depends on the concentration of formaldehyde and local regulations. There are two primary disposal pathways:

  • Collection for Hazardous Waste Disposal: This is the required method for concentrated solutions and is a universally accepted procedure for all this compound waste.

  • On-site Neutralization (for dilute formaldehyde solutions): This method is only permissible for waste streams with a low concentration of formaldehyde (typically ≤ 4%) and is subject to strict volume limits and local regulations.[5]

Quantitative Disposal Parameters

For laboratories considering on-site neutralization of dilute formaldehyde-containing waste, the following quantitative parameters must be strictly adhered to.

ParameterRequirementDescription
Concentration for Neutralization ≤ 4% FormaldehydeSolutions with a higher concentration must be disposed of as hazardous waste.[5]
pH of Neutralized Waste 6.0 - 9.0The pH must be verified to be within this range before drain disposal.[5]
Residual Aldehyde Level < 10 mg/LThe concentration of formaldehyde must be confirmed to be below this level post-treatment.[5]
Minimum Neutralization Time ≥ 8 hoursA sufficient reaction time, often overnight, is required for complete deactivation.[5]
Record Keeping ≥ 3 yearsA log of all on-site formalin treatments must be maintained.[5][8]

Experimental Protocols: Disposal Procedures

Protocol 1: Collection for Hazardous Waste Disposal

This protocol is the standard and most secure method for disposing of all this compound waste, regardless of concentration.

Materials:

  • Designated, chemically-resistant hazardous waste container (e.g., high-density polyethylene (B3416737) or glass) with a secure screw-cap.[1][9]

  • "Hazardous Waste" labels.[1][9]

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste stream as "Hazardous Chemical Waste: Flammable and Toxic."[1]

    • Do not mix this compound waste with other waste streams, especially incompatible materials like halogenated solvents or strong acids/bases.[1][2]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][9]

    • Identify the contents as "this compound (Methanol/Formaldehyde Solution)."

    • List the approximate concentrations of methanol and formaldehyde.

    • Indicate the date when waste was first added to the container.[1]

  • Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[1][9]

    • Store the container in a designated and well-ventilated satellite accumulation area, away from heat, sparks, and other ignition sources.[1][4]

    • Ensure secondary containment is in place to mitigate potential leaks.[1]

  • Request for Disposal:

    • Once the container is full (leaving at least 10% headspace), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[1][2][10]

Protocol 2: On-Site Neutralization of Dilute Solutions

This protocol is only for waste solutions with a formaldehyde concentration of 4% or less. Always consult your local regulations and institutional EHS department before proceeding.[5]

Materials:

  • Waste solution with ≤ 4% formaldehyde.

  • Commercially available formaldehyde neutralizing agent (e.g., Aldex™, Form-ZERO™).[5][8]

  • Aldehyde and pH test strips.[5]

  • Appropriate reaction container.

  • Chemical waste treatment logbook.[5][8]

Procedure:

  • Preparation:

    • In a chemical fume hood, place the dilute this compound waste in a suitable container.

  • Neutralization:

    • Carefully add the commercial neutralizing agent to the waste solution, following the manufacturer's specific instructions for the correct ratio.[5][8]

    • Loosely cap the container and allow it to react for the time specified by the manufacturer, typically at least 8 hours or overnight, to ensure complete deactivation.[5]

  • Verification:

    • After the neutralization period, test the treated solution for residual aldehydes using an aldehyde test strip to confirm the concentration is below 10 mg/L.[5]

    • Test the pH of the solution with a pH test strip to ensure it is within the neutral range of 6.0 to 9.0.[5]

  • Disposal:

    • If both the residual aldehyde and pH levels are within the acceptable limits, the neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5][8]

    • If the levels are not within the acceptable limits, the solution must be treated as hazardous waste and disposed of according to Protocol 1.

  • Record Keeping:

    • Document the neutralization process, including the date, volume, pre-treatment and post-treatment pH, and residual formaldehyde concentration in a dedicated logbook. Retain these records for at least three years.[5][8]

Mandatory Visualizations

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

This compound Disposal Workflow Start Start: this compound Waste Generated Assess_Concentration Assess Formaldehyde Concentration Start->Assess_Concentration Is_Dilute Is Concentration <= 4%? Assess_Concentration->Is_Dilute Hazardous_Waste Collect for Hazardous Waste Disposal (Protocol 1) Is_Dilute->Hazardous_Waste No Neutralize On-site Neutralization (Protocol 2) Is_Dilute->Neutralize Yes End End Hazardous_Waste->End Verify Verify Residual Aldehyde (<10 mg/L) and pH (6-9) Neutralize->Verify Verify->Hazardous_Waste No Drain_Disposal Dispose Down Drain with Water Verify->Drain_Disposal Yes Drain_Disposal->End

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Methoxymethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of methoxymethanol. As this compound is an unstable compound that exists in equilibrium with formaldehyde (B43269) and methanol, this document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans based on the hazardous properties of its components.[1] Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if swallowed.[1] It may also cause damage to organs.[1] The primary hazards are associated with its equilibrium components: formaldehyde, a known carcinogen and sensitizer, and methanol, which is toxic by inhalation, ingestion, and skin absorption.[2][3]

Key Hazards:
  • Flammability: this compound has a flash point of 39.9°C and its vapors can form explosive mixtures with air.[4]

  • Toxicity: Harmful if swallowed.[1] The toxicity of its components, formaldehyde and methanol, presents significant health risks.

  • Formaldehyde-Related Hazards: Carcinogenicity, skin and respiratory sensitization.

  • Methanol-Related Hazards: Can cause blindness or be fatal if swallowed; toxic in contact with skin or if inhaled.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE based on the potential for exposure.

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in situations with a high risk of splashing.[5][6]
Hand Protection Nitrile or butyl rubber gloves are recommended.[7] Double gloving may be appropriate for certain procedures. Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection A flame-retardant lab coat or chemical-resistant apron with sleeves should be worn.[2][6] Long pants and closed-toe shoes are required.[5]
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If exposure limits are likely to be exceeded, respiratory protection is required.

Exposure Limits

There are no established occupational exposure limits for this compound itself. Therefore, the exposure limits for its components, formaldehyde and methanol, must be strictly observed.

SubstanceOSHA PEL (8-hour TWA)NIOSH REL (10-hour TWA)ACGIH TLV (8-hour TWA)STEL (15-minute)
Formaldehyde 0.75 ppm--2 ppm
Methanol 200 ppm200 ppm200 ppm250 ppm (NIOSH & ACGIH)

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, STEL: Short-Term Exposure Limit[3][9]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Step 1 prep_materials Gather All Necessary Materials prep_hood->prep_materials Step 2 handling_work Conduct Work in Fume Hood prep_materials->handling_work Step 3 handling_transport Use Secondary Containment for Transport handling_work->handling_transport As Needed spill_evacuate Evacuate Area handling_work->spill_evacuate If Spill Occurs disp_collect Collect Waste in a Labeled, Compatible Container handling_work->disp_collect Generate Waste handling_storage Store in a Cool, Well-Ventilated, Flammable-Rated Cabinet handling_transport->handling_storage Post-Use spill_notify Notify EH&S spill_evacuate->spill_notify spill_cleanup Cleanup by Trained Personnel Only spill_notify->spill_cleanup disp_segregate Segregate from Incompatible Waste Streams disp_collect->disp_segregate disp_request Request Pickup by EH&S disp_segregate->disp_request

Workflow for Safe Handling of this compound

Experimental Protocols

Spill Cleanup Protocol (Small Spill within a Fume Hood)
  • Ensure Proper PPE: Wear the recommended PPE, including double gloves (nitrile), chemical splash goggles, and a lab coat.

  • Contain the Spill: Use absorbent pads or a formaldehyde neutralizer to absorb the spilled material.[5]

  • Clean the Area: Once absorbed, clean the spill area with soap and water.[5]

  • Dispose of Waste: All cleanup materials must be collected in a sealed, labeled hazardous waste container for disposal by Environmental Health & Safety (EH&S).[6]

  • Report the Spill: Report the incident to your supervisor and EH&S.

For large spills, evacuate the area immediately and contact EH&S.[5]

Disposal Plan

This compound and its solutions must be disposed of as hazardous chemical waste. Do not pour down the drain. [5]

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all this compound waste in a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazards (Flammable, Toxic).

  • Segregation: Do not mix this compound waste with other waste streams, especially acids or oxidizers.

  • Storage: Store the waste container in a designated satellite accumulation area within a fume hood or a flammable storage cabinet, away from heat and ignition sources.

  • Pickup: Once the container is full, or in accordance with institutional timelines, contact your institution's EH&S department to arrange for pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.